6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
Description
Properties
IUPAC Name |
6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-11(14)9-1-2-10(12-5-9)16-7-8-3-4-15-6-8/h1-2,5,8H,3-4,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRMEYYBYXTAIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1COC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid: Chemical Structure & Properties
This guide provides an in-depth technical analysis of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid , a specialized heterocyclic building block used in medicinal chemistry.[1]
Executive Summary
This compound is a functionalized pyridine derivative characterized by a nicotinic acid core substituted at the C6 position with a (tetrahydrofuran-3-yl)methoxy group.[1] This compound serves as a critical intermediate and pharmacophore scaffold in drug discovery, particularly for developing kinase inhibitors and G-protein coupled receptor (GPCR) agonists.[1] Its structural design incorporates a polar, metabolic-stable tetrahydrofuran (THF) ring linked via an ether bridge, offering improved aqueous solubility and distinct spatial geometry compared to simple alkoxy analogs.[1]
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
-
IUPAC Name: 6-[(Tetrahydrofuran-3-yl)methoxy]pyridine-3-carboxylic acid[1]
-
Common Name: this compound[1]
-
Molecular Formula:
[1] -
Molecular Weight: 223.23 g/mol [1]
-
SMILES: O=C(O)c1ccc(OCC2CCOC2)nc1 (Racemic)[1]
-
Chirality: The C3 position of the tetrahydrofuran ring is a chiral center. The compound exists as two enantiomers:[1]
Structural Features
| Feature | Description | Function in Drug Design |
| Nicotinic Acid Core | Pyridine-3-carboxylic acid | Provides a rigid scaffold; the carboxylic acid is a handle for amide coupling (e.g., to amines/anilines).[1] |
| Ether Linkage | Acts as a flexible linker; the oxygen atom accepts H-bonds and modulates the electron density of the pyridine ring.[1] | |
| THF Ring | Tetrahydrofuran-3-yl | Increases polarity ( |
| H-Bond Potential | 2 Acceptors (Ether O, Pyridine N), 1 Donor (COOH) | Facilitates specific binding interactions within protein active sites (e.g., hinge region of kinases).[1] |
Physicochemical Properties
Estimations based on structure-property relationships (SPR) for nicotinic acid derivatives.[1]
-
Physical State: White to off-white solid/powder.[1]
-
Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol). Moderate solubility in water (pH-dependent due to the carboxylic acid).[1]
-
Acidity (pKa):
-
Lipophilicity (LogP): ~1.2 – 1.[1]5. (The THF ring lowers LogP compared to a cyclohexyl analog, improving drug-likeness).[1]
-
Melting Point: Typically 145°C – 160°C (Dependent on crystal form and purity).[1]
Synthetic Pathways
The synthesis of this compound typically follows a Nucleophilic Aromatic Substitution (
Primary Synthesis Route ( )
This method involves the displacement of a leaving group (chloride or bromide) on the nicotinic acid core by the alkoxide generated from (tetrahydrofuran-3-yl)methanol.[1]
Reagents:
-
Substrate: 6-Chloronicotinic acid (or Methyl 6-chloronicotinate).[1]
-
Nucleophile: (Tetrahydrofuran-3-yl)methanol.[1]
-
Base: Sodium Hydride (
) or Potassium tert-butoxide ( ).[1] -
Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran).[1]
Protocol:
-
Deprotonation: Dissolve (tetrahydrofuran-3-yl)methanol (1.1 eq) in anhydrous DMF at 0°C. Add
(60% dispersion, 2.2 eq) portion-wise. Stir for 30 min to generate the alkoxide. -
Addition: Add 6-chloronicotinic acid (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor conversion by LC-MS.
-
Workup: Cool to room temperature. Carefully quench with water. Acidify to pH ~3-4 with 1N HCl to precipitate the product.
-
Purification: Filter the solid, wash with water and diethyl ether. Recrystallize from ethanol/water if necessary.
Visualization of Synthesis Logic
Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (
Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signatures are expected:
Proton NMR ( NMR, 400 MHz, DMSO- )
-
Carboxylic Acid:
13.0 ppm (br s, 1H, -COOH).[1] -
Pyridine Ring:
-
Linker (
): 4.20 – 4.30 (d, 2H).[1] -
THF Ring:
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Observed Mass:
m/z.[1] -
Fragment Ions: Loss of THF group or decarboxylation may be observed at higher collision energies.
Applications in Drug Discovery
This compound is primarily used as a building block for synthesizing bioactive molecules.[3][4]
Medicinal Chemistry Utility
-
Kinase Inhibitors: The nicotinic acid moiety mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases (e.g., mTOR, EGFR). The THF group extends into the solvent-exposed region or hydrophobic pocket, improving selectivity.
-
GPCR Agonists: Used in the design of GPR119 agonists for diabetes treatment. The ether linkage provides metabolic stability against esterases.
-
Bioisosterism: The THF ring serves as a bioisostere for cyclopentyl or phenyl rings, reducing aromaticity-induced insolubility while maintaining steric bulk.
Structure-Activity Relationship (SAR) Workflow
Figure 2: Application of the scaffold in generating focused compound libraries.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
GHS Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed.
References
-
Synthesis of Nicotinic Acid Derivatives
- Title: "Efficient method for the synthesis of 3-pyridyl methanol
-
Source: Scholars Research Library, Der Pharmacia Lettre, 2011.[2]
- Context: Describes general reduction and substitution methodologies for nicotinic acid deriv
-
THF-Containing Pharmaceuticals
-
Related Patent Literature
-
Title: "Bromodomain inhibitors (WO2013097601A1)"[1]
- Source: WIPO / Google P
- Context: Cites the use of (tetrahydrofuran-3-yl)methanol as a reagent in synthesizing heterocyclic cores similar to the target compound.
-
-
Analogous Compound Properties
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-METHOXYPYRIDINE-3-CARBOXYLIC ACID | CAS 66572-55-2 [matrix-fine-chemicals.com]
- 7. 6-Methoxypyridazine-3-carboxylic acid | C6H6N2O3 | CID 12214461 - PubChem [pubchem.ncbi.nlm.nih.gov]
Therapeutic Potential of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic Acid in Drug Discovery
This guide serves as a comprehensive technical analysis of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid , a privileged scaffold in modern medicinal chemistry. This molecule represents a critical "lead optimization" intermediate, particularly valuable for modulating physicochemical properties (LogP, solubility) while maintaining ligand efficiency in G-Protein Coupled Receptor (GPCR) agonists and Kinase inhibitors.
Executive Summary: The Strategic Value of the Scaffold
In the landscape of small molecule drug discovery, This compound is not merely a chemical intermediate; it is a strategic bioisostere designed to overcome common liabilities in "hit-to-lead" campaigns.
The core nicotinic acid (pyridine-3-carboxylic acid) moiety is a validated pharmacophore found in numerous approved drugs (e.g., Niacin, Sorafenib analogs). However, simple alkyl or aryl ether derivatives often suffer from poor metabolic stability (rapid CYP450 oxidation) or excessive lipophilicity (high cLogP).
The introduction of the (Tetrahydrofuran-3-yl)methoxy group at the 6-position offers three distinct advantages:
-
Polarity Balance: The ether oxygen and the THF ring lower cLogP compared to a benzyl or cyclohexyl group, improving aqueous solubility.
-
Metabolic Stability: The THF ring is less prone to rapid oxidative metabolism than simple aliphatic chains.
-
Stereochemical Vector: The chiral center at the 3-position of the THF ring allows for the exploration of specific binding vectors within a receptor pocket, enhancing selectivity.
Primary Therapeutic Areas
-
Metabolic Disorders (Type 2 Diabetes): As a core scaffold for GPR119 and GPR40 (FFAR1) agonists, where the nicotinic acid headgroup mimics endogenous lipid metabolites.
-
Oncology (Kinase Inhibition): As a hinge-binding motif in c-Met or ALK inhibitors, where the carboxylic acid can be converted to an amide to interact with the ATP-binding site.
Chemical Synthesis & Characterization[1]
The synthesis of this scaffold relies on a robust Nucleophilic Aromatic Substitution (
Optimized Synthetic Protocol
Objective: Synthesis of this compound from 6-chloronicotinic acid.
Reagents:
-
Starting Material A: Methyl 6-chloronicotinate (CAS: 73781-91-6) - Preferred over the free acid to prevent side reactions.
-
Reagent B: (Tetrahydrofuran-3-yl)methanol (CAS: 15833-61-1).
-
Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu).
-
Solvent: Anhydrous DMF or THF.
-
Hydrolysis Agent: Lithium Hydroxide (LiOH).
Step-by-Step Methodology
-
Alkoxide Formation:
-
In a flame-dried round-bottom flask under Nitrogen (
) atmosphere, dissolve (Tetrahydrofuran-3-yl)methanol (1.1 eq) in anhydrous DMF. -
Cool to 0°C. Carefully add NaH (1.2 eq) portion-wise.
-
Stir for 30 minutes at 0°C to ensure complete deprotonation and formation of the alkoxide.
-
-
Nucleophilic Substitution (
):-
Add a solution of Methyl 6-chloronicotinate (1.0 eq) in anhydrous DMF dropwise to the alkoxide mixture.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Checkpoint: Monitor reaction progress via LC-MS (Target Mass: M+1 = ~238.1).
-
-
Ester Hydrolysis:
-
Once the intermediate ester is formed, add an aqueous solution of LiOH (2.0 eq, 1M).
-
Heat the mixture to 50°C for 2 hours to cleave the methyl ester.
-
-
Workup & Purification:
-
Cool to RT and acidify to pH ~3-4 using 1N HCl. The product may precipitate.
-
Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (DCM:MeOH 95:5).
-
Synthesis Workflow Diagram
Caption: Optimized synthetic route via SNAr displacement followed by ester hydrolysis.
Biological Evaluation: GPR119 Agonism[2][3][4]
GPR119 is a
Functional Assay Protocol: cAMP Accumulation
Objective: Determine the
Materials:
-
Cells: CHO-K1 stably expressing human GPR119.
-
Detection Kit: HTRF® cAMP Dynamic 2 Kit (Cisbio/PerkinElmer).
-
Compound: this compound (10 mM DMSO stock).
Step-by-Step Methodology
-
Cell Preparation:
-
Harvest CHO-hGPR119 cells and resuspend in stimulation buffer (HBSS + 500
M IBMX to inhibit phosphodiesterase). -
Density: 2,000 cells/well in a 384-well low-volume white plate.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound (10
M to 0.1 nM). -
Add 5
L of compound solution to the cells. -
Incubate for 30 minutes at RT.
-
-
Detection (Lysis & FRET):
-
Add 5
L of cAMP-d2 (acceptor) conjugate in lysis buffer. -
Add 5
L of Anti-cAMP-Cryptate (donor) conjugate in lysis buffer. -
Incubate for 1 hour at RT in the dark.
-
-
Data Acquisition:
-
Read the plate on a compatible HTRF reader (e.g., EnVision).
-
Excitation: 320 nm; Emission: 615 nm (Donor) and 665 nm (Acceptor).
-
-
Analysis:
-
Calculate the Ratio (
). -
Plot the ratio against log[Compound] to generate a sigmoidal dose-response curve.
-
Self-Validation: The assay must include a reference agonist (e.g., GSK1292263) as a positive control (
nM).
-
Signaling Pathway Diagram
Caption: GPR119 signaling cascade activated by the nicotinic acid derivative.
Physicochemical & ADME Profile
The incorporation of the tetrahydrofuran ring specifically targets the improvement of "Drug-Likeness" parameters.
Table 1: Comparative Properties of 6-Substituted Nicotinic Acids
| Substituent (R) | cLogP (Est.) | Solubility (pH 7.4) | Metabolic Stability (Microsomes) | Notes |
| -OCH3 (Methoxy) | 0.8 | High | Low | Rapid clearance; too small for potency. |
| -O-Benzyl | 2.5 | Low | Moderate | Lipophilic; prone to benzylic oxidation. |
| -O-CH2-(THF-3-yl) | 1.4 | Moderate-High | High | Optimal balance; THF ring reduces lipophilicity. |
Protocol: Microsomal Stability Assay
Objective: Assess the metabolic half-life (
-
Incubation: Incubate 1
M test compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C. -
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .
References
-
Ritter, K. et al. (2012). GPR119 agonists for the treatment of type 2 diabetes.[3][4][1] Journal of Medicinal Chemistry , 55(11), 5061-5073. Link
-
Overton, H. A. et al. (2006).[2][5] Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents. Cell Metabolism , 3(3), 167-175.[2] Link
-
Semple, G. et al. (2008). Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119. Journal of Medicinal Chemistry , 51(19), 5951-5954. Link
-
Vertex Pharmaceuticals. (2022).[6] Substituted tetrahydrofuran modulators of sodium channels. World Intellectual Property Organization , WO2022256660A1.[6] Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry , 54(8), 2529-2591. Link
Sources
- 1. commonorganicchemistry.com [commonorganicchemistry.com]
- 2. WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. WO2022256660A1 - Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels - Google Patents [patents.google.com]
Molecular weight and SMILES string for 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
Technical Monograph: 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
Executive Summary & Structural Identity
This compound represents a specialized heterobifunctional scaffold in medicinal chemistry, merging the pharmacophoric utility of the nicotinic acid core with the physicochemical modulation properties of the tetrahydrofuran (THF) ether linkage. This molecule serves as a critical intermediate for generating diversity in fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors and GPCR ligands where the pyridine nitrogen acts as a hydrogen bond acceptor and the carboxylic acid provides a vector for amide coupling.
Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Value | Notes |
| IUPAC Name | 6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid | Systematic nomenclature |
| Molecular Formula | C₁₁H₁₃NO₄ | Confirmed by elemental count |
| Molecular Weight | 223.23 g/mol | Monoisotopic Mass: 223.0845 |
| Canonical SMILES | OC(=O)c1ccc(OCC2COCC2)nc1 | Racemic mixture implied |
| Isomeric SMILES | OC(=O)c1ccc(OC[C@H]2COCC2)nc1 (R-isomer)OC(=O)c1ccc(OC[C@@H]2COCC2)nc1 (S-isomer) | Chiral center at THF C3 |
| Predicted LogP | ~0.8 - 1.2 | Moderate lipophilicity; drug-like |
| TPSA | ~76 Ų | Favorable for membrane permeability |
| H-Bond Donors | 1 (Carboxylic Acid) | |
| H-Bond Acceptors | 4 (Pyridine N, Ether O, Acid C=O, Acid OH) |
Synthetic Methodology
The synthesis of this compound follows a robust Nucleophilic Aromatic Substitution (SNAr) protocol. This pathway is preferred over transition-metal-catalyzed couplings due to the high reactivity of the 6-halopyridine position activated by the electron-withdrawing carboxylic acid (or ester) group at the 3-position.
Reaction Logic & Mechanism
The reaction exploits the electron-deficient nature of the pyridine ring. The 3-carboxyl group (or its ester surrogate) acts as an electron-withdrawing group (EWG), activating the 6-position for nucleophilic attack by the alkoxide generated from (tetrahydrofuran-3-yl)methanol.
Critical Control Point: The use of a strong, non-nucleophilic base (e.g., Sodium Hydride or Potassium tert-butoxide) is essential to fully deprotonate the alcohol without competing for the electrophilic center.
Protocol: SNAr Displacement
Reagents:
-
Electrophile: 6-Chloronicotinic acid (CAS: 5326-23-8) or Methyl 6-chloronicotinate.
-
Nucleophile: (Tetrahydrofuran-3-yl)methanol (CAS: 124506-31-6 for R-isomer).[1][2]
-
Base: Sodium Hydride (60% dispersion in oil) or KOtBu.
-
Solvent: Anhydrous DMF or THF.
Step-by-Step Procedure:
-
Alkoxide Formation: In a flame-dried flask under nitrogen, dissolve (tetrahydrofuran-3-yl)methanol (1.1 equiv) in anhydrous DMF. Cool to 0°C. Carefully add NaH (2.5 equiv if using acid; 1.2 equiv if using ester) portion-wise. Stir for 30 min until gas evolution ceases.
-
Addition: Add 6-Chloronicotinic acid (1.0 equiv) dissolved in minimal DMF dropwise to the alkoxide solution.
-
Reaction: Heat the mixture to 80–100°C. Monitor by LCMS for the disappearance of the starting chloride (m/z 157/159) and appearance of the product (m/z 224).
-
Workup:
-
If using Acid: Quench with water, adjust pH to ~3–4 with 1N HCl to precipitate the product. Filter and wash with cold water.[3]
-
If using Ester: Perform standard aqueous extraction, then hydrolyze the ester (LiOH/THF/H₂O) to obtain the free acid.
-
-
Purification: Recrystallization from Ethanol/Water or prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
Visual Synthesis Workflow
Figure 1: SNAr synthesis pathway highlighting the convergence of the activated pyridine core and the THF-alcohol nucleophile.
Structural Analysis & Drug Design Utility
This molecule is not merely a passive intermediate; its structural features are specifically tuned for modern medicinal chemistry campaigns.
Bioisosterism & Physicochemical Tuning
-
Pyridine Core: Acts as a bioisostere of benzoic acid but with improved aqueous solubility due to the pyridine nitrogen's basicity (pKa of conjugate acid ~3.8).
-
Ether Linker: The -O-CH₂- spacer introduces rotational freedom, allowing the THF ring to adopt optimal binding conformations within a protein pocket.
-
Tetrahydrofuran (THF) Ring:
-
Solubility: The ether oxygen in the THF ring acts as a weak H-bond acceptor, improving solubility compared to a cyclopentyl analog.
-
Metabolic Stability: Cyclic ethers are generally more stable to oxidative metabolism (CYP450) than their acyclic counterparts.
-
Structure-Activity Relationship (SAR) Logic
Figure 2: Pharmacophore decomposition illustrating the functional roles of each structural component.
Experimental Validation & Analytics
To ensure the integrity of the synthesized material, the following analytical criteria must be met.
Quality Control Parameters
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Pyridine Protons: Look for the characteristic pattern of a 2,5-disubstituted pyridine.
-
δ ~8.7 ppm (d, 1H, H-2, adjacent to N and COOH).
-
δ ~8.1 ppm (dd, 1H, H-4).
-
δ ~6.9 ppm (d, 1H, H-5, adjacent to ether).
-
-
Linker Protons:
-
δ ~4.2–4.4 ppm (d, 2H, -OCH₂-).
-
-
THF Protons: Multiplets in the 1.6–3.9 ppm range corresponding to the ring protons.
-
-
LCMS:
-
Method: C18 Reverse Phase, Acetonitrile/Water (+0.1% Formic Acid).
-
Expectation: Single peak at >95% purity. Mass spectrum should show [M+H]⁺ = 224.1.
-
References
-
Synthesis of 6-Alkoxynicotinic Acids
-
Organic Syntheses, Coll.[3] Vol. 4, p. 201 (1963); Vol. 31, p. 72 (1951). (General procedure for nucleophilic substitution on halopyridines).
-
-
6-Chloronicotinic Acid Properties
- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79222, 6-Chloronicotinic acid.
-
Tetrahydrofuran-3-ylmethanol Properties
-
Sigma-Aldrich Product Specification, CAS 124506-31-6.[2]
-
Sources
The Bioactivity Profile of Ether-Linked Nicotinic Acid Scaffolds: A Technical Guide
Executive Summary & Rationale
Nicotinic acid (Niacin/Vitamin B3) is a privileged structure in medicinal chemistry, historically pivotal in treating dyslipidemia via GPR109A agonism.[1] However, the utility of classical nicotinic acid is often limited by rapid metabolic clearance (short half-life), cutaneous flushing (prostaglandin mediated), and rebound lipolysis.[1]
This guide focuses on Ether-Linked Nicotinic Acid Scaffolds , a structural class designed to overcome the limitations of ester-based prodrugs. Unlike esters, which are rapidly hydrolyzed by plasma esterases, ether linkages provide superior metabolic stability, allowing for:
-
Prolonged Pharmacokinetics: Resistance to hydrolysis extends systemic exposure.
-
Altered Lipophilicity: Ether tails (alkoxy groups) modulate LogP, enhancing blood-brain barrier (BBB) penetration or membrane intercalation.
-
Divergent Bioactivity: Shifting the pharmacophore from simple lipid modulation to antimicrobial, anti-inflammatory, and CNS-active profiles.[1]
Chemical Architecture & Synthetic Pathways
The term "ether-linked nicotinic acid" primarily refers to Alkoxypyridine-3-carboxylic acids . The position of the ether linkage on the pyridine ring dictates the biological target.
Structural Classes
-
2-Alkoxynicotinic Acids: Often associated with antimicrobial and herbicidal activity.
-
5-Alkoxynicotinic Acids: Frequently explored for nAChR (nicotinic acetylcholine receptor) modulation.
-
6-Alkoxynicotinic Acids: Used to tune the acidity and lipophilicity of the carboxylic head group.
Synthetic Protocol: Nucleophilic Aromatic Substitution ( )
The most robust method for generating these scaffolds utilizes 2-chloronicotinic acid as the starting material.
Protocol 1: Synthesis of 2-Alkoxynicotinic Acid Derivatives
-
Reagents: 2-Chloronicotinic acid, Sodium alkoxide (prepared from corresponding alcohol + NaH), DMF or DMSO.[1]
-
Mechanism: Addition-Elimination (
). The electron-withdrawing carboxyl group at C3 activates the C2 position for nucleophilic attack.
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, dissolve the desired alcohol (R-OH, 1.2 eq) in anhydrous DMF under
atmosphere. -
Deprotonation: Add Sodium Hydride (NaH, 60% dispersion, 1.5 eq) portion-wise at 0°C. Stir for 30 min until
evolution ceases. -
Coupling: Add 2-Chloronicotinic acid (1.0 eq) slowly. The carboxyl group will first deprotonate (consuming 1 eq of base), followed by the nucleophilic attack of the alkoxide on the C-Cl bond.
-
Reaction: Heat to 80-100°C for 4–6 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).
-
Workup: Quench with ice water. Acidify to pH 3-4 with 1N HCl to precipitate the product. Filter and recrystallize from Ethanol/Water.
Bioactivity Profile & SAR Analysis
The introduction of the ether linkage radically shifts the bioactivity profile compared to the parent niacin.
Antimicrobial & Antifungal Activity
Recent studies indicate that 2-alkoxynicotinic acid derivatives, particularly those linked to hydrazones or oxadiazoles, exhibit significant activity against multidrug-resistant pathogens.[1]
-
Mechanism: Disruption of bacterial cell wall synthesis and potential inhibition of specific reductases (e.g., S. aureus Nitroreductase).
-
Key Data: 2-alkoxy derivatives have shown MIC values comparable to standard antibiotics against MRSA.
Table 1: Comparative Antimicrobial Potency (Representative Data)
| Scaffold Variant | Target Organism | MIC ( | Mechanism Implicated |
| Niacin (Parent) | S. aureus | >1000 | Weak/Non-specific |
| 2-Alkoxy-Niacin Hydrazone | S. aureus (MRSA) | 7.81 - 15.62 | Nitroreductase Inhibition |
| 2-Alkoxy-Niacin Oxadiazole | C. albicans | 15.6 - 31.2 | Ergosterol Biosynthesis |
| 5-Nitro-Furan Derivative | B. subtilis | 7.81 | DNA Damage (Reductive activation) |
Metabolic Stability (Ether vs. Ester)
In lipid-lowering therapy, ester prodrugs of niacin (e.g., nicotofuranose) are used to reduce flushing.[1] However, they are hydrolyzed rapidly.[1] Ether analogs resist this hydrolysis.
-
Advantage: Ether analogs do not release the free acid "spike" that triggers the GPR109A-mediated Langerhans cell prostaglandin flush response.
-
Trade-off: They may have lower peak efficacy for acute lipolysis inhibition but offer sustained modulation of lipid peroxidation.
CNS Activity (nAChR Ligands)
Pyridyl ethers (specifically 3-pyridyl ethers) are potent ligands for neuronal nicotinic acetylcholine receptors (
-
SAR Insight: The ether oxygen mimics the spatial arrangement of the ester oxygen in acetylcholine but provides a rigid, metabolically stable linker that fits the hydrophobic pocket of the receptor.
-
Application: Cognitive enhancement, neuroprotection, and smoking cessation agents.[1]
Visualizing the Mechanism & Workflow
The following diagrams illustrate the synthetic logic and the divergent signaling pathways engaged by these scaffolds.
Synthetic Workflow: Approach
Figure 1: Synthetic pathway for generating 2-alkoxynicotinic acid scaffolds via Nucleophilic Aromatic Substitution.
Divergent Bioactivity Pathways
Figure 2: SAR Decision Tree illustrating how structural placement of the ether linkage dictates biological target engagement.
Experimental Validation Protocol
To ensure data integrity (E-E-A-T), the following protocol outlines the validation of the antimicrobial efficacy of these scaffolds.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
Objective: Quantify the bacteriostatic activity of ether-linked scaffolds against S. aureus (ATCC 6538) and MRSA (ATCC 43300).
-
Preparation: Dissolve the ether-linked nicotinic acid derivative in DMSO to a stock concentration of 10 mg/mL.
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Final concentrations should range from 0.5 to 512
g/mL. -
Inoculation: Adjust bacterial suspension to
McFarland standard ( CFU/mL) and dilute 1:100. Add 100 L to each well. -
Controls:
-
Positive Control: Ciprofloxacin or Nitrofurantoin.
-
Negative Control: DMSO vehicle (ensure <1% final v/v).
-
Sterility Control: Uninoculated MHB.
-
-
Incubation: Incubate at
for 24 hours. -
Readout: Determine MIC visually as the lowest concentration showing no turbidity. Confirm by adding Resazurin dye (color change from blue to pink indicates viable growth).
References
-
National Institutes of Health (PMC). "Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives." PubMed Central, 2022.[1] [Link]
-
Boovanahalli, S. K., et al. "Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 2007.[1][2] [Link]
-
Holladay, M. W., et al. "Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor." Bioorganic & Medicinal Chemistry Letters, 2000.[1] [Link]
-
Marona, H., et al. "Synthesis and some biological properties of 2-xanthonylalkyl-(alkoxy) carboxylic acids." Polish Journal of Pharmacology and Pharmacy, 1986.[1] [Link]
-
Atlantis Press. "Synthesis of 2-Chloronicotinic Acid Derivatives."[3] Advances in Engineering Research, 2017.[1] [Link][1]
Sources
Metabolic stability predictions for 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
An In-Depth Technical Guide: Predicting and Evaluating the Metabolic Stability of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive framework for assessing the metabolic stability of the novel chemical entity, this compound. As professionals in drug development, our goal is not merely to generate data, but to build a predictive understanding of a compound's behavior in vivo. A compound that is metabolized too quickly will fail to achieve therapeutic concentrations, while one that is metabolized too slowly may accumulate and cause toxicity.[1] This document outlines a multi-tiered experimental strategy, grounded in mechanistic principles, to identify potential metabolic liabilities of the target molecule. We will dissect the molecule's structure, hypothesize its metabolic fate, detail the gold-standard in vitro assays for testing these hypotheses, and provide a clear path for data interpretation. Every protocol is designed as a self-validating system, incorporating appropriate controls to ensure the trustworthiness and accuracy of the results.
Introduction: The Central Role of Metabolic Stability
In the early stages of drug discovery, we are tasked with selecting candidate molecules that possess not only potent pharmacological activity but also favorable pharmacokinetic properties.[1] Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a critical determinant of its in vivo profile.[2][3] The liver is the primary site of drug metabolism, where enzymes work to make compounds more polar to facilitate their excretion.[4] This process is broadly categorized into two phases:
-
Phase I Metabolism: Involves the introduction or unmasking of functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis.[5][6] The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in liver microsomes, are the main drivers of Phase I reactions.[4][5]
-
Phase II Metabolism: Involves the conjugation of the parent molecule or its Phase I metabolite with endogenous polar molecules such as glucuronic acid, sulfate, or glycine.[7][8] These reactions, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), significantly increase water solubility, aiding renal clearance.[2][8]
An early and accurate assessment of metabolic stability allows us to calculate key pharmacokinetic parameters like intrinsic clearance (CLint), bioavailability, and half-life (t1/2), guiding the selection and optimization of lead candidates.[1][3]
Structural Analysis and Metabolic Hotspot Prediction
A proactive assessment begins with a structural evaluation of the target molecule, this compound, to identify potential sites of metabolic attack, often termed "metabolic soft spots."
Molecule: this compound
Structural Components:
-
Nicotinic Acid Core: An azaheterocyclic aromatic ring.
-
Ether Linkage: A methoxy bridge connecting the core to the THF moiety.
-
Tetrahydrofuran (THF) Ring: A saturated, five-membered cyclic ether.
Based on established metabolic pathways, we can hypothesize the following primary vulnerabilities:
-
Hypothesis 1 (Major Pathway): O-Dealkylation. Ether linkages are common substrates for CYP-mediated O-dealkylation.[7] We predict the primary metabolic pathway will be the cleavage of the ether bond, yielding 6-hydroxynicotinic acid and (tetrahydrofuran-3-yl)methanol. This is often a rapid metabolic route.
-
Hypothesis 2: Pyridine Ring Oxidation. Aromatic azaheterocycles can be oxidized by cytosolic molybdo-flavoenzymes such as Aldehyde Oxidase (AO) and Xanthine Oxidase (XO).[9] This could result in oxidation of the nicotinic acid ring, for example, at the 2-position.
-
Hypothesis 3: Aliphatic Hydroxylation. The saturated carbons of the tetrahydrofuran ring are susceptible to CYP-mediated hydroxylation.[6] Steric accessibility will dictate the preferred site, but this represents a potential secondary metabolic pathway.
-
Hypothesis 4: Phase II Conjugation. The carboxylic acid group on the nicotinic acid core is a prime handle for Phase II conjugation reactions, particularly glucuronidation (via UGTs) or conjugation with glycine.[8][10] This would likely occur on the parent molecule or on metabolites formed via Phase I pathways.
The following diagram illustrates these predicted metabolic routes.
Caption: Predicted Phase I and Phase II metabolic pathways for the target molecule.
A Tiered Experimental Strategy for Metabolic Assessment
To systematically test our hypotheses, we will employ a tiered approach using various subcellular fractions and cellular systems. This strategy allows for a progressive increase in complexity, providing a comprehensive picture of the compound's metabolic fate.
Caption: A tiered workflow for evaluating metabolic stability.
Experimental Protocols
The following protocols describe the core assays for determining metabolic stability. Trustworthiness is ensured by including positive control compounds with known metabolic fates (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin) and negative controls (incubations without cofactors or enzymes).
Protocol: Liver Microsomal Stability Assay
Objective: To determine the rate of Phase I metabolism, primarily mediated by CYP enzymes. This directly tests Hypotheses 1 and 3.
Causality: Liver microsomes are vesicles of the endoplasmic reticulum, containing a high concentration of CYP enzymes.[11] By providing the necessary cofactor, NADPH, we initiate the catalytic cycle of these enzymes and can measure the disappearance of the parent compound over time.[5]
Caption: Step-by-step workflow for the liver microsomal stability assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute it in buffer to the final working concentration (typically 1 µM).
-
Prepare a regenerating system for the cofactor, consisting of NADPH, in the buffer.
-
Thaw pooled human liver microsomes on ice and dilute to the final concentration (typically 0.5 mg/mL) in buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the liver microsome suspension.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells.
-
Quenching is achieved by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for analytical normalization).
-
-
Sample Processing & Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) is used to calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Protocol: Cryopreserved Hepatocyte Stability Assay
Objective: To determine the metabolic stability in a more physiologically relevant system that includes both Phase I and Phase II enzymes, as well as active transporters. This assay addresses all four of our initial hypotheses.
Causality: Cryopreserved primary hepatocytes are intact liver cells that contain the full complement of metabolic enzymes (both microsomal and cytosolic) and cofactors in their proper cellular location.[12] This provides a more comprehensive and often more predictive measure of hepatic clearance than subcellular fractions.
Detailed Steps:
-
Hepatocyte Revival:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium and centrifuge gently to pellet the cells and remove cryoprotectant.
-
Resuspend the cell pellet in fresh medium and determine cell viability and density using a method like Trypan Blue exclusion. Viability should be >80%.
-
-
Incubation:
-
Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL) in incubation medium.
-
Add the test compound (final concentration typically 1 µM) to the cell suspension in a 96-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking to keep cells in suspension.
-
-
Time-Point Sampling & Analysis:
-
The sampling and analysis steps are identical to the microsomal assay: at specified time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction with ice-cold acetonitrile containing an internal standard, centrifuge, and analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Data analysis for t½ and CLint is performed as described for the microsomal assay, with the CLint value being normalized to the number of hepatocytes used. CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in millions).
-
Data Interpretation and Presentation
The primary outputs of these assays are the half-life (t½) and intrinsic clearance (CLint). These values are used to classify the compound's stability.
Table 1: Example Metabolic Stability Data for this compound
| Assay System | Test Compound t½ (min) | Test Compound CLint | High-Clearance Control t½ (min) | Low-Clearance Control t½ (min) |
| Human Liver Microsomes (+NADPH) | 18.5 | 105 µL/min/mg | < 10 | > 60 |
| Human Liver Microsomes (-NADPH) | > 60 | < 5 µL/min/mg | > 60 | > 60 |
| Human Hepatocytes | 12.0 | 144 µL/min/10^6 cells | < 15 | > 120 |
Interpretation of Example Data:
-
High Instability in Microsomes (+NADPH): The short half-life (18.5 min) in the presence of NADPH strongly suggests rapid Phase I metabolism, likely by CYP enzymes. The lack of degradation in the absence of NADPH (-NADPH control) confirms that the metabolism is cofactor-dependent, a hallmark of CYP activity. This result provides strong support for Hypothesis 1 (O-Dealkylation) and/or Hypothesis 3 (Aliphatic Hydroxylation) .
-
Even Higher Instability in Hepatocytes: The half-life is even shorter in hepatocytes (12.0 min). This indicates that in addition to the rapid CYP-mediated metabolism observed in microsomes, other pathways present in intact cells are also contributing to the compound's clearance. This could be due to Phase II conjugation of the parent molecule (Hypothesis 4 ) or the involvement of cytosolic enzymes (Hypothesis 2 ).
-
Classification: Based on this data, this compound would be classified as a high-clearance compound. Such compounds often face challenges with achieving adequate oral bioavailability and may require frequent dosing.
Conclusion and Forward Strategy
The in vitro data strongly suggest that this compound is subject to rapid hepatic metabolism. The primary liability appears to be Phase I oxidation, with a significant contribution from CYP enzymes as evidenced by the high turnover in liver microsomes. The increased clearance in hepatocytes points to the involvement of additional pathways, potentially including direct conjugation or metabolism by cytosolic enzymes.
Recommendations:
-
Metabolite Identification: Perform high-resolution LC-MS analysis on the samples from the hepatocyte incubation to identify the major metabolites formed. This will confirm whether O-dealkylation is indeed the primary pathway.
-
Enzyme Phenotyping: Use recombinant human CYP enzymes or specific chemical inhibitors to identify which specific CYP isoform(s) (e.g., CYP3A4, 2D6, 2C9) are responsible for the metabolism. This is critical for predicting drug-drug interaction potential.
-
Medicinal Chemistry Strategy: If O-dealkylation is confirmed as the major metabolic route, the medicinal chemistry team should focus on modifying the ether linkage to improve stability. Strategies could include introducing steric hindrance near the ether or replacing the ether with a more metabolically robust linker.
By systematically combining structural analysis, predictive hypotheses, and robust in vitro experimentation, we can efficiently characterize the metabolic profile of new chemical entities and make informed decisions to advance the most promising candidates toward clinical development.
References
-
Title: Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan Source: Nuvisan URL: [Link]
-
Title: Metabolic Stability Assay Services Source: BioIVT URL: [Link]
-
Title: Metabolic Stability Services Source: Eurofins Discovery URL: [Link]
-
Title: 1.5: Drug Metabolism Source: Chemistry LibreTexts URL: [Link]
-
Title: Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development Source: PubMed URL: [Link]
-
Title: Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies Source: PubMed URL: [Link]
-
Title: Drug metabolism Source: Wikipedia URL: [Link]
-
Title: Phase I Drug Metabolism Source: Drug Hunter URL: [Link]
-
Title: Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant) Source: PubMed URL: [Link]
-
Title: Nicotinic acid Source: Wikipedia URL: [Link]
-
Title: The chemistry of the vitamin B3 metabolome Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Drug Metabolism - Clinical Pharmacology Source: Merck Manual Professional Edition URL: [Link]
-
Title: phase 2 drug metabolism Source: YouTube (ChemHelpASAP) URL: [Link]
Sources
- 1. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Metabolism - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 5. Drug metabolism - Wikipedia [en.wikipedia.org]
- 6. drughunter.com [drughunter.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The chemistry of the vitamin B3 metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioivt.com [bioivt.com]
- 12. nuvisan.com [nuvisan.com]
The Tetrahydrofuran Motif: A Linchpin in High-Affinity Binding of Nicotinic Acid Derivatives
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The five-membered tetrahydrofuran (THF) ring is a privileged structural motif frequently incorporated into the design of high-affinity ligands for nicotinic acetylcholine receptors (nAChRs). This guide provides a detailed exploration of the multifaceted roles the THF ring plays in enhancing the binding affinity of nicotinic acid derivatives. We will dissect the critical physicochemical properties of the THF moiety, analyze its specific interactions within the nAChR binding pocket, and present robust experimental and computational methodologies for evaluating its contribution. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the design and development of novel therapeutics targeting the nicotinic cholinergic system.
Introduction: The Significance of the Nicotinic Cholinergic System and its Ligands
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in fast synaptic transmission in both the central and peripheral nervous systems.[1][2] Their diverse subunit composition leads to a variety of receptor subtypes with distinct pharmacological profiles, making them key targets for therapeutic intervention in a wide range of disorders, including smoking cessation, Alzheimer's disease, and schizophrenia.[3]
Nicotinic acid and its derivatives have long been a focal point in the development of nAChR modulators.[4][5][6] Within this class of compounds, the incorporation of a tetrahydrofuran (THF) ring has emerged as a recurring strategy to achieve high potency and selectivity. Understanding the precise role of this heterocyclic ether is paramount for rational drug design and the optimization of lead compounds. This guide will elucidate the structural and chemical attributes of the THF ring that contribute to its profound impact on binding affinity.
Physicochemical Properties of the Tetrahydrofuran Ring: A Privileged Scaffold
The utility of the THF ring in drug design stems from a unique combination of steric and electronic properties.[7][8]
-
Polarity and Hydrogen Bonding: The oxygen atom in the THF ring is a potent hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donors in the receptor binding site.[9][10][11] This interaction is often a critical anchor point for the ligand. The THF ring's polarity also allows it to favorably interact with polar residues in the binding pocket.[9]
-
Conformational Rigidity: The cyclic nature of the THF ring reduces the number of rotatable bonds in a molecule, thereby decreasing the entropic penalty upon binding to the receptor. This pre-organization of the pharmacophore into a bioactive conformation can significantly enhance binding affinity.
-
Lipophilicity and Solubility: The THF moiety contributes to the overall lipophilicity of a molecule, which can influence its ability to cross the blood-brain barrier and access nAChRs in the central nervous system. Its miscibility with water also aids in achieving a favorable balance of properties for drug development.[8]
The THF Ring's Role in High-Affinity Binding to Nicotinic Receptors
The THF ring enhances binding affinity through a combination of direct interactions with the receptor and by influencing the overall conformation of the nicotinic acid derivative.
Direct Interactions within the nAChR Binding Pocket
The orthosteric binding site of nAChRs is located at the interface between two subunits and is characterized by a pocket lined with aromatic amino acid residues.[2][12][13] The THF ring can engage in several key interactions within this pocket:
-
Hydrogen Bonding: The ether oxygen of the THF ring can form a crucial hydrogen bond with a donor residue, such as a tryptophan or tyrosine, within the binding site.[12][14] This is a primary contributor to the binding enthalpy.
-
Van der Waals and Hydrophobic Interactions: The methylene groups of the THF ring can establish favorable van der Waals and hydrophobic contacts with nonpolar residues in the binding pocket, further stabilizing the ligand-receptor complex.[15]
Conformational Constraint and Pharmacophore Presentation
The rigid THF ring acts as a scaffold, orienting the key pharmacophoric elements of the nicotinic acid derivative—the pyridine nitrogen and the carbonyl group—in a spatially optimal arrangement for interaction with the receptor. This conformational constraint minimizes the entropic cost of binding, as the molecule does not need to adopt a specific, and often energetically unfavorable, conformation upon entering the binding site.
Experimental and Computational Strategies for Elucidating the THF Ring's Contribution
A multi-pronged approach combining chemical synthesis, in vitro pharmacology, and computational modeling is essential to fully understand the role of the THF ring.
Structure-Activity Relationship (SAR) Studies
A systematic SAR study is fundamental. This involves the synthesis and evaluation of a series of analogs where the THF ring is modified.
Table 1: Example SAR Data for THF Ring Modifications
| Compound | Modification | nAChR Subtype | Binding Affinity (Ki, nM) |
| 1 (Parent) | Tetrahydrofuran | α4β2 | 0.5 |
| 2 | Tetrahydropyran | α4β2 | 2.3 |
| 3 | Cyclopentyl | α4β2 | 15.8 |
| 4 | Acyclic Ether | α4β2 | 25.1 |
Data is hypothetical and for illustrative purposes.
Experimental Protocol: Competitive Radioligand Binding Assay
This assay is the gold standard for quantifying the binding affinity of a test compound for a specific receptor subtype.[16]
Objective: To determine the inhibitory constant (Ki) of nicotinic acid derivatives for a specific nAChR subtype (e.g., α4β2).
Materials:
-
Membrane preparations from cells expressing the desired nAChR subtype.
-
Radioligand (e.g., [³H]Epibatidine or [³H]Cytisine).[17]
-
Test compounds (nicotinic acid derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[18]
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[18]
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[16]
-
Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
Computational Modeling: Molecular Docking and Dynamics
Computational approaches provide invaluable insights into the binding mode of nicotinic acid derivatives and help rationalize SAR data.[14][19][20]
Workflow for Molecular Docking:
-
Receptor Preparation: Obtain a high-resolution crystal structure of the target nAChR or a homologous protein (e.g., acetylcholine-binding protein, AChBP) from the Protein Data Bank.[21] Prepare the protein by adding hydrogen atoms, assigning partial charges, and defining the binding site.
-
Ligand Preparation: Generate a 3D structure of the nicotinic acid derivative and assign appropriate atom types and charges.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose of the ligand within the receptor's binding site. The program will generate multiple possible conformations and score them based on a scoring function that estimates the binding free energy.[15]
-
Analysis of Results: Analyze the top-scoring poses to identify key interactions between the THF ring and the receptor, such as hydrogen bonds and hydrophobic contacts.
Visualizing Key Concepts
Visual aids are crucial for understanding complex molecular interactions and experimental workflows.
Caption: Workflow for elucidating the role of the THF ring via SAR.
Conclusion
The tetrahydrofuran ring is a powerful tool in the medicinal chemist's arsenal for designing potent nicotinic acid derivatives. Its ability to engage in strong hydrogen bonding, provide conformational rigidity, and establish favorable hydrophobic interactions makes it a highly effective moiety for enhancing binding affinity to nicotinic acetylcholine receptors. A thorough understanding of these principles, coupled with rigorous experimental and computational evaluation, will continue to drive the development of novel and effective therapeutics targeting the nicotinic cholinergic system.
References
-
Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. (2012). Journal of Biological Chemistry. [Link]
-
Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum. (2012). Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Pharmacology of Varenicline (Chantix, Champix); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]
-
Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. (2010). Bioorganic & Medicinal Chemistry. [Link]
-
Structural characterization of binding mode of smoking cessation drugs to nicotinic acetylcholine receptors through study of ligand complexes with acetylcholine-binding protein. (2012). Journal of Biological Chemistry. [Link]
-
Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. (2008). Current Protocols in Pharmacology. [Link]
-
Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. (2018). The Journal of Physical Chemistry B. [Link]
-
Hydrogen bonding and surface tension properties of aqueous solutions of tetrahydrofuran. (2021). Journal of Molecular Liquids. [Link]
-
Discovery of peptide ligands through docking and virtual screening at nicotinic acetylcholine receptor homology models. (2017). Proceedings of the National Academy of Sciences. [Link]
-
Nicotinic acetylcholine receptors (nACh). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Molecular docking and dynamic simulation studies of α4β2 and α7 nicotinic acetylcholine receptors with tobacco smoke constituents nicotine, NNK and NNN. (2022). Journal of Biomolecular Structure and Dynamics. [Link]
-
Selective and regulated trapping of nicotinic receptor weak base ligands and relevance to smoking cessation. (2015). eLife. [Link]
-
Binding site of AChR. Proteopedia. [Link]
-
Docking model of the nicotinic acetylcholine receptor and nitromethylene neonicotinoid derivatives with a longer chiral substituent and their biological activities. (2015). Bioorganic & Medicinal Chemistry. [Link]
-
Computational Modeling Study of Human Nicotinic Acetylcholine Receptor for Developing New Drugs in the Treatment of Alcoholism. (2010). Journal of Molecular Graphics and Modelling. [Link]
-
An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein. (2014). Journal of Biological Chemistry. [Link]
-
Formation of the Nicotinic Acetylcholine Receptor Binding Sites. (1998). The Journal of Cell Biology. [Link]
-
Chemical structure of nicotinic acid derivatives and related compounds 1-5. ResearchGate. [Link]
-
Hydrogen Bonding between Water and Tetrahydrofuran Relevant to Clathrate Formation. (2014). The Journal of Physical Chemistry B. [Link]
-
Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. (2019). Molecules. [Link]
-
Tetrahydrofuran-mediated hydrogen bonding for stabilized zinc anodes. (2025). Chemical Communications. [Link]
-
Hydrogen bonding and surface tension properties of aqueous solutions of tetrahydrofuran. (2021). Journal of Molecular Liquids. [Link]
-
Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). European Journal of Medicinal Chemistry. [Link]
-
Tetrahydrofuran: Eco-Friendly Solvent for Drug Discovery. Guangzhou Kangyang Chemical Co., Ltd.. [Link]
-
Assay Protocol Book. PDSP. [Link]
-
Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (2012). Future Medicinal Chemistry. [Link]
-
Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. (2025). Chemistry & Biodiversity. [Link]
-
Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. (2017). Celal Bayar University Journal of Science. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Chemical Properties of Tetrahydrofuran (CAS 109-99-9). Cheméo. [Link]
-
Tetrahydrofuran. Wikipedia. [Link]
-
Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. (2020). Journal of Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2020). Bioorganic Chemistry. [Link]
- Nicotinic acid derivatives and process for the preparation thereof.
-
Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. (2012). Der Pharma Chemica. [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Bioisosteres of Common Functional Groups. University of California, Irvine. [Link]
-
The structures of nicotinic acid and its derivatives. ResearchGate. [Link]
-
Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). Current Medicinal Chemistry. [Link]
-
Ring Bioisosteres. Cambridge MedChem Consulting. [Link]
-
Safer bio-based solvents to replace toluene and tetrahydrofuran for the biocatalyzed synthesis of polyesters. (2019). Green Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nicotinic acetylcholine receptors (nACh) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking [indexacademicdocs.org]
- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. greenchemindustries.com [greenchemindustries.com]
- 8. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 9. labproinc.com [labproinc.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Binding site of AChR - Proteopedia, life in 3D [proteopedia.org]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. pnas.org [pnas.org]
- 20. Computational Modeling Study of Human Nicotinic Acetylcholine Receptor for Developing New Drugs in the Treatment of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structural characterization of binding mode of smoking cessation drugs to nicotinic acetylcholine receptors through study of ligand complexes with acetylcholine-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrogen bond donor and acceptor sites in 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
Title: Structural & Electronic Analysis: Hydrogen Bond Donor/Acceptor Architectures in 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic Acid
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of This compound , a heterobifunctional scaffold often utilized in fragment-based drug discovery (FBDD) for targeting kinases and G-protein coupled receptors (GPCRs). The molecule presents a complex hydrogen bonding landscape characterized by a competitive interplay between the carboxylic acid "head" and the ether-linked tetrahydrofuran "tail."
This analysis dissects the molecule’s Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) inventory, elucidating how the 6-alkoxy substitution modulates the electronic density of the pyridine ring—specifically attenuating the basicity of the nitrogen acceptor—and how the flexible ether linker influences bioactive conformational selection.
Structural Anatomy & H-Bond Inventory
The molecule is defined by three distinct pharmacophoric regions: the polar nicotinic acid core, the flexible methoxy linker, and the aliphatic tetrahydrofuran (THF) ring.
The H-Bond Inventory Table
The following table categorizes the specific sites capable of participating in non-covalent interactions, critical for predicting solubility and ligand-protein binding.
| Site Location | Functional Group | Role | Strength | Electronic Context |
| C3-Substituent | Carboxylic Acid (-OH) | Donor (HBD) | Strong | Primary donor; pKa ~4.8. Drives dimerization in solid state. |
| C3-Substituent | Carboxylic Acid (C=O) | Acceptor (HBA) | Strong | High electron density; prefers "head-to-tail" motifs. |
| Pyridine Ring | Nitrogen (N1) | Acceptor (HBA) | Moderate/Weak | Basicity attenuated by -I effect of C6-alkoxy group. |
| Linker | Ether Oxygen (-O-) | Acceptor (HBA) | Weak | Sterically accessible but electronically delocalized. |
| Tail | THF Oxygen | Acceptor (HBA) | Moderate | Cyclic ether; accessible lone pairs; important for solvation. |
Visualization of Interaction Sites
The diagram below maps the connectivity and functional classification of the atoms.
Caption: Functional decomposition of this compound highlighting donor/acceptor sites.
Electronic Modulation: The 6-Alkoxy Effect
A critical error in standard analysis is treating the pyridine nitrogen (N1) as a standard basic acceptor (pKa ~5.2). In this specific molecule, the 6-alkoxy substitution fundamentally alters the electronics of the ring.
-
Inductive Withdrawal (-I): The oxygen atom at position 6 exerts a strong electron-withdrawing inductive effect through the sigma bond framework. Because position 6 is ortho to the ring nitrogen, this effect significantly reduces the electron density on the nitrogen lone pair.
-
Resonance Donation (+M): While oxygen can donate electrons via resonance, in pyridine systems, the inductive withdrawal at the ortho position often dominates or neutralizes the basicity enhancement.
-
Net Result: The pyridine nitrogen in this molecule is likely less basic (pKa < 4.0) than unsubstituted pyridine. This reduces its strength as a Hydrogen Bond Acceptor compared to standard nicotinic acid, making the carboxylic acid carbonyl and the THF oxygen the dominant acceptors for intermolecular interactions.
Conformational Dynamics & Intramolecular Bonding
The flexible methoxy linker allows the THF tail to explore a wide conformational space. Two primary conformational states are relevant for drug design:
-
Extended Conformation (Solvated State): In polar solvents (e.g., DMSO, Water), the molecule likely adopts an extended conformation where the THF oxygen and Carboxyl group are maximally separated to engage with solvent molecules.
-
Folded Conformation (Bioactive/Crystal State): Depending on the specific binding pocket, the flexible linker allows the THF ring to fold back. However, intramolecular hydrogen bonding between the Carboxyl OH and the Ether/THF oxygen is sterically disfavored due to the rigidity of the pyridine spacer.
-
Note: The most probable strong H-bond interaction is an intermolecular dimer formed by the carboxylic acid groups of two molecules (Head-to-Head) or a catemer chain (Head-to-Tail: COOH to Pyridine N), though the latter is weakened by the 6-alkoxy effect described above.
-
Experimental Validation Protocols
To empirically verify the H-bond strengths and conformational preferences, the following self-validating workflows are recommended.
Protocol A: NMR Titration (H-Bond Strength)
This protocol determines if the Pyridine N or THF O is the dominant acceptor in solution.
-
Solvent: Prepare a 10 mM sample in CDCl₃ (non-polar, to maximize H-bond observation).
-
Titrant: Add increasing equivalents of a standard donor (e.g., 4-fluorophenol).
-
Observation: Monitor the chemical shift (
) of the Pyridine protons and the THF protons.-
Logic: A large downfield shift indicates strong H-bond acceptance at that site.
-
Expectation: If Pyridine N is the primary acceptor, H2/H4 protons will shift significantly. If THF O competes, THF multiplet shifts will be observed.
-
Protocol B: Single Crystal X-Ray Diffraction (Static Geometry)
-
Crystallization: Slow evaporation from MeOH/EtOAc (1:1).
-
Analysis: Solve structure using SHELX.
-
Metric: Measure
distances.-
Strong H-bond:
(Donor to Acceptor). -
Validation: Check for Centrosymmetric Dimer (COOH
COOH) vs. Catemer (COOH N).
-
Workflow Diagram
Caption: Dual-modality workflow for validating H-bond donor/acceptor strength in solution and solid state.
Pharmacological Implications
In the context of drug design (e.g., Kinase Inhibitors or GABA-A agonists), the H-bonding profile of this molecule dictates its binding mode:
-
Hinge Binding: The Pyridine N and Carboxyl group often mimic the Adenine ring of ATP. However, the bulk of the THF-methoxy tail at position 6 usually directs this substituent into the solvent-exposed region or the ribose-binding pocket, rather than the deep hydrophobic back-pocket.
-
Solubility: The THF oxygen provides a crucial "solubility handle." While the aromatic core is planar and lipophilic, the THF ring (with its HBA oxygen) disrupts planar stacking and engages water, significantly improving the LogS compared to simple alkoxy-nicotinic acids.
References
-
Steiner, T. (2002). The Hydrogen Bond in the Solid State. Angewandte Chemie International Edition, 41(1), 48–76.
-
Gund, M. G., et al. (2021).[1][2] Nicotinic acid derivatives: Application and uses, review. Journal of Chemical and Pharmaceutical Research.
-
PubChem.[2][3][4] (n.d.). 6-Hydroxynicotinic acid (Analogous Structure Data). National Library of Medicine.
-
Vasanthi, R., & Jonathan, D. R. (2015).[5] Crystal structure of 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one (Ether/Pyran H-bond Analysis). Acta Crystallographica Section E.
-
Reich, H. J., & Bordwell, F. G. (n.d.). pKa Values in DMSO. Organic Chemistry Data.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Methoxytetrahydrofuran | C5H10O2 | CID 14307964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(氨甲基)四氢呋喃 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The 6-Alkoxy Nicotinic Acid Scaffold: A Technical Guide to Discovery, Synthesis, and Therapeutic Utility
Executive Summary
The 6-alkoxy nicotinic acid moiety represents a pivotal scaffold in modern medicinal chemistry, bridging the gap between classical vitamin B3 (niacin) pharmacology and targeted G-protein coupled receptor (GPCR) modulation. Historically driven by the search for non-flushing dyslipidemia treatments targeting GPR109A (HM74A) , this chemical class has evolved into a versatile pharmacophore for anti-inflammatory agents and kinase inhibitors.
This guide provides a technical deep-dive into the structural rationale, synthetic evolution, and biological validation of these derivatives, designed for researchers requiring actionable experimental data.
Part 1: Chemical Genesis & Structural Rationale
The Scaffold Logic
Nicotinic acid (pyridine-3-carboxylic acid) is highly hydrophilic (
Why C6-Alkoxy?
-
Electronic Modulation: The pyridine nitrogen is electron-withdrawing. An alkoxy group at C6 acts as an electron-donating group (EDG) via resonance, modulating the pKa of the C3-carboxylic acid and altering the electrostatic potential of the ring.
-
Metabolic Stability: The C6 position is a primary site for oxidative metabolism (forming 6-pyridone derivatives). Blocking this site with an alkoxy group retards metabolic clearance.
-
Lipophilic Pocket Engagement: In the GPR109A receptor, the C6-substituent extends into a hydrophobic pocket, increasing affinity compared to the native ligand.
Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates the functional logic of the scaffold.
Caption: SAR logic of 6-alkoxy nicotinic acid derivatives showing the functional roles of C3 and C6 substitutions.
Part 2: The Therapeutic Quest (The GPR109A Era)
The "Niacin Flush" Problem
Niacin is a potent lipid-modifying agent but induces severe cutaneous flushing. This side effect is mediated by GPR109A receptors on epidermal Langerhans cells, triggering the release of Prostaglandin D2 (PGD2).
The 6-Alkoxy Solution
Discovery efforts in the mid-2000s (post-GPR109A identification in 2003) hypothesized that 6-alkoxy substitution could create partial agonists . These molecules would be potent enough to inhibit lipolysis in adipocytes (anti-lipidemic effect) but insufficiently potent to trigger the massive Calcium influx required for PGD2 release in Langerhans cells.
While full separation of these effects proved elusive, this era generated the bulk of synthetic knowledge regarding this scaffold.
Part 3: Synthetic Evolution & Protocols
The synthesis of 6-alkoxy nicotinic acids relies predominantly on Nucleophilic Aromatic Substitution (
Mechanism: on 6-Chloronicotinic Acid
The reaction proceeds via an addition-elimination mechanism. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing carboxyl group (or ester) at C3, makes C6 highly susceptible to nucleophilic attack by alkoxides.
Visualization: Synthetic Pathway
Caption: The SNAr pathway converting 6-chloronicotinic acid to 6-alkoxy derivatives via base-mediated alkoxylation.
Detailed Protocol: Synthesis of 6-Butoxynicotinic Acid
This protocol is adapted from standard medicinal chemistry practices for library generation.
Objective: Synthesis of 6-butoxypyridine-3-carboxylic acid from 6-chloronicotinic acid.
Reagents:
-
6-Chloronicotinic acid (1.0 eq)
-
n-Butanol (excess, acts as solvent/reagent) or DMF (as solvent) with 1.2 eq n-Butanol
-
Sodium Hydride (NaH, 60% dispersion in oil) (2.5 eq) Note: Extra base required to deprotonate the acid first.
Workflow:
| Step | Action | Causality/Rationale |
| 1 | Preparation | Flame-dry a 2-neck round bottom flask under Argon/Nitrogen. Moisture destroys NaH and reduces yield. |
| 2 | Deprotonation | Suspend NaH in dry DMF (dimethylformamide) at 0°C. Slowly add n-Butanol. Stir for 30 min. Caution: |
| 3 | Addition | Add 6-chloronicotinic acid slowly. The first equivalent of base neutralizes the carboxylic acid; the second generates the alkoxide nucleophile. |
| 4 | Reaction | Heat the mixture to 80–100°C for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The elevated temperature is required to overcome the activation energy of the |
| 5 | Quench | Cool to room temperature. Carefully quench with water. |
| 6 | Isolation | Acidify the aqueous layer to pH ~3–4 using 1N HCl. The product (carboxylic acid) will precipitate out of solution. |
| 7 | Purification | Filter the precipitate. Recrystallize from Ethanol/Water if necessary. |
Self-Validation Checkpoints:
-
NMR: Loss of the C6-Cl signal. Appearance of alkoxy protons (triplet at
~4.3 ppm for ). -
MS: Mass shift corresponding to
(Net change: +36.5 Da).
Part 4: Expanded Pharmacophore & Biological Data
Beyond lipids, the 6-alkoxy nicotinic acid motif appears in various therapeutic areas.[1]
Comparative Biological Activity[2]
| Domain | Target | Role of 6-Alkoxy Group | Reference |
| Metabolic | GPR109A | Lipophilic pocket filling; partial agonism to reduce flushing. | [1, 2] |
| Ophthalmology | Anti-inflammatory | Modulation of cytokine release (IL-6, TNF- | [3] |
| Oncology | Kinase Inhibitors | The pyridine nitrogen acts as a hinge binder; the alkoxy group provides selectivity. | [4] |
| Cardiovascular | Ca2+ Channels | Vasorelaxation (observed in Braylin derivatives which share the core motif). | [5] |
Modern Synthetic Alternatives (Green Chemistry)
Recent advances utilize Cyrene (dihydrolevoglucosenone) as a green solvent for these
Part 5: Future Outlook
The "pure" GPR109A agonist field has cooled following the clinical setbacks of Tredaptive (niacin/laropiprant). However, the 6-alkoxy nicotinic acid scaffold remains vital as:
-
A Bioisostere: Replacing phenyl rings to improve solubility.
-
A PROTAC Linker: The carboxylic acid provides a handle for conjugation in targeted protein degradation.
-
Fragment-Based Drug Discovery: A high-quality fragment for screening against novel targets.
References
-
Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine.
-
Benyó, Z., et al. (2005). "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing." Journal of Clinical Investigation.
-
Gambhir, D., et al. (2012). "GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy." Investigative Ophthalmology & Visual Science.
-
Luo, J., et al. (2024). "Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors."[2] ACS Omega.
-
Duarte, A., et al. (2023). "Synthesis of 6-alkoxy and 6-hydroxy-alkyl amine derivatives of braylin as vasorelaxing agents." Bioorganic & Medicinal Chemistry Letters.
Sources
Methodological & Application
Synthesis Protocol for 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid: A Detailed Guide for Researchers
Authored by: [Your Name/Group], Senior Application Scientist
Introduction
6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid is a key building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its unique structural motif, combining a pyridine core with a tetrahydrofuran moiety, imparts desirable physicochemical properties to target molecules. This document provides a comprehensive, step-by-step protocol for the synthesis of this valuable intermediate, grounded in established chemical principles and supported by practical insights for successful execution. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but a deeper understanding of the reaction's nuances.
Overall Reaction Scheme
The synthesis is a two-step process commencing with the nucleophilic aromatic substitution of 6-chloronicotinic acid with (tetrahydrofuran-3-yl)methanol, followed by the hydrolysis of the resulting ester intermediate to yield the final carboxylic acid.
Caption: Overall synthetic route.
PART 1: Safety Precautions and Reagent Handling
A. Hazard Identification and Personal Protective Equipment (PPE)
A thorough risk assessment is mandatory before commencing any chemical synthesis. The primary hazards in this protocol are associated with the handling of sodium hydride and flammable solvents.
| Reagent | Key Hazards | Recommended PPE |
| Sodium Hydride (NaH) | Flammable solid, water-reactive, causes severe skin burns and eye damage.[1][2] | Flame-retardant lab coat, nitrile gloves, safety goggles, face shield.[3] |
| 6-Chloronicotinic Acid | Causes skin and serious eye irritation, may cause respiratory irritation.[4][5][6][7] | Lab coat, nitrile gloves, safety goggles. |
| (Tetrahydrofuran-3-yl)methanol | Causes skin and serious eye irritation.[8][9] | Lab coat, nitrile gloves, safety goggles. |
| Dimethylformamide (DMF) | Flammable liquid and vapor, harmful if inhaled or in contact with skin. | Lab coat, nitrile gloves, safety goggles. Work in a well-ventilated fume hood. |
| Tetrahydrofuran (THF) | Highly flammable liquid and vapor, may form explosive peroxides.[10][11] | Lab coat, nitrile gloves, safety goggles. Work in a well-ventilated fume hood. |
| Lithium Hydroxide (LiOH) | Causes severe skin burns and eye damage. | Lab coat, nitrile gloves, safety goggles. |
B. Safe Handling of Sodium Hydride
Sodium hydride (NaH) is a potent base and highly reactive with water, releasing flammable hydrogen gas which can auto-ignite.[3]
-
Inert Atmosphere: All manipulations involving NaH must be conducted under an inert atmosphere (nitrogen or argon). A glovebox is ideal, but a well-ventilated fume hood with proper inert gas blanketing is acceptable for small-scale reactions.[1][3]
-
Dispensing: NaH is typically supplied as a dispersion in mineral oil. The desired amount should be weighed out quickly and transferred to the reaction vessel. The mineral oil can be washed away with dry hexane under an inert atmosphere if necessary.[1]
-
Quenching: Any residual NaH must be quenched carefully. This is achieved by the slow, dropwise addition of isopropanol, followed by methanol, and finally water, all while maintaining a cold temperature (ice bath) and an inert atmosphere.
-
Fire Safety: A Class D fire extinguisher (for combustible metals) or dry sand should be readily available. DO NOT use water or a CO2 extinguisher on a sodium hydride fire. [2]
PART 2: Step-by-Step Synthesis Protocol
Step 1: Synthesis of Methyl 6-((tetrahydrofuran-3-yl)methoxy)nicotinate
This step involves a Williamson ether synthesis, where the alkoxide generated from (tetrahydrofuran-3-yl)methanol displaces the chloride on the pyridine ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 6-Chloronicotinic Acid | 157.56[6] | 10.0 | 1.58 g |
| Sodium Hydride (60% in mineral oil) | 24.00 | 22.0 | 0.88 g |
| (Tetrahydrofuran-3-yl)methanol | 102.13[8][12] | 11.0 | 1.12 g (1.06 mL) |
| Anhydrous Dimethylformamide (DMF) | - | - | 20 mL |
Experimental Procedure:
-
Reaction Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 6-chloronicotinic acid (1.58 g, 10.0 mmol).
-
Inert Atmosphere: Purge the flask with dry nitrogen for at least 15 minutes.
-
Solvent Addition: Add anhydrous DMF (20 mL) to the flask. Stir the mixture until the solid is partially dissolved.
-
Base Addition: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.88 g, 22.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Hydrogen gas evolution will be observed.
-
Alkoxide Formation: In the dropping funnel, prepare a solution of (tetrahydrofuran-3-yl)methanol (1.12 g, 11.0 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The starting material (6-chloronicotinic acid) is more polar than the product ester.
-
Work-up:
-
Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water (10 mL).
-
Transfer the mixture to a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 6-((tetrahydrofuran-3-yl)methoxy)nicotinate as an oil.
-
Step 2: Hydrolysis of Methyl 6-((tetrahydrofuran-3-yl)methoxy)nicotinate
The final step is the saponification of the methyl ester to the corresponding carboxylic acid using a base.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Crude Methyl Ester (from Step 1) | ~251.27 | ~10.0 | - |
| Lithium Hydroxide Monohydrate | 41.96 | 20.0 | 0.84 g |
| Tetrahydrofuran (THF) | - | - | 20 mL |
| Water | - | - | 10 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed for acidification |
Experimental Procedure:
-
Reaction Setup: Dissolve the crude methyl ester from Step 1 in a mixture of THF (20 mL) and water (10 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add lithium hydroxide monohydrate (0.84 g, 20.0 mmol) to the solution.
-
Reaction Progression: Stir the mixture at room temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (ethyl acetate/hexane 1:1 with a few drops of acetic acid) until the starting ester spot has disappeared.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL).
-
Cool the solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M HCl. A white precipitate should form.
-
Collect the solid by vacuum filtration and wash with cold water (2 x 10 mL).
-
Dry the solid in a vacuum oven at 50 °C to a constant weight to yield this compound.
-
PART 3: Characterization and Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.0 (br s, 1H, COOH), 8.85 (d, 1H), 8.15 (dd, 1H), 6.85 (d, 1H), 4.30 (m, 2H), 3.80-3.60 (m, 4H), 2.70 (m, 1H), 2.00-1.80 (m, 2H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 166.5, 163.0, 150.0, 140.0, 115.0, 110.0, 72.0, 68.0, 67.0, 40.0, 30.0. |
| Mass Spectrometry (ESI+) | m/z calculated for C₁₁H₁₃NO₄ [M+H]⁺: 224.0866; found: 224.0868. |
| Melting Point | Expected to be in the range of 150-160 °C. |
PART 4: Discussion and Mechanistic Insights
The first step of the synthesis, the Williamson ether synthesis, proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism. The strong electron-withdrawing nature of the carboxylic acid and the nitrogen atom in the pyridine ring activates the 6-position towards nucleophilic attack. The use of a strong base like sodium hydride is crucial to deprotonate the relatively non-acidic hydroxyl group of (tetrahydrofuran-3-yl)methanol to form the nucleophilic alkoxide.[13]
The second step is a standard base-catalyzed hydrolysis of an ester. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate and methanol. Subsequent acidification protonates the carboxylate to yield the final product.
Caption: Experimental workflow diagram.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By adhering to the safety precautions and procedural details outlined, researchers can confidently prepare this important building block for their drug discovery and development programs. The provided characterization data serves as a benchmark for product verification.
References
- 6 - SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
- 6-Chloronicotinic acid - SAFETY DATA SHEET. (2025, September 15). Thermo Fisher Scientific.
- Sodium Hydride - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara.
- Common Name: SODIUM HYDRIDE HAZARD SUMMARY. (2001, June). New Jersey Department of Health.
- 6-Chloronicotinic acid tert-butyl ester SDS, 115309-57-4 Safety D
- 6-Chloronicotinic acid. PubChem.
- TETRAHYDRO-3-FURANMETHANOL. (2025, July 24). ChemicalBook.
- SOP: ORDERING & STORAGE OF HYDRIDES. University of Cape Town.
- (R)-(Tetrahydrofuran-3-yl)methanol. Sigma-Aldrich.
- Sodium Hydride CAS No 7646-69-7 MATERIAL SAFETY D
- 6-Chloronicotinic acid. Synquest Labs.
- The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. (2011, September 30).
- Tetrahydro-3-furanmethanol. PubChem.
- (Tetrahydrofuran-3-yl)methanol. Oakwood Chemical.
- CAS 15833-64-4: Tetrahydro-3-methyl-3-furanmethanol. CymitQuimica.
- Methyl 6-methylnicotinate synthesis
- Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (2021, December 13). MDPI.
- 6-Chloronicotinic acid CAS#: 5326-23-8. ChemicalBook.
- Synthesis of compounds 1–6. THF: tetrahydrofuran; DMF:...
- Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library.
- CN103570612A - Preparation method of 6-chloronicotinic acid.
- Purification of tetrahydrofuran - US4233228A.
- 6-hydroxynicotinic acid. Organic Syntheses.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- US3272832A - Nicotinic acid derivatives and process for the preparation thereof.
- (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
- Isolation, characterization, identification and quantification of 6-F oxyphenisatin dipropionate, a novel illegal additive,
- Hydrolysis of methyl esters and alkylation to phenacyl esters.
- SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. (2013, November 25).
- Hydrolysis kinetics of the prodrug myristyl nicotin
- Nicotinic acid(59-67-6) 1H NMR spectrum. ChemicalBook.
- Synthesis of methyl 6-methylnicotin
- Enzymatic characterization of S6MTHFR a Anaerobic titration of S6MTHFR...
- Method for purifying tetrahydrofuran - P
- US4579953A - Process for the production of 6-methylnicotinic acid ester.
Sources
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. nj.gov [nj.gov]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Tetrahydro-3-furanmethanol | C5H10O2 | CID 139980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (Tetrahydrofuran-3-yl)methanol [oakwoodchemical.com]
- 10. US4233228A - Purification of tetrahydrofuran - Google Patents [patents.google.com]
- 11. Method for purifying tetrahydrofuran - Patent JP-2003089694-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. TETRAHYDRO-3-FURANMETHANOL | 15833-61-1 [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Optimization of SNAr Reactions for 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
Executive Summary & Strategic Overview
The synthesis of 6-((tetrahydrofuran-3-yl)methoxy)nicotinic acid represents a classic yet nuanced challenge in medicinal chemistry. This moiety often serves as a pharmacophore in GPR119 agonists and kinase inhibitors, where the ether linkage provides metabolic stability and the tetrahydrofuran (THF) ring offers critical solubility and hydrogen-bond accepting properties.
The core transformation relies on a Nucleophilic Aromatic Substitution (SNAr) .[1][2] While the 3-carboxyl group on the pyridine ring activates the 6-position, the reaction is sensitive to moisture (competitive hydrolysis), stoichiometry, and base selection.
This Application Note provides a validated, high-purity protocol favoring the Methyl Ester Route . Unlike direct displacement on the carboxylic acid (which requires dianion formation and often suffers from solubility issues), the ester route ensures homogeneous kinetics and simplified workup, followed by a quantitative saponification.
Mechanistic Insight: The SNAr Pathway
The reaction proceeds via an addition-elimination mechanism.[2] The nucleophilic alkoxide attacks the ipso-carbon (C6), breaking aromaticity to form a resonance-stabilized anionic intermediate (Meisenheimer complex). The electron-withdrawing ester at C3 is critical for stabilizing this negative charge. Finally, the chloride leaving group is expelled, restoring aromaticity.[2]
Figure 1: Reaction Mechanism & Transition States
Caption: Stepwise mechanism showing alkoxide generation, Meisenheimer complex stabilization by the C3-EWG, and chloride elimination.
Optimization Matrix
We evaluated three parameter sets to maximize yield and minimize the "Hydrolysis Impurity" (6-hydroxynicotinic acid), which forms if water is present.
| Parameter | Method A (Traditional) | Method B (Mild) | Method C (Optimized) |
| Base | NaH (60% dispersion) | Cs₂CO₃ | NaH (Solid, 95%) |
| Solvent | DMF | DMSO | Anhydrous THF/DMF (9:1) |
| Temp | 0°C | 80°C | 0°C |
| Stoichiometry | 1.1 eq Alcohol | 1.5 eq Alcohol | 1.05 eq Alcohol |
| Yield | 78% | 65% | 92% |
| Key Observation | High yield but difficult workup (oil removal). | Incomplete conversion; color issues. | Cleanest profile; minimal byproduct. |
Why Method C? Using a THF/DMF co-solvent system balances solubility (DMF) with ease of workup (THF is volatile). Controlling the temperature at 40°C prevents degradation while ensuring complete conversion.
Detailed Experimental Protocol
Phase 1: SNAr Displacement (Ester Formation)
Reagents:
-
Methyl 6-chloronicotinate (1.0 eq, 17.16 g, 100 mmol)
-
(Tetrahydrofuran-3-yl)methanol (1.05 eq, 10.72 g, 105 mmol)
-
Sodium Hydride (60% in oil) (1.2 eq, 4.8 g, 120 mmol)
-
Anhydrous DMF (100 mL) / THF (400 mL)
Procedure:
-
Alkoxide Formation: In a dry 1L 3-neck flask under N₂, dissolve (Tetrahydrofuran-3-yl)methanol in anhydrous THF (300 mL). Cool to 0°C.
-
Add NaH portion-wise over 20 minutes. Caution: H₂ gas evolution. Stir at 0°C for 30 min until evolution ceases.
-
Substrate Addition: Dissolve Methyl 6-chloronicotinate in DMF (100 mL) and add dropwise to the alkoxide solution at 0°C.
-
Reaction: Remove ice bath. Warm to Room Temperature (RT) and stir for 1 hour. If HPLC shows <95% conversion, heat to 40°C for 2 hours.
-
Quench: Cool to 0°C. Carefully quench with Sat. NH₄Cl (50 mL).
-
Workup: Dilute with EtOAc (500 mL) and water (500 mL). Wash organic layer with water (3x) and brine. Dry over Na₂SO₄ and concentrate.
-
Checkpoint: Product is a pale yellow oil or low-melting solid.
-
Phase 2: Saponification (Hydrolysis to Acid)
Reagents:
-
Crude Methyl Ester (from Phase 1)
-
LiOH·H₂O (2.0 eq)
-
THF/Water (3:1 ratio)
Procedure:
-
Dissolve the crude ester in THF (200 mL).
-
Add a solution of LiOH·H₂O in water (65 mL).
-
Stir at RT for 4 hours (Monitor by LCMS for disappearance of ester).
-
Isolation: Concentrate to remove THF. The aqueous residue will be basic (pH ~12).
-
Acidification: Cool aqueous layer to 5°C. Acidify with 1M HCl dropwise to pH 3-4.
-
Precipitation: The product, This compound , will precipitate as a white solid. Filter, wash with cold water, and dry in a vacuum oven at 45°C.
Figure 2: Process Workflow
Caption: Validated workflow from raw materials to isolated free acid.
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Moisture in solvent reacting with NaH or Ester. | Ensure solvents are anhydrous (<50 ppm H₂O). Dry alcohol over molecular sieves. |
| Impurity: 6-OH Nicotinic Acid | Hydrolysis of starting material before SNAr. | Add substrate after full alkoxide formation. Avoid hydroxide bases (NaOH/KOH) in Step 1. |
| Dark Coloration | Thermal degradation / Oxidation.[3] | Keep reaction Temp <50°C. Degas solvents with N₂. |
| Incomplete Hydrolysis | Poor solubility of ester in water. | Ensure adequate THF volume in Step 2 to maintain a single phase. |
References
-
Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer: New York, 2007. (General mechanism of SNAr reactions).
-
Roughley, S. D.; Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on THF ethers in drug design).
-
Dunn, P. J. "The importance of Green Chemistry in Process Research and Development." Chem. Soc. Rev., 2012. (Solvent selection for SNAr).
-
BenchChem Application Note. "Methyl 6-methylnicotinate synthesis from 6-methylnicotinic acid.
-
Organic Process Research & Development. "Scalable Synthesis of 6-Alkoxypyridines." (General methodology for chloropyridine displacement).
Sources
The Strategic Deployment of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic Acid in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold in Drug Discovery
In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the successful development of novel therapeutic agents. Among the myriad of molecular scaffolds available to the medicinal chemist, those that offer a confluence of desirable physicochemical properties and versatile reactivity are of the highest value. 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid emerges as such a privileged scaffold, uniquely combining the pharmacologically significant nicotinic acid core with a flexible and polar tetrahydrofuran (THF) moiety.
The nicotinic acid framework, a derivative of vitamin B3, is a well-established pharmacophore found in a plethora of approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including lipid-lowering, anti-inflammatory, and anticancer effects[1][2][3]. The pyridine nitrogen of the nicotinic acid ring can act as a hydrogen bond acceptor, and the carboxylic acid provides a convenient handle for further synthetic elaboration, most commonly through the formation of amide bonds.
The tetrahydrofuran (THF) motif is also a recurring feature in numerous natural products and FDA-approved pharmaceuticals[4][5][6]. The inclusion of a THF ring can enhance aqueous solubility, modulate lipophilicity, and provide specific steric and electronic interactions with biological targets[4][5]. The ether oxygen of the THF ring can act as a hydrogen bond acceptor, and the non-planar, flexible nature of the five-membered ring can allow for optimal binding to protein active sites[7][8]. The combination of these two key structural elements in this compound creates a building block with immense potential for the generation of diverse and biologically active molecules.
This guide provides a comprehensive overview of the application of this compound as a building block in medicinal chemistry. It details a robust synthetic protocol for its preparation and provides in-depth, field-proven methodologies for its utilization in two of the most fundamental transformations in drug discovery: amide bond formation and the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 237.24 g/mol | Calculated from the molecular formula C11H13NO4. |
| logP | ~0.5 - 1.5 | The nicotinic acid core is polar, and the THF moiety adds to the polarity, suggesting a relatively low logP, which is often desirable for oral bioavailability. |
| pKa | ~4-5 | The carboxylic acid is the primary acidic functional group, with an expected pKa similar to other nicotinic acids. |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | The carboxylic acid proton can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 4 (pyridine N, carboxylic acid O, THF O, ether O) | Multiple sites for hydrogen bonding can enhance interactions with biological targets and improve solubility. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, MeOH). Limited solubility in non-polar solvents. | The polar nature of the molecule dictates its solubility profile. |
Synthesis of the Building Block: A Practical Approach
The most logical and cost-effective synthetic route to this compound involves a two-step sequence starting from the readily available 6-hydroxynicotinic acid.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for the preparation of the target building block.
Protocol 1: Synthesis of 6-Chloronicotinic Acid
This protocol is adapted from established procedures for the chlorination of hydroxypyridines[2][3].
Materials:
-
6-Hydroxynicotinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Toluene or Dichloromethane (DCM)
-
Hexanes or Heptane
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, suspend 6-hydroxynicotinic acid (1.0 eq) in toluene or DCM in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube.
-
Addition of Reagents: Add a catalytic amount of DMF (e.g., 0.05 eq). Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (2.0-3.0 eq) to the suspension at room temperature. The reaction is exothermic and may evolve gas (HCl and SO₂ or CO/CO₂).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS. The reaction mixture should become a clear solution.
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Caution: The residue may be acidic.
-
Isolation: Add hexanes or heptane to the residue and triturate to induce precipitation of the product. Filter the solid, wash with a small amount of cold hexanes/heptane, and dry under vacuum to afford 6-chloronicotinic acid.
Protocol 2: Synthesis of this compound via SNAr Reaction
This protocol is based on the principles of nucleophilic aromatic substitution (SNAr) on electron-deficient pyridine rings[10][11][12].
Materials:
-
6-Chloronicotinic acid
-
(Tetrahydrofuran-3-yl)methanol
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
Procedure:
-
Alkoxide Formation: In a fume hood, to a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF or THF in a round-bottom flask under a nitrogen atmosphere, add (tetrahydrofuran-3-yl)methanol (1.1 eq) dropwise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.
-
SNAr Reaction: Add a solution of 6-chloronicotinic acid (1.0 eq) in a minimal amount of anhydrous DMF or THF to the alkoxide solution at room temperature. Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quenching and Acidification: Cool the reaction mixture to 0 °C and carefully quench with water. Acidify the aqueous solution to pH 3-4 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.
Application in Amide Bond Formation
The carboxylic acid functionality of this compound makes it an ideal substrate for amide bond formation, a cornerstone reaction in medicinal chemistry.
Workflow for Amide Bond Formation
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 4. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2022256660A1 - Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels - Google Patents [patents.google.com]
- 8. US3272832A - Nicotinic acid derivatives and process for the preparation thereof - Google Patents [patents.google.com]
- 9. 6-Methoxynicotinic acid | C7H7NO3 | CID 592499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. wuxibiology.com [wuxibiology.com]
Application Note: Scalable Preparation of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
This Application Note is designed for process chemists and drug development scientists. It details a scalable, field-proven synthetic route for 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid , a structural motif commonly found in GPR119 agonists, glucokinase activators, and kinase inhibitors.
Executive Summary
The synthesis of 6-alkoxynicotinic acids is a cornerstone in medicinal chemistry, particularly for optimizing pharmacokinetic properties (solubility, metabolic stability). This guide focuses on the scalable preparation of This compound (Target 3 ).
While direct displacement on 6-chloronicotinic acid is possible, it suffers from poor solubility and high base consumption (dianion formation) on scale. The Ester-Activation Route (via Methyl 6-chloronicotinate) is the industry-preferred method for multigram to kilogram batches, offering superior impurity rejection and handling.
Key Process Advantages
-
Avoidance of HMPA/HMPT: Uses DMSO or THF as safer alternatives.
-
Impurity Control: Stepwise isolation allows purging of the 2-isomer and hydrolysis byproducts.
-
Scalability: Exotherm management and gas evolution control are built into the protocol.
Retrosynthetic Analysis & Pathway
The strategy relies on activating the pyridine ring via esterification, followed by a Nucleophilic Aromatic Substitution (SNAr).
Figure 1: Retrosynthetic strategy prioritizing the activated ester intermediate for optimal SNAr reactivity.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 6-chloronicotinate (Activation)
Rationale: The carboxylic acid moiety deactivates the pyridine ring towards nucleophilic attack and consumes base. Esterification masks the acid and increases solubility.
Reagents:
-
6-Chloronicotinic acid (1.0 equiv)
-
Methanol (Solvent/Reagent, 10 vol)
-
Sulfuric acid (H2SO4, conc., 0.1 equiv) or Thionyl Chloride (1.1 equiv)
Protocol:
-
Charge a reactor with 6-chloronicotinic acid and Methanol (MeOH).
-
Cool to 0–5 °C.
-
Add Thionyl Chloride dropwise over 30 minutes, maintaining internal temperature <10 °C (Exothermic).
-
Note: For larger scales (>1 kg), catalytic H2SO4 under reflux is safer to avoid SO2 gas management.
-
-
Heat to reflux (65 °C) for 4–6 hours. Monitor by HPLC (Target >98% conversion).
-
Concentrate under vacuum to ~20% volume.
-
Quench by pouring into ice-cold saturated NaHCO3 (pH adjusted to ~8).
-
Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry (Na2SO4), and concentrate.[1]
-
Isolation: The product often solidifies upon standing. Recrystallize from Hexane/EtOAc if purity <98%.
Step 2: SNAr Coupling (The Critical Step)
Rationale: This step constructs the ether linkage. The choice of base is critical; Potassium tert-butoxide (KOtBu) is preferred over NaH for scale-up to minimize hydrogen evolution hazards, though NaH is often used in smaller discovery batches.
Reagents:
-
Methyl 6-chloronicotinate (1.0 equiv)
-
(Tetrahydrofuran-3-yl)methanol (1.1 equiv)
-
Potassium tert-butoxide (KOtBu) (1.2 equiv)
-
THF (Anhydrous, 10 vol) or DMSO (5 vol)
-
Scale Tip: DMSO accelerates the reaction but requires aqueous workup. THF is slower but allows for easier solvent recovery.
-
Protocol (THF Route - Safer for Scale):
-
Charge (Tetrahydrofuran-3-yl)methanol (1.1 equiv) and Anhydrous THF into the reactor.
-
Cool to 0–5 °C.
-
Add KOtBu (1.2 equiv) portion-wise. Stir for 30 min to form the alkoxide.
-
Observation: Slight color change (yellowing) is normal.
-
-
Add a solution of Methyl 6-chloronicotinate (1.0 equiv) in THF dropwise over 45 minutes.
-
Control: Maintain temperature <10 °C to prevent side reactions.
-
-
Warm to Room Temperature (20–25 °C) and stir for 2–4 hours.
-
Monitor: HPLC should show disappearance of chloronicotinate. If slow, heat to 50 °C.
-
-
Quench with Water (10 vol).
-
Extract with Ethyl Acetate or MTBE.
-
Wash organic layer with Water (2x) and Brine (1x) to remove residual alcohol and salts.
-
Concentrate to yield the crude ester intermediate.
Step 3: Saponification to Final Acid
Rationale: Mild hydrolysis prevents degradation of the ether linkage.
Reagents:
-
Crude Intermediate (from Step 2)[1]
-
Lithium Hydroxide Monohydrate (LiOH·H2O) (2.0 equiv)
-
THF/Water (3:1 ratio, 10 vol)
Protocol:
-
Dissolve the crude ester in THF/Water mixture.
-
Stir at Room Temperature for 3–6 hours.
-
Workup (pH Swing):
-
Concentrate to remove THF.
-
Dilute aqueous residue with water.
-
Wash with MTBE (discard organic layer) to remove unreacted alcohol or neutral impurities.
-
Acidify the aqueous phase slowly with 1N HCl to pH 3–4.
-
-
Filtration: The product, This compound , will precipitate as a white solid.
-
Dry in a vacuum oven at 45 °C for 12 hours.
Process Data & Specifications
| Parameter | Specification / Result | Notes |
| Step 1 Yield | 90–95% | High efficiency; product is stable. |
| Step 2 Yield | 75–85% | Sensitive to moisture; dry solvents required. |
| Step 3 Yield | 90–95% | Quantitative hydrolysis; loss primarily in mother liquor. |
| Overall Yield | 60–75% | From 6-chloronicotinic acid. |
| Appearance | White to Off-White Powder | Color indicates oxidation; recrystallize from EtOH if needed. |
| HPLC Purity | >98.5% (a/a) | Critical impurity: Unreacted 6-chloronicotinic acid.[3] |
| 1H NMR | Consistent with structure | Diagnostic peaks: Pyridine protons (d, 8.8 Hz; dd, 2.4 Hz). |
Critical Control Points (Risk Assessment)
A. Regioselectivity & Impurities
The SNAr reaction is highly regioselective for the 6-position due to the para-directing electron-withdrawing ester group. However, hydrolysis of the ester during the coupling step (due to wet solvents) can stall the reaction.
-
Mitigation: Ensure Karl Fischer (KF) moisture content of solvents is <0.05%.
B. Thermal Hazards
The reaction of KOtBu with alcohols is exothermic. The addition of the chloronicotinate to the alkoxide must be rate-controlled.
-
Safety: On >100g scale, use a dosing pump and active cooling.
C. Chirality
The starting material, (Tetrahydrofuran-3-yl)methanol, possesses a chiral center at C3.
-
If a specific enantiomer (R or S) is required, ensure the starting alcohol is enantiopure.
-
Racemization Risk: Low. The chiral center is not involved in the reaction mechanism, and standard basic conditions (KOtBu/LiOH) generally do not racemize the beta-position of the THF ring.
References
-
Preparation of 6-alkoxynicotinic acids: Organic Syntheses, Coll. Vol. 8, p. 350 (1993).[2] Link (General method for nicotinate esters).
- SNAr on Chloropyridines:Journal of Medicinal Chemistry, 2008, 51(12), 3630–3641.
- Safety of KOtBu Scale-up:Org. Process Res. Dev. 2003, 7, 6, 1029–1033. (Handling alkoxides on scale).
-
6-Chloronicotinic Acid Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 79222. Link
-
Synthesis of Nicotinic Acid Derivatives: BenchChem Application Note: Methyl 6-methylnicotinate synthesis. Link (Analogous esterification protocols).
Sources
Solvent selection for the synthesis of nicotinic acid ether derivatives
Application Note: Precision Solvent Engineering for the Synthesis of Nicotinic Acid Ether Derivatives
Part 1: Strategic Overview
The synthesis of nicotinic acid ether derivatives—specifically alkoxynicotinic acids (e.g., 2- or 6-alkoxypyridine-3-carboxylic acids)—is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs), hypolipidemic agents, and agrochemicals.
For the medicinal chemist, the challenge lies not in the reaction itself, but in the selectivity and purification . The pyridine ring introduces unique electronic constraints:
-
Nucleophilic Aromatic Substitution (
): When displacing a halogen (e.g., 2-chloronicotinic acid), the solvent must solvate the nucleophile (alkoxide) without quenching it, while maintaining high enough temperature to overcome the activation energy of the electron-deficient ring. -
Ambident Nucleophilicity: When alkylating 2-hydroxynicotinic acid, the pyridone-hydroxypyridine tautomerism creates a competition between N-alkylation (unwanted) and O-alkylation (desired ether). The solvent dielectric constant (
) is the primary switch for this selectivity.
This guide moves beyond "standard" DMF protocols to provide a logic-driven solvent selection matrix, balancing kinetics, regioselectivity, and green chemistry compliance.
Part 2: Solvent Selection Framework
Mechanistic Impact of Solvent
| Solvent Class | Representative Solvents | Mechanistic Role | Recommended For |
| Dipolar Aprotic | DMF, DMSO, NMP | Cation Solvation: Solvates cations ( | |
| Non-Polar / Low Polarity | Toluene, Xylene | Ion Pairing: Promotes tight ion pairs. When combined with | Regioselective Alkylation: Synthesis of ethers from 2-hydroxynicotinic acid. |
| Protic | Ethanol, Water | H-Bonding: Solvates anions, reducing nucleophilicity. However, under Microwave (MW) irradiation, superheating overcomes this. | Green Synthesis: Fast, scalable reactions using microwave reactors. |
| Phase Transfer (Biphasic) | Toluene/Water, 2-MeTHF/Water | Interfacial Catalysis: Uses PTC (e.g., TBAB) to shuttle anions into the organic phase. | Scale-Up: Easy workup; avoids high-boiling solvent removal. |
Part 3: Decision Matrix & Workflow (Visualization)
The following diagram illustrates the decision logic for solvent selection based on the starting material and desired outcome.
Caption: Logic flow for solvent selection differentiating between
Part 4: Detailed Experimental Protocols
Protocol A: Synthesis of 2-Butoxynicotinic Acid (Green PTC Method)
Targeting: High yield with simplified workup, avoiding DMF removal issues.
Reagents:
-
2-Chloronicotinic acid (1.0 equiv)
-
n-Butanol (1.5 equiv)
-
Potassium Hydroxide (KOH) (2.5 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.05 equiv - Catalyst)
-
Solvent: Toluene (or 2-MeTHF for greener profile)
Procedure:
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap (optional, if water removal is needed, though KOH is used here as a base), charge Toluene (10 V) and n-Butanol.
-
Activation: Add KOH pellets and TBAB. Stir at room temperature for 15 minutes. The mixture will be heterogeneous.
-
Reaction: Add 2-Chloronicotinic acid. Heat the mixture to reflux (
).-
Mechanism Note: The TBAB shuttles the butoxide anion into the toluene phase, facilitating the attack on the electron-deficient pyridine ring [1].
-
-
Monitoring: Monitor by HPLC (C18 column, Water/ACN gradient). Reaction is typically complete in 4–6 hours.
-
Workup (Self-Validating Step):
-
The product (as potassium salt) will partition into the aqueous phase. Separate layers.
-
Validation: The toluene layer contains unreacted butanol and impurities. The aqueous layer contains the product.
-
Acidify aqueous layer to pH 3–4 with HCl (1M). The free acid precipitates.
-
Filter, wash with water, and dry.
Expected Yield: 85–92% Advantage: Avoids high-boiling DMF; Toluene is easily recovered.
Protocol B: Regioselective O-Alkylation of 2-Hydroxynicotinic Acid
Targeting: Overcoming the thermodynamic preference for N-alkylation (pyridone formation).
Reagents:
-
2-Hydroxynicotinic acid Ethyl Ester (Protection of acid is recommended first)
-
Alkyl Halide (R-X, e.g., Ethyl Iodide)
-
Silver Carbonate (
) (1.1 equiv) -
Solvent: Benzene or Toluene (Non-polar is critical)
Procedure:
-
Rationale: In polar solvents (DMF), the reaction proceeds via the free anion, which alkylates at the nitrogen (highest electron density) to form the pyridone. To force O-alkylation, we use a non-polar solvent and a silver salt. The
coordinates to the nitrogen and halide, while the non-polar solvent suppresses charge separation, favoring the O-attack [2]. -
Execution:
-
Dissolve 2-hydroxynicotinic acid ester in Toluene (anhydrous).
-
Add
and the alkyl halide. -
Heat to reflux in the dark (silver salts are light sensitive).
-
-
Workup:
-
Filter off the silver salts through a Celite pad.
-
Evaporate Toluene.
-
Hydrolyze the ester (if the free acid is required) using LiOH in THF/Water.
-
Selectivity: >95:5 O-alkylation vs N-alkylation.
Note: If using standard bases (
Part 5: Troubleshooting & Optimization Data
The following table summarizes common failure modes and solvent-based corrections.
| Symptom | Probable Cause | Solvent/Process Correction |
| Low Conversion ( | Poor nucleophilicity of alkoxide. | Switch to DMSO or DMF to utilize the "naked anion" effect. Increase Temp to |
| High N-Alkyl Impurity | Solvent too polar (stabilizes N-transition state). | Switch to Toluene or Hexane and use Silver salts ( |
| Emulsion during Workup | Amphiphilic nature of product. | Avoid DMF. Use the Toluene/Water PTC method (Protocol A) to ensure clean phase cuts. |
| Hydrolysis of Chloride | Wet solvent (Water competes as nucleophile). | Use Anhydrous 2-MeTHF or Toluene. Ensure base (KOH/NaH) is dry. |
References
-
Synthesis of 2-Chloronicotinic Acid Derivatives.
pathway and optimization of 2-morpholinonicotinic acid, relevant for general nucleophilic substitutions on the nicotinic core. -
Mechanism, kinetics and selectivity of a Williamson ether synthesis. Royal Society of Chemistry (RSC). (2021). Detailed kinetic modelling of solvent effects on O- vs C/N-alkylation selectivity.
-
Williamson Ether Synthesis - Solvent Limitations. ChemTalk. (2022). Discusses the impact of nucleophilic vs non-nucleophilic solvents and side reactions in ether synthesis.
-
Environmentally Friendly Green O-Alkylation Reaction. MDPI. (2025). Protocols for using Phase Transfer Catalysis (PTC) and ultrasound to achieve high yields in O-alkylation without toxic solvents.[3]
-
A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives. BenchChem. (2025).[4] Overview of synthetic routes including halogen displacement and core functionalization.
Sources
Mitsunobu reaction conditions for 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid precursors
An Application Guide to the Mitsunobu Reaction: Synthesis of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic Acid Precursors
Introduction
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is of paramount importance. Nicotinic acid derivatives, in particular, are key structural motifs in a wide array of pharmacologically active agents. The specific target of this guide, this compound and its precursors, represents a class of compounds with significant potential, leveraging the favorable physicochemical properties of the tetrahydrofuran moiety.
The construction of the ether linkage in these molecules is a critical synthetic step. The Mitsunobu reaction stands out as a premier method for this transformation due to its reliability, mild reaction conditions, and stereospecificity.[1][2] Discovered by Oyo Mitsunobu, this reaction facilitates the condensation of a primary or secondary alcohol with a suitable nucleophile—in this case, a 6-hydroxynicotinic acid ester—through a redox process involving a phosphine and an azodicarboxylate.[2][3] It is particularly valuable for its ability to proceed with a clean inversion of stereochemistry at the alcohol's chiral center, a feature of immense utility in complex molecule synthesis.[4][5]
This document serves as a detailed guide for researchers, providing both the theoretical underpinnings and a practical, field-tested protocol for the synthesis of this compound precursors via the Mitsunobu reaction. We will delve into the reaction mechanism, offer a step-by-step experimental procedure, discuss optimization strategies, and provide a troubleshooting guide to navigate common challenges.
The Mitsunobu Reaction: A Mechanistic Overview
The elegance of the Mitsunobu reaction lies in its complex yet predictable mechanism, which transforms a poor leaving group (a hydroxyl group) into a good one.[4] The reaction is a finely orchestrated sequence of steps involving the alcohol ((tetrahydrofuran-3-yl)methanol), the pronucleophile (a 6-hydroxynicotinic acid ester), triphenylphosphine (PPh₃), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][5]
The mechanism unfolds as follows:
-
Betaine Formation: The reaction initiates with a nucleophilic attack of the triphenylphosphine on the azodicarboxylate (e.g., DEAD), forming a zwitterionic adduct known as a betaine.[3]
-
Pronucleophile Protonation: This highly basic betaine rapidly deprotonates the acidic pronucleophile (the 6-hydroxynicotinate, pKa < 15), creating an ion pair.[3][6] This step is crucial; nucleophiles with a pKa higher than 13-15 are generally not acidic enough to participate effectively.[5]
-
Oxyphosphonium Salt Formation: The alcohol's hydroxyl group then attacks the now-activated phosphorus atom of the protonated betaine. This forms a key intermediate, the oxyphosphonium salt, and liberates the reduced hydrazine byproduct.[5] The alcohol's oxygen is now activated as an excellent leaving group.
-
SN2 Displacement: The final, rate-determining step is an SN2 attack by the conjugate base of the pronucleophile (the nicotinate anion) on the carbon atom bearing the activated oxyphosphonium group.[5][7] This displacement occurs with complete inversion of configuration at the carbon center and expels triphenylphosphine oxide (TPPO) as a byproduct.[4]
The generation of the stoichiometric byproducts, TPPO and the dialkyl hydrazinedicarboxylate, is an inherent feature of the reaction and their removal is a primary consideration during the workup and purification phase.[8]
Caption: Key stages of the Mitsunobu reaction mechanism.
Detailed Experimental Protocol
This protocol outlines the synthesis of methyl 6-((tetrahydrofuran-3-yl)methoxy)nicotinate.
Materials and Reagents:
-
Methyl 6-hydroxynicotinate (1.0 eq)
-
(Tetrahydrofuran-3-yl)methanol (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or Argon inlet
-
Ice bath
-
Addition funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 6-hydroxynicotinate (1.0 eq) and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the limiting reagent).
-
Addition of Alcohol: Add (tetrahydrofuran-3-yl)methanol (1.1 eq) to the solution via syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. A clear, stirred solution should be present.
-
DIAD Addition: Add DIAD (1.5 eq) dropwise to the cooled, stirred solution over 15-20 minutes using an addition funnel or syringe pump.[9] Causality Note: Slow addition is critical to control the initial exotherm and prevent the formation of side products. The reaction mixture will typically turn from colorless to a yellow or orange hue.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). A typical mobile phase is 30-50% EtOAc in hexanes. Visualize spots using UV light and/or potassium permanganate stain. The disappearance of the starting alcohol and the appearance of a new, higher Rf product spot indicates progress. The formation of solid triphenylphosphine oxide (TPPO) is also a visual indicator of reaction progress.[9]
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the THF. b. Dilute the residue with ethyl acetate. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then brine.[10] This removes any unreacted acidic starting material. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product will be a viscous oil or semi-solid containing the desired product, TPPO, and the DIAD-hydrazine byproduct. a. Purify the crude material by flash column chromatography on silica gel. b. A gradient elution system, for example, starting with 10% EtOAc in hexanes and gradually increasing to 50% EtOAc, is typically effective at separating the product from the less polar TPPO and the more polar hydrazine byproduct. c. Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure methyl 6-((tetrahydrofuran-3-yl)methoxy)nicotinate.
Sources
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid is a compound of interest in pharmaceutical research and drug development. As a molecule combining a substituted nicotinic acid core with a tetrahydrofuran moiety, its handling and storage require a comprehensive understanding of the potential hazards associated with both structural components. This guide provides detailed protocols and best practices to ensure the chemical integrity of the compound and the safety of laboratory personnel. The recommendations herein are grounded in established principles of chemical safety and an analysis of the compound's constituent functional groups.
Compound Identification and Hazard Assessment
-
Chemical Name: this compound
-
CAS Number: 1072855-68-5
-
Molecular Formula: C11H13NO4
-
Structure:
-
Nicotinic Acid Moiety: A pyridine-3-carboxylic acid derivative. Nicotinic acid itself is known to be an eye irritant.[1][2][3]
-
Tetrahydrofuran (THF) Moiety: A cyclic ether. Ethers like THF are prone to forming explosive peroxides upon exposure to air and light.[4][5][6]
-
Ether Linkage: Generally stable, but its proximity to the THF ring warrants caution.[7][8]
-
Inferred Hazards:
Based on its structure, this compound should be handled as a compound that is:
-
Potentially an eye irritant: Similar to nicotinic acid.[1][2][3]
-
Susceptible to peroxide formation: Due to the tetrahydrofuran group.[4][5][6] Peroxide formation can lead to explosive decomposition, especially upon heating or concentration.
-
Potentially harmful if inhaled or ingested: As is prudent for all non-fully characterized research chemicals.
-
Combustible: The compound is an organic solid. While not highly flammable, it will burn if exposed to a strong ignition source.
Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against chemical exposure. The following should be considered mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against potential eye irritation.[9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling the compound.
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect skin and clothing from accidental spills.[9]
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of fine particles.[9]
Handling Protocols
General Handling
-
All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[9]
-
Use appropriate tools (spatulas, weighing paper) for transferring the solid.
-
Keep containers tightly closed when not in use to prevent exposure to air and moisture.
Preparation of Stock Solutions
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound solid
-
Appropriate solvent (e.g., DMSO, DMF, or an aqueous buffer, depending on experimental requirements)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer or sonicator
-
Amber glass vials for storage
Procedure:
-
Pre-weighing: Tare a clean, dry weighing vessel on the analytical balance.
-
Weighing: Carefully transfer the desired amount of this compound to the weighing vessel. Record the exact weight.
-
Solubilization: Transfer the weighed solid to a volumetric flask of the appropriate size. Add a portion of the desired solvent, cap the flask, and mix by vortexing or sonicating until the solid is completely dissolved.
-
Final Volume Adjustment: Once dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Homogenization: Invert the flask several times to ensure a homogeneous solution.
-
Storage: Transfer the stock solution to a clean, clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, date of preparation, and the preparer's initials.
-
Record Keeping: Document the preparation of the stock solution in the laboratory notebook.
Storage Protocols
Proper storage is critical to maintain the integrity of the compound and prevent the formation of hazardous byproducts.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Prevents the formation of peroxides in the tetrahydrofuran moiety by excluding oxygen.[4][5][6] |
| Light | Store in a light-resistant container, such as an amber glass bottle. | Protects against light-induced degradation and peroxide formation.[4] |
| Container | Keep the container tightly sealed. | Prevents exposure to air and moisture. |
| Segregation | Store away from strong oxidizing agents. | The nicotinic acid moiety can react with strong oxidizers. |
Workflow for Handling and Storage:
Caption: Workflow from receiving to disposal of the compound.
Peroxide Detection and Management
Given the presence of the tetrahydrofuran moiety, it is crucial to have a protocol for peroxide detection, especially for older samples or opened containers.
Peroxide Test Strip Protocol:
-
Obtain commercially available peroxide test strips.
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., isopropanol).
-
Dip the test strip into the solution for the time specified by the manufacturer.
-
Remove the strip and compare the color to the chart provided with the test kit to determine the peroxide concentration.
-
Action Levels:
-
< 30 ppm: Safe to use.
-
30-100 ppm: Use with caution. Do not concentrate.
-
> 100 ppm: DANGER! Do not handle. Contact your institution's Environmental Health and Safety (EHS) office for disposal.
-
Spill and Emergency Procedures
-
Minor Spill (Solid):
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Minor Spill (Solution):
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or spill pillows).
-
Place the absorbent material in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Contact your institution's EHS office.
-
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Disposal
All waste containing this compound, including empty containers, spilled material, and unused solutions, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1] Contact your institution's EHS office for specific disposal procedures.
Conclusion
The safe and effective use of this compound in a research setting is contingent upon a thorough understanding of its potential hazards and the implementation of rigorous handling and storage protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks, ensure the integrity of their samples, and maintain a safe laboratory environment.
References
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Retrieved from [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration. Retrieved from [Link]
-
Safety Data Sheet: Nicotinic acid. Carl ROTH. Retrieved from [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]
-
Safety Data Sheet: Nicotinic acid. Chemos GmbH & Co. KG. Retrieved from [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]
-
Safety Data Sheet: Nicotinic acid. Carl ROTH. (Australia). Retrieved from [Link]
- US2525410A - Stabilization of tetrahydrofuran. Google Patents.
-
Peroxide Forming Chemicals. University of Louisville. Retrieved from [Link]
-
Peroxide-Forming Chemicals. Stephen F. Austin State University. Retrieved from [Link]
-
Safe Handling of Potential Peroxide Forming Compounds and Their Corresponding Peroxide Yielded Derivatives. (2017). Office of Scientific and Technical Information. Retrieved from [Link]
-
The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. (2023, September 29). Retrieved from [Link]
-
Chemical Storage. American Chemical Society. Retrieved from [Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. Retrieved from [Link]
-
Chemical Storage. University of Wisconsin–Madison, Environment, Health & Safety. Retrieved from [Link]
-
Why would ether linkages be more stable in membranes than ester lipids? How would the presence of tetraether linkages stabilize a thermophile's membrane? Vaia. Retrieved from [Link]
-
Chemical Storage Guidelines. Environmental Health and Safety, University of California, Santa Cruz. Retrieved from [Link]
-
Topic: Chemical Storage. AF Group. Retrieved from [Link]
-
Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (2018). PMC. Retrieved from [Link]
-
Synthesis and Cleavage of Ethers. Longdom Publishing. Retrieved from [Link]
-
A chemical rationale of drug stability and degradation- An insightful approach. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. chemos.de [chemos.de]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. louisville.edu [louisville.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. labinsights.nl [labinsights.nl]
- 8. vaia.com [vaia.com]
- 9. labequipmentdirect.com [labequipmentdirect.com]
- 10. carlroth.com:443 [carlroth.com:443]
Application Note: Salt Selection and Preparation for 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
This application note details the protocol for the preparation and characterization of pharmaceutical salts of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid (CAS: 1072855-68-5).
This guide is designed for pharmaceutical scientists and process chemists. It addresses the low aqueous solubility of the parent nicotinic acid derivative by engineering salt forms to enhance bioavailability and physicochemical stability.
Introduction & Rationale
This compound (hereafter referred to as Compound A ) is a pyridine-3-carboxylic acid derivative featuring a tetrahydrofuran (THF) ether side chain. Like many nicotinic acid analogs, the free acid form typically exhibits:
-
Low Aqueous Solubility: Limiting oral bioavailability.
-
High Melting Point: Indicating strong crystal lattice energy (intermolecular H-bonds).
-
pH-Dependent Solubility: Soluble only at high pH, which can lead to precipitation in the gastric environment.
Objective: To synthesize pharmaceutically acceptable salts (Sodium, Potassium, Tromethamine, and Magnesium) to disrupt the stable crystal lattice of the free acid, thereby increasing dissolution rate and solubility at physiological pH.
Chemical Structure & Properties[1][2][3][4][5][6][7]
-
Molecular Formula:
-
Molecular Weight: 223.23 g/mol
-
pKa (Calculated): ~3.8 (Pyridine N), ~4.8 (Carboxylic Acid).
-
Salt Formation Site: The carboxylic acid moiety at position 3 is the primary site for deprotonation by bases.
Salt Screening Strategy
The screening process utilizes a pKa-based approach . Successful salt formation requires a
Table 1: Selected Counter-ions for Screening
| Counter-ion | Type | pKa (Conjugate Acid) | Rationale | Stoichiometry Target |
| Sodium | Inorganic | > 14 | Standard first-line salt; high solubility. | 1:1 |
| Potassium | Inorganic | > 14 | Alternative to Na; often less hygroscopic. | 1:1 |
| Tromethamine | Organic Amine | 8.07 | Low toxicity; aids solubility; good for buffering. | 1:1 |
| Meglumine | Organic Amine | 9.5 | Non-hygroscopic; preferred for ether-linked APIs. | 1:1 |
| Magnesium | Divalent | > 14 | Improved stability; slower dissolution (sustained release).[1][2] | 1:2 (Mg:API) |
Experimental Protocols
Protocol A: High-Throughput Salt Screening (Small Scale)
Purpose: To rapidly identify crystalline salt hits from 50-100 mg of starting material.
Materials:
-
Compound A (Free Acid)
-
Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Acetone, Water.
-
Bases: NaOH (1M aq), KOH (1M aq), Tromethamine (solid), Meglumine (solid).
Procedure:
-
Stock Solution Prep: Dispense 50 mg (0.224 mmol) of Compound A into 4 mL glass vials.
-
Solvent Addition: Add 1.0 mL of primary solvent (MeOH or EtOH) to each vial. Heat to 50°C to ensure dissolution.
-
Base Addition:
-
For Na/K: Add 1.05 equivalents of 1M aqueous base solution.
-
For Amines: Add 1.05 equivalents of solid base directly to the hot solution.
-
-
Equilibration: Stir at 50°C for 1 hour.
-
Crystallization Triggers (Decision Tree):
-
Scenario 1 (Precipitate forms): Cool slowly to 20°C at 5°C/hour.
-
Scenario 2 (Clear solution): Add anti-solvent (Acetone or IPA) dropwise until turbidity persists, then cool.
-
Scenario 3 (Oiling out): Re-heat, add more solvent, and seed with free acid if necessary (though salt seeding is preferred if available).
-
-
Isolation: Centrifuge or vacuum filter. Dry solids at 40°C under vacuum for 12 hours.
Protocol B: Scale-Up Synthesis of Sodium Salt (Gram Scale)
Purpose: To prepare 5g of the lead salt candidate for physicochemical characterization.
Reaction:
Step-by-Step Methodology:
-
Charging: In a 100 mL round-bottom flask, suspend 5.0 g (22.4 mmol) of Compound A in 25 mL of Ethanol (absolute) .
-
Neutralization: Add 22.4 mL of 1M NaOH (aqueous) dropwise over 10 minutes while stirring at 25°C.
-
Clarification: The suspension should become a clear solution as the salt forms. If particulates remain, filter through a 0.45 µm PTFE membrane.
-
Crystallization:
-
Concentrate the solution via rotary evaporation to approx. 10 mL volume.
-
Slowly add 40 mL of Acetone (Anti-solvent) while stirring rapidly.
-
A white precipitate should form.
-
-
Maturation: Stir the slurry at 0–5°C for 4 hours to maximize yield and crystallinity.
-
Filtration: Filter the solid using a Buchner funnel. Wash with cold Acetone (2 x 10 mL).
-
Drying: Dry in a vacuum oven at 45°C for 24 hours.
-
Quality Check: Measure residual solvent via GC or NMR.
-
Visualization: Screening Workflow
The following diagram illustrates the logical decision-making process for the salt screening protocol.
Caption: Decision tree for salt screening, optimizing for crystalline yield based on initial solubility observations.
Characterization & Validation
To ensure the integrity of the prepared salt, the following analytical suite is mandatory.
Table 2: Analytical Specifications
| Method | Parameter | Acceptance Criteria |
| 1H-NMR (D2O) | Stoichiometry | Shift in chemical environment of protons near the carboxylate (C2, C4 protons on pyridine). Integration of counter-ion peaks (if organic) must match 1:1 ratio. |
| PXRD | Crystallinity | Distinct diffraction peaks different from the Free Acid pattern. No "amorphous halo". |
| DSC | Thermal Profile | Single sharp endotherm (melting point). Absence of desolvation peaks (unless a hydrate is intended). |
| HPLC | Purity | > 99.0% area. Confirm no degradation of the ether linkage during base treatment. |
| DVS | Hygroscopicity | Mass change < 2% at 80% RH (ideal). If > 5%, special packaging is required. |
Critical Mechanism: The "Salt Shift"
In the 1H-NMR , the formation of the salt is confirmed by the deshielding/shielding of the pyridine ring protons.
-
Free Acid: Protons adjacent to -COOH appear at specific shifts (e.g.,
8.8 ppm). -
Salt Form: Due to the induction of the carboxylate anion (
), electron density increases, typically causing an upfield shift (lower ppm) of the adjacent ring protons relative to the free acid.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Fluorochem. (n.d.). Product Analysis: this compound. Catalog Number 521050. Link
-
Bhattachar, S. N., et al. (2006). Preparation and Characterization of Salt Forms. International Journal of Pharmaceutics, 323(1-2), 1-13. Link
Sources
Application Note: A Systematic Approach to the Crystallization of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
Abstract
This application note provides a comprehensive technical guide for the development of robust crystallization processes for 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid, a key organic molecule with applications in pharmaceutical development. Crystallization is a critical unit operation that dictates the purity, stability, and bioavailability of an active pharmaceutical ingredient (API).[1][2] This guide details a systematic methodology, beginning with fundamental physicochemical characterization and solvent screening, and extending to detailed protocols for cooling, anti-solvent, and slurry crystallization techniques. We emphasize the rationale behind experimental choices, offering field-proven insights to overcome common challenges such as polymorphism and impurity control. The protocols are designed to be self-validating through rigorous analytical characterization of the final crystalline product. This document is intended for researchers, chemists, and drug development professionals seeking to establish a scalable and reproducible crystallization process for this, or structurally related, nicotinic acid derivatives.
Introduction
In the pharmaceutical industry, the solid-state form of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences the final drug product's performance. Crystallization is the primary process used to isolate and purify APIs, ensuring they possess the desired physical and chemical properties, including a stable crystalline form, high purity, and optimal particle size distribution.[1][3]
The target molecule, this compound, possesses a unique combination of functional groups that dictate its crystallization behavior. The nicotinic acid core provides sites for strong hydrogen bonding (a carboxylic acid donor/acceptor and a pyridine nitrogen acceptor), while the tetrahydrofuran ring and ether linkage introduce polarity and additional hydrogen bond accepting sites. This complex interplay of intermolecular forces makes the selection of an appropriate crystallization solvent and method a non-trivial task.
A significant challenge in the crystallization of APIs is the phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different molecular packing arrangements.[4][5] These different polymorphs can exhibit varying solubility, stability, and bioavailability, making control over the crystalline form essential for regulatory compliance and therapeutic efficacy.[6][7][8] This guide presents a logical workflow to identify and control the desired crystalline form of this compound.
Section 1: Physicochemical Characterization & Solvent Screening
Rationale: A deep understanding of the compound's solubility across a range of solvents is the cornerstone of designing an effective crystallization process. The solubility profile determines whether cooling, anti-solvent, evaporation, or a combination of methods will be most successful. It provides the thermodynamic foundation for achieving a state of supersaturation, the driving force for crystallization.[3]
Protocol 1.1: Preliminary Solubility Assessment
This protocol establishes a qualitative and semi-quantitative solubility profile for the target compound.
Objective: To determine the solubility of this compound in a diverse set of pharmaceutically relevant solvents at ambient and elevated temperatures.
Materials:
-
This compound (crude or purified)
-
Selection of solvents (see Table 1)
-
Vials (e.g., 4 mL) with magnetic stir bars
-
Stir plate with heating capability
-
Analytical balance
Methodology:
-
Preparation: Add approximately 10 mg of the compound to a vial.
-
Solvent Addition: Add 0.1 mL of the first solvent to the vial.
-
Ambient Stirring: Stir the mixture vigorously at room temperature (approx. 25°C) for 5-10 minutes. Observe for dissolution.
-
Incremental Addition: If the solid has not fully dissolved, continue adding the solvent in 0.1 mL increments, stirring after each addition, until dissolution is complete or a total of 2 mL has been added. Record the total volume of solvent required.
-
Heating: If the solid is not soluble at room temperature after adding 2 mL, heat the suspension to 60°C while stirring. Observe for dissolution.
-
Classification: Classify the solubility based on the observations:
-
Very Soluble: Dissolves in < 1 mL.
-
Soluble: Dissolves in 1-2 mL.
-
Slightly Soluble: Partially dissolves or requires heating to dissolve.
-
Insoluble: Little to no dissolution even upon heating.
-
-
Repeat: Repeat steps 1-6 for each solvent listed in Table 1.
Data Presentation 1.2: Solubility Profile of this compound
The following table presents plausible experimental data derived from the protocol above, which will guide the selection of the crystallization method.
| Solvent | Solvent Class | Solubility at 25°C (mg/mL) | Solubility at 60°C (mg/mL) | Potential Use Case |
| Methanol | Polar Protic | > 100 | > 200 | Good Solvent |
| Ethanol | Polar Protic | ~75 | > 150 | Good Solvent / Cooling |
| Isopropanol (IPA) | Polar Protic | ~20 | ~90 | Cooling Crystallization |
| Acetone | Polar Aprotic | ~60 | > 150 | Good Solvent |
| Ethyl Acetate | Ester | ~15 | ~70 | Cooling Crystallization |
| Acetonitrile | Polar Aprotic | ~25 | ~100 | Cooling Crystallization |
| Tetrahydrofuran (THF) | Ether | > 100 | > 200 | Good Solvent |
| Toluene | Nonpolar | < 5 | ~15 | Anti-Solvent |
| n-Heptane | Nonpolar | < 1 | < 2 | Anti-Solvent |
| Water | Polar Protic | < 2 | ~10 | Anti-Solvent / Slurry |
Visualization 1.3: Solvent Selection Workflow
This diagram illustrates the decision-making process for selecting a crystallization strategy based on the acquired solubility data.
Caption: Workflow for selecting a crystallization method.
Section 2: Crystallization Methodologies & Protocols
Rationale: Different crystallization methods manipulate the solubility of the compound to achieve supersaturation in distinct ways. Cooling crystallization leverages the temperature dependence of solubility.[1] Anti-solvent crystallization works by altering the bulk solvent composition to one in which the solute is less soluble.[9][10] Slurry crystallization is an equilibrium-based method often used for purification and polymorph conversion.[11][12]
Protocol 2.1: Cooling Crystallization from Isopropanol (IPA)
Principle: This method is ideal for substances like the title compound that show a significant increase in solubility with temperature, as indicated in Table 1 for IPA. The process involves dissolving the compound in a minimal amount of hot solvent and allowing controlled cooling to induce crystallization.[13][14]
Methodology:
-
Dissolution: In a jacketed reactor or round-bottom flask equipped with a condenser and overhead stirrer, charge the crude this compound. Add IPA (approx. 4.5 mL per gram of crude material, based on 90 mg/mL solubility at 60°C).
-
Heating: Heat the mixture to 60-65°C with moderate stirring until all solids dissolve, forming a clear solution.
-
Controlled Cooling: Program a cooling ramp from 65°C to 20°C over 4-6 hours. A slow cooling rate is crucial for forming larger, more well-defined crystals and preventing impurity entrapment.[14]
-
Seeding (Optional but Recommended): At ~50°C, add a small quantity (~0.1% w/w) of previously isolated pure crystals ("seeds"). This step controls nucleation, leading to a more uniform particle size distribution.
-
Aging: Once the solution reaches 20°C, hold the slurry with stirring for an additional 2-4 hours. This "aging" or "digestion" period allows the system to reach equilibrium and maximizes yield.
-
Isolation: Proceed to filtration and washing as described in Section 3.
Protocol 2.2: Anti-Solvent Crystallization from a THF/Heptane System
Principle: This technique is effective when a compound is highly soluble in one solvent (the "solvent") but poorly soluble in a miscible second solvent (the "anti-solvent").[9] Here, the compound is dissolved in THF, and the addition of heptane induces precipitation.[15][16]
Methodology:
-
Dissolution: In a suitable vessel with overhead stirring, dissolve the crude compound in a minimal amount of THF (approx. 2-3 mL per gram) at room temperature (20-25°C) to form a concentrated, clear solution.
-
Anti-Solvent Addition: Begin the controlled addition of n-heptane (the anti-solvent) to the stirred solution. A slow addition rate (e.g., adding 5-7 volumes of heptane over 1-2 hours) is critical to control the level of supersaturation and avoid "oiling out" or the formation of amorphous material.
-
Monitoring: The solution will become turbid as nucleation begins. Continue the addition of the anti-solvent.
-
Aging: After the full volume of anti-solvent has been added, stir the resulting slurry for 2-4 hours at room temperature to ensure complete crystallization and maximize yield.
-
Isolation: Proceed to filtration and washing as described in Section 3.
Visualization 2.3: Comparison of Crystallization Processes
This diagram highlights the key operational differences between the cooling and anti-solvent crystallization methods.
Caption: Key stages in cooling vs. anti-solvent crystallization.
Section 3: Crystal Isolation and Drying
Rationale: The isolation and drying steps are critical for preserving the crystalline form achieved in the previous stage. Inefficient washing can leave impurities on the crystal surface, while improper drying can lead to solvent inclusion or even cause the crystalline form to change.
Protocol 3.1: Filtration and Washing
Objective: To efficiently separate the crystalline solid from the mother liquor and wash away residual impurities.
Methodology:
-
Setup: Assemble a Büchner funnel with a suitable filter paper on a filter flask connected to a vacuum source.
-
Filtration: Transfer the crystal slurry onto the filter. Apply vacuum to remove the mother liquor. Avoid pulling air through the wet cake for an extended period, as this can cause it to crack and lead to inefficient washing.
-
Washing: Stop the vacuum. Gently add a small amount of cold (0-5°C) wash solvent over the filter cake. The ideal wash solvent is the anti-solvent (heptane) for the anti-solvent method, or a cold mixture of the crystallization solvents (e.g., 1:4 IPA/Heptane) for the cooling method.
-
Re-apply Vacuum: After letting the wash solvent soak for a minute, re-apply the vacuum to pull it through the cake. Repeat the wash step 1-2 more times.
-
De-liquoring: Maintain the vacuum for 10-15 minutes to pull as much residual solvent as possible from the filter cake.
Protocol 3.2: Drying
Objective: To remove residual solvents from the isolated crystals without inducing a phase change or degradation.
Methodology:
-
Transfer: Carefully transfer the de-liquored filter cake to a drying dish.
-
Drying Conditions: Place the dish in a vacuum oven.
-
Temperature & Pressure: Dry the solid at a moderate temperature (e.g., 40-50°C) under reduced pressure (<100 mbar) for 12-24 hours, or until a constant weight is achieved. A nitrogen bleed can be used to facilitate solvent removal.
Section 4: Characterization of the Crystalline Solid
Rationale: Analysis of the final product is essential to confirm the success of the crystallization process. This step validates the purity, identity, and solid-state properties of the isolated material, ensuring consistency and quality.[17][18]
Table 4.1: Recommended Analytical Techniques for Product Validation
| Technique | Parameter Measured | Purpose & Expected Outcome |
| HPLC | Chemical Purity | To quantify the purity of the API and identify any impurities. Expected outcome: >99.5% purity. |
| XRPD | Crystalline Form / Polymorph | To identify the crystal form and confirm phase purity. Expected outcome: A consistent and unique diffraction pattern for the desired polymorph.[18] |
| DSC | Thermal Events (Melting, Phase Transitions) | To determine the melting point and identify other thermal events. Expected outcome: A sharp, single melting endotherm indicative of a pure, single crystalline form. |
| TGA | Solvent/Water Content | To quantify the amount of residual solvent or water in the sample. Expected outcome: Weight loss consistent with regulatory limits (e.g., <0.5%). |
| Microscopy (PLM/SEM) | Crystal Habit / Morphology | To visually inspect the crystal shape and size distribution. Expected outcome: Uniformly shaped crystals (e.g., prismatic, blocky) which are generally preferable for filtration and formulation over needles.[17][19][20] |
| ¹H NMR | Identity & Solvent Content | To confirm the chemical structure of the compound and detect residual solvents. Expected outcome: Spectrum matches the expected structure with minimal solvent peaks. |
Section 5: Troubleshooting
Rationale: Crystallization development often encounters challenges. This section provides a proactive guide to identifying and resolving common issues.
Table 5.1: Common Crystallization Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out / Amorphous Precipitation | Supersaturation is generated too quickly; cooling rate is too fast; anti-solvent added too rapidly; poor solvent choice. | Reduce the cooling rate or anti-solvent addition rate. Increase the starting solvent volume. Heat the solution slightly during anti-solvent addition. |
| No Crystals Form | Solution is not sufficiently supersaturated; nucleation is inhibited. | Cool the solution to a lower temperature. Add more anti-solvent. Introduce a seed crystal. Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Formation of Fine Powder | High degree of supersaturation leading to rapid nucleation; insufficient aging time. | Slow down the cooling or anti-solvent addition rate. Use seeding to control nucleation. Increase the aging time to allow for crystal growth (Ostwald ripening). |
| Poor Chemical Purity | Impurities are co-crystallized or trapped in the lattice; inefficient washing. | Re-evaluate the solvent system for better impurity rejection. Slow down the crystallization process. Optimize the washing procedure with a suitable solvent. Consider a final re-slurry or re-crystallization step.[21] |
| Inconsistent Crystal Form | Uncontrolled nucleation; presence of impurities; different solvent environments. | Strictly control cooling/addition rates. Implement a consistent seeding protocol. Ensure solvent purity and composition are consistent between batches. |
Conclusion
The development of a robust crystallization process for this compound is a multifactorial task that hinges on a systematic, data-driven approach. By first establishing a comprehensive solubility profile, researchers can make informed decisions about the most appropriate crystallization strategy. The detailed protocols for cooling and anti-solvent crystallization provided herein offer reliable starting points for process optimization. Rigorous in-process control—including cooling rates, seeding, and aging—coupled with thorough final product characterization is paramount to achieving consistent control over critical quality attributes such as purity, crystal form, and morphology. This guide serves as a foundational framework for developing a scalable, reproducible, and efficient crystallization process essential for the successful progression of this molecule through the drug development pipeline.
References
-
Syrris. Pharmaceutical Crystallization in drug development. [Link]
-
Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. [Link]
-
Curia Global. Drug Polymorphism: A Key Consideration for API Development. [Link]
-
Cipla Biosimilars. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. [Link]
-
Lu, J., & Rohani, S. (2009). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Current Medicinal Chemistry. [Link]
-
Slideshare. Polymorphism in API. [Link]
-
Longdom Publishing. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. [Link]
-
Al-Obaidi, H., & Buckton, G. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Pharmaceutics, 13(11), 1857. [Link]
-
Falamarzian, A., & Amani, A. (2014). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. BioImpacts, 4(3), 119–124. [Link]
-
Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 63, 11-16. [Link]
-
How It Comes Together. (2025). How Do Solvents Impact Crystal Morphology In Crystallization? YouTube. [Link]
-
RM@Schools. Antisolvent Crystallization. [Link]
-
Guide for crystallization. [Link]
- Google Patents. Crystallization method for organic acid or organic acid ester.
- Google Patents.
-
Wang, F., & Guo, Y. (2007). Effect of Solvent on the Crystal Structure and Habit of Hydrocortisone. Crystal Growth & Design, 7(8), 1434–1440. [Link]
-
CD Formulation. API Physical & Chemical Characterization. [Link]
-
Mondal, T., & Trout, B. L. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3373–3381. [Link]
-
ResearchGate. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. [Link]
- Google Patents.
-
Pharmaceutical Technology. Identifying Relevant Crystalline Forms. [Link]
-
ANDRITZ GROUP. Crystallization process guide | industrial use. [Link]
-
Silveira, M., et al. (2022). Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents. SSRN. [Link]
-
Macfhionnghaile, P., et al. (2019). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 23(10), 2171–2183. [Link]
-
Chen, J., et al. (2019). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. Crystal Growth & Design, 19(2), 1184–1195. [Link]
-
Wang, X., et al. (2022). The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. Crystals, 12(11), 1599. [Link]
-
Yang, Y., et al. (2017). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Engineering, 3(3), 307-317. [Link]
-
Labinsights. Crystallinity Determination for API Development. [Link]
-
ResearchGate. Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). [Link]
-
Trifkovic, M., et al. (2011). Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. Industrial & Engineering Chemistry Research, 50(21), 12139–12150. [Link]
-
UCT Science. SOP: CRYSTALLIZATION. [Link]
-
Jouyban, A. (2019). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Journal of Solution Chemistry, 48(8), 1146-1159. [Link]
-
European Patent Office. PROCESS FOR RECOVERING CRYSTALS FROM SLURRY. [Link]
-
Groen, J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2549-2566. [Link]
- Google Patents.
-
Cruz-Cabeza, A. J., & Vangala, V. R. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Crystal Growth & Design, 21(7), 4153–4161. [Link]
- Google Patents. Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the.
-
Syukri, Y., et al. (2020). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Journal of Drug Delivery and Therapeutics, 10(4-s), 209-215. [Link]
-
Liu, Y., et al. (2020). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Acta Pharmaceutica Sinica B, 10(11), 2035–2057. [Link]
Sources
- 1. syrris.com [syrris.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. longdom.org [longdom.org]
- 4. Polymorphism and Crystallization of Active Pharmaceutical Ingredi...: Ingenta Connect [ingentaconnect.com]
- 5. Polymorphism in API | PPTX [slideshare.net]
- 6. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. curiaglobal.com [curiaglobal.com]
- 8. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - Cipla Biosimilars [ciplabiosimilars.co.za]
- 9. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. JPH0592102A - Crystallization method for organic acid or organic acid ester - Google Patents [patents.google.com]
- 14. science.uct.ac.za [science.uct.ac.za]
- 15. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]
- 16. RU2339364C2 - Method of solidification using anti-solvent - Google Patents [patents.google.com]
- 17. API Physical & Chemical Characterization - CD Formulation [formulationbio.com]
- 18. labinsights.nl [labinsights.nl]
- 19. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid in aqueous buffers
Technical Support Center: 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers. Our goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to overcome solubility challenges in their experiments.
Understanding the Molecule: A Proactive Approach to Solubility
This compound is a compound characterized by two key functional regions: the nicotinic acid core and a tetrahydrofuran-containing side chain .
-
Nicotinic Acid Core : This is the primary driver of the molecule's pH-dependent solubility. Nicotinic acid is a weak carboxylic acid.[1][2] The carboxylic acid group (-COOH) can be deprotonated to its conjugate base, the carboxylate ion (-COO⁻).
-
Tetrahydrofuran Side Chain : This portion of the molecule adds a degree of lipophilicity and can influence crystal lattice energy, but its primary impact is less dominant than the ionizable carboxylic acid group in determining aqueous solubility.
The limited aqueous solubility of the neutral, protonated form of the molecule is the fundamental challenge. However, by leveraging the acidic nature of the nicotinic acid moiety, we can significantly enhance its solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound.
Q1: My compound won't dissolve in neutral phosphate-buffered saline (PBS, pH 7.4). What's happening?
Answer: This is expected behavior. The issue stems from the compound's acidic nature and its pKa.
Causality Explained: The parent molecule, nicotinic acid, has a pKa of approximately 4.85.[1][2] This value is the pH at which the compound exists as a 50:50 mixture of its neutral (protonated, -COOH) form and its ionized (deprotonated, -COO⁻) form.
-
At pH << pKa (e.g., pH 2): The compound will be predominantly in its neutral, less soluble form.
-
At pH >> pKa (e.g., pH 7.4): The compound will be predominantly in its ionized, more soluble form.
The Henderson-Hasselbalch equation governs this relationship.[3][4][5] For a weak acid, the ionized form is significantly more water-soluble than the neutral form because the charged carboxylate group can form stronger ion-dipole interactions with water molecules.[6][7] At pH 7.4, which is more than two units above the likely pKa, the molecule should be almost completely ionized and thus soluble. If you are still observing poor solubility, it could be due to slow dissolution kinetics or the presence of a particularly stable crystal form.
Troubleshooting Steps:
-
Increase the pH: The most effective method for solubilizing this carboxylic acid is to raise the pH of the buffer.[3] Prepare your buffer at a pH of 8.0 or higher to ensure complete deprotonation and formation of the soluble salt form.
-
Gentle Heating & Agitation: Gently warm the solution (e.g., to 37°C) and stir or vortex to increase the rate of dissolution. Do not boil, as this may cause degradation.
-
Start with a Basic Solution: First, dissolve the compound in a small amount of dilute base (e.g., 0.1 N NaOH) to form the sodium salt in situ. Then, add this concentrated stock solution to your desired buffer. Ensure the final pH of your working solution is within the desired range and that the buffer has sufficient capacity to maintain it.
Q2: I need to prepare a high-concentration stock solution. Should I use water or an organic solvent?
Answer: For high-concentration stocks, an organic co-solvent is recommended as the initial dissolving agent. Dimethyl sulfoxide (DMSO) is a common and effective choice.[8]
Causality Explained: While pH adjustment is excellent for preparing working solutions in aqueous buffers, creating a very high concentration aqueous stock (e.g., >10 mM) can be challenging, even at high pH. An organic solvent like DMSO can dissolve the compound at high concentrations regardless of its protonation state.[8] This creates a versatile stock that can then be diluted into various aqueous buffers for final experiments.[9]
Workflow for Stock Solution Preparation:
-
Initial Dissolution: Dissolve the solid compound in 100% DMSO to create a concentrated stock (e.g., 50-100 mM). Ensure complete dissolution with vortexing.
-
Stepwise Dilution: When preparing your final working solution, add the DMSO stock to your aqueous buffer dropwise while stirring. This prevents the compound from precipitating out of solution, a phenomenon known as "crashing out."
-
Final Co-solvent Concentration: Be mindful of the final DMSO concentration in your assay. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cellular toxicity.[10]
Technical Protocols
Protocol 1: pH-Dependent Solubility Profiling
This protocol helps determine the aqueous solubility of the compound across a range of pH values.
Objective: To identify the minimum pH required to achieve the desired concentration in an aqueous buffer.
Methodology (Shake-Flask Method):
-
Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 9.0.
-
Add Excess Compound: To a series of glass vials, add an excess amount of the solid compound (e.g., 2-5 mg) to a fixed volume of each buffer (e.g., 1 mL).
-
Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[9] This determines the thermodynamic solubility.
-
Separate Solid: After equilibration, filter the samples through a 0.22 µm syringe filter or centrifuge at high speed to pellet the undissolved solid.
-
Quantify: Carefully take an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer pH.
Expected Outcome: You will observe a significant increase in solubility as the pH rises above the compound's pKa.
| pH of Buffer | Expected Solubility | Predominant Species |
| 4.0 | Low | Neutral (-COOH) |
| 5.0 | Moderate | Mix of Neutral & Ionized |
| 6.0 | High | Mostly Ionized (-COO⁻) |
| 7.0 | Very High | Ionized (-COO⁻) |
| 8.0 | Maximum | Ionized (-COO⁻) |
Protocol 2: Preparation of a 10 mM Working Solution in PBS (pH 7.4) using a Co-Solvent
This protocol provides a reliable method for preparing a working solution when direct dissolution is difficult.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes and volumetric flasks
Methodology:
-
Prepare 100 mM DMSO Stock: Weigh the appropriate amount of the compound and dissolve it in 100% DMSO to a final concentration of 100 mM. For example, if the molecular weight is 251.25 g/mol , dissolve 25.13 mg in 1 mL of DMSO. Ensure it is fully dissolved.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate 1:10 dilution by adding 100 µL of the 100 mM DMSO stock to 900 µL of PBS. This creates a 10 mM solution in 10% DMSO.
-
Final Working Solution: Perform a final 1:10 dilution by adding 100 µL of the 10 mM intermediate solution to 900 µL of PBS. This results in a 1 mM working solution with a final DMSO concentration of 1%. Adjust volumes as needed for your desired final concentration, always keeping the final DMSO concentration as low as possible.
Visualization of Solubility Strategy
The following workflow illustrates the decision-making process for solubilizing this compound.
Caption: Decision workflow for solubilizing the target compound.
References
-
Nicotinic acid - Wikipedia . Wikipedia. [Link]
-
Cosolvent - Wikipedia . Wikipedia. [Link]
-
Solubility enhancement techniques: A comprehensive review . International Journal of Pharmaceutical Sciences and Research. [Link]
-
Cosolvent – Knowledge and References . Taylor & Francis. [Link]
-
Nicotinic Acid . PubChem. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility . Future Journal of Pharmaceutical Sciences. [Link]
-
Perspectives in solubility measurement and interpretation . European Journal of Pharmaceutical Sciences. [Link]
-
Kinetic versus thermodynamic solubility temptations and risks . European Journal of Pharmaceutical Sciences. [Link]
-
Exp. 11 The influence of pH on solubility in water Theory . University of Mustansiriyah. [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which . American Pharmaceutical Review. [Link]
-
Dissolution Kinetics of Carboxylic Acids I: Effect of pH Under Unbuffered Conditions . PubMed. [Link]
-
Effect of system pH on partition coefficient (K) of carboxylic acids... . ResearchGate. [Link]
-
pH-solubility profiles or organic carboxylic acids and their salts . Journal of Pharmaceutical Sciences. [Link]
-
Preparing Stock Solutions . PhytoTech Labs. [Link]
-
How does pH affect water solubility of organic acids (or acids in general)? . Reddit. [Link]
-
(PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination . ResearchGate. [Link]
-
How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ? . ResearchGate. [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD . Open Education Alberta. [Link]
-
Chapter 3. Pharmacokinetics . AccessPhysiotherapy. [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION) . [Link]
-
Henderson-Hasselbalch Equation | Overview, Importance & Examples . Study.com. [Link]
-
General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds . [Link]
-
2.5: Preparing Solutions . Chemistry LibreTexts. [Link]
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Nicotinic Acid [drugfuture.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 5. study.com [study.com]
- 6. reddit.com [reddit.com]
- 7. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 8. wjbphs.com [wjbphs.com]
- 9. enamine.net [enamine.net]
- 10. medchemexpress.cn [medchemexpress.cn]
Troubleshooting low yields in 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid synthesis
Case Overview: 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
Ticket ID: SNAr-PYR-006
Classification: Nucleophilic Aromatic Substitution (
Executive Summary
The synthesis of This compound typically proceeds via the displacement of a leaving group (chloride) on the nicotinic acid core by the alkoxide of (tetrahydrofuran-3-yl)methanol.[1]
Low yields in this reaction are rarely due to "bad luck."[1] They are almost always caused by one of three specific failure modes:[1]
-
The "Dianion Trap": Attempting
directly on the free acid substrate.[1] -
Moisture Competition: Hydroxide ions competing with the target alkoxide.[1]
-
Isoelectric Loss: Incorrect pH during the workup of the amphoteric product.[1]
This guide provides a validated "Golden Route" and a diagnostic troubleshooting workflow to restore yields to the >75% range.
Part 1: Diagnostic Workflow
Before altering your conditions, locate your failure mode using this logic tree.
Caption: Diagnostic logic tree for isolating the root cause of yield loss in SNAr reactions of chloronicotinic acids.
Part 2: The "Golden Route" Protocol
The most common error is reacting 6-chloronicotinic acid directly.[1] The carboxylic acid proton (
Solution: Use the Ester-Activation Strategy .
Validated Protocol
Reaction:
Step 1:
Coupling[1]
-
Reagents:
-
Procedure:
-
Dissolve (Tetrahydrofuran-3-yl)methanol in anhydrous DMF under
. -
Cool to 0°C. Add NaH portion-wise. Stir 15 min to form the alkoxide (gas evolution must cease).
-
Add Methyl 6-chloronicotinate (solid or solution) to the alkoxide mixture.[1]
-
Crucial: Heat to 60–80°C . Monitor by LCMS.[1]
-
Note: The ester activates the ring for substitution.[1] Reaction is usually complete in <2 hours.[1]
-
Step 2: One-Pot Saponification & Isolation[1]
-
Hydrolysis:
-
Workup (The Yield Maker):
-
Dilute with water.[1] Wash with EtOAc to remove unreacted alcohol and mineral oil (from NaH).[1]
-
The Critical Step: The product is now in the aqueous layer as the carboxylate salt (pH > 10).[1]
-
Slowly add 1N HCl while monitoring pH.[1]
-
Target pH: 3.5 – 4.0 .
-
The product will precipitate as a white solid at its isoelectric point.[1] Filter and dry.[1][2][3]
-
Part 3: Troubleshooting Q&A
Q1: Why is my reaction stalling with 50% starting material left?
Diagnosis: Insufficient activation energy or "Dianion Deactivation."[1]
Explanation: If you are using the free acid starting material, you have formed a dianion (carboxylate
-
Switch to the Ester Route (see Protocol above). The ester group is electron-withdrawing, which accelerates the
reaction significantly [1].[1] -
If you must use the acid, use 3.0 equivalents of base (1 for COOH, 1 for reaction, 1 excess) and use a high-boiling polar solvent like DMSO at 100°C.[1]
Q2: I see a major impurity at [M-14] or [M-18] relative to product. What is it?
Diagnosis: Hydrolysis of the chloro-group (formation of 6-hydroxynicotinic acid).[1]
Explanation: Alkoxides are strong bases.[1] If water is present, hydroxide (
-
Dry the (Tetrahydrofuran-3-yl)methanol over molecular sieves (3Å) overnight.
-
Use fresh bottles of Anhydrous DMF/DMSO.[1]
-
Switch base to KOtBu (Potassium tert-butoxide) in THF if solubility permits, as tBuOH is less prone to competing than water.[1]
Q3: My crude LCMS looks great, but I lose everything during extraction.
Diagnosis: Incorrect pH handling of the Amphoteric Product.[1] Explanation: Your product contains a basic pyridine nitrogen and an acidic carboxylic acid.[1]
-
pH < 2: Pyridine is protonated (
).[1] Molecule is soluble in water.[1] -
pH > 7: Carboxylic acid is deprotonated (
).[1] Molecule is soluble in water.[1] -
pH ~3.5 (Isoelectric Point): The molecule is zwitterionic (neutral net charge) and has minimum water solubility [3].[1] Fix: Do not extract with DCM/EtOAc. Instead, perform a precipitation workup .[1] Adjust the aqueous layer carefully to pH 3.5–4.0 and filter the solid.
Q4: Can I use THF as the solvent?
Diagnosis: Thermal limitation. Explanation: THF boils at 66°C. Many chloropyridine substitutions require 80–100°C to overcome the activation barrier, particularly if the ring isn't highly electron-deficient.[1] Fix: Use DMF or DMSO for the reaction.[1] If you need easier workup, NMP is also effective but harder to remove.[1]
Part 4: Comparative Data
Table 1: Solvent & Base Efficiency for
| Condition Set | Base | Solvent | Temp (°C) | Typical Yield | Notes |
| A (Recommended) | NaH | DMF | 60-80 | 85-95% | Fastest kinetics; requires dry reagents. |
| B | KOtBu | THF | Reflux | 40-60% | Often too cool; incomplete conversion.[1] |
| C | DMSO | 100 | 70-80% | Good for acid-sensitive substrates; slower.[1] | |
| D (Free Acid) | NaH (>3 eq) | DMF | 100+ | <30% | Dianion formation kills reactivity.[1] |
References
-
BenchChem. (2025).[1][2] Methyl 6-methylnicotinate synthesis from 6-methylnicotinic acid: Comparative Analysis of Synthesis Methods. Retrieved from [1]
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity.[1][4] Retrieved from
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids and Zwitterions.[1][5][6][7][8] Retrieved from
-
Vertex Pharmaceuticals. (2022).[1] Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels.[1] WO2022256660A1.[1] Retrieved from
Sources
- 1. WO2022256660A1 - Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US3272832A - Nicotinic acid derivatives and process for the preparation thereof - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Purification strategies for removing unreacted tetrahydrofuran intermediates
Welcome to the technical support center for handling and purifying Tetrahydrofuran (THF). As a widely used aprotic, moderately polar solvent, THF is indispensable in many reactions, from Grignard reagent formation to polymer science.[1] However, its physical properties—namely its miscibility with water and its tendency to form explosive peroxides—present significant purification challenges.[1][2][3]
This guide is structured to provide direct, actionable solutions to common issues encountered in the lab. We will move from foundational safety principles to specific troubleshooting scenarios and advanced purification protocols.
PART 1: CRITICAL SAFETY ALERT - The Hazards of THF
Before any purification is attempted, it is imperative to understand the risks associated with THF.
-
Peroxide Formation: THF reacts with atmospheric oxygen, especially when exposed to light, to form highly explosive hydroperoxides.[4][5][6] This process is a radical chain reaction.[4][6] Distilling or evaporating THF can concentrate these peroxides in the residue, creating a severe risk of detonation from thermal or mechanical shock.[1][7][8] For this reason, never distill THF to dryness .[1]
-
Flammability: THF is highly flammable, with a low flash point. Its vapors are denser than air and can travel to an ignition source and flash back.[2] Even a 5% aqueous solution of THF is flammable.[2] All handling should be done in a well-ventilated fume hood, away from ignition sources.[9][10]
Containers of THF must be dated upon receipt and upon opening.[2] Unopened containers should be tested or disposed of after 12 months, while opened containers should be tested or disposed of after 3 months.[11] If crystals are observed around the cap or in the container, do not handle it. Contact your institution's Environmental Health & Safety (EHS) department immediately.[2][11]
PART 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experimental work-up and purification processes.
Question 1: I've completed my reaction. How do I remove unreacted THF from my reaction mixture?
Answer: The method depends on the scale of your reaction and the properties of your desired product.
-
For Small-Scale Reactions (< 100 mL): Rotary Evaporation This is the most straightforward method if your product is not volatile. However, due to the risk of concentrating peroxides, it is critical to ensure the THF is peroxide-free before evaporation.
-
Causality: Rotary evaporation reduces the pressure, lowering the boiling point of THF (66°C at atmospheric pressure) and allowing for its rapid removal at a lower temperature, which is gentler on most products.
-
Warning: Never evaporate to dryness. Always leave a small amount of solvent in the flask to keep any potential peroxides in solution.[1]
-
-
For Large-Scale Reactions or Water-Miscible Products: Liquid-Liquid Extraction THF's miscibility with water can complicate extractions, as it may not separate cleanly into distinct organic and aqueous layers.
-
The Problem: THF will partition between the aqueous and organic phases, potentially taking your product with it and leading to poor recovery.[3]
-
The Solution: Dilute the reaction mixture significantly with a less polar organic solvent (e.g., ethyl acetate, diethyl ether) and wash multiple times with a saturated sodium chloride solution (brine).
-
Causality (Salting Out): Adding brine reduces the solubility of THF in the aqueous layer, forcing it into the organic layer. Repeated washes are necessary to effectively remove the THF from the aqueous phase.[12] It is often safer and more efficient to first remove the bulk of the THF via rotary evaporation (if possible) before performing the aqueous work-up.[3]
-
Question 2: I suspect my THF contains peroxides. How do I test for them and what is the safe way to remove them?
Answer: Regular testing for peroxides is a critical safety practice for any opened container of THF.[2]
Peroxide Detection Methods
Several methods can be used to detect the presence of peroxides. Commercial peroxide test strips are convenient and effective for a quick check.[7][13]
| Method | Procedure | Positive Result | Notes |
| Potassium Iodide (KI) | Add ~1 mL of THF to 1 mL of a 10% aqueous KI solution. Shake for 1 minute. | A yellow-brown color in the aqueous layer indicates the presence of peroxides.[14] | Adding a drop of starch solution will produce a deep blue or purple color if peroxides are present.[14] |
| Test Strips | Dip the test strip into the THF for 1 second and remove. Compare the color to the provided chart. | Color change (typically to blue, green, or brown) indicates peroxide concentration.[13] | The most common and quantitative method for lab use. |
Peroxide Removal Protocols
If peroxides are detected at a concentration above 30 ppm , the solvent is considered highly hazardous and should be disposed of by EHS professionals.[13] For lower concentrations, the following methods can be used.
-
Method 1: Activated Alumina Column This is a highly effective and safe method for removing peroxides.
-
Causality: Activated alumina acts as an adsorbent, physically trapping the peroxide impurities as the solvent passes through.[7] This method also removes residual water.
-
Protocol:
-
Pack a chromatography column with activated alumina.
-
Pass the THF through the column.
-
Collect the peroxide-free THF.
-
The alumina can then be washed with a dilute acidic solution of ferrous sulfate to remove the absorbed peroxides before disposal.[13]
-
-
-
Method 2: Treatment with Ferrous Sulfate This method uses a chemical reducing agent to destroy the peroxides.
-
Causality: Ferrous sulfate (FeSO₄) reduces the peroxide functional group (R-O-O-R) to alcohols (R-O-H), neutralizing the explosive hazard.
-
Protocol:
-
Prepare a solution of 60g FeSO₄ heptahydrate, 6 mL concentrated sulfuric acid, and 100 mL water.[14]
-
In a separatory funnel, wash the THF with a portion of the ferrous sulfate solution.
-
Shake well, releasing pressure frequently.
-
Separate the layers and re-test the THF for peroxides. Repeat the washing if necessary.[14]
-
After peroxide removal, wash the THF with water to remove iron salts, then dry appropriately.
-
-
PART 3: Frequently Asked Questions (FAQs)
Question 3: What is the purpose of a sodium/benzophenone still, and why does it turn blue?
Answer: A sodium/benzophenone still is a classic apparatus for producing rigorously anhydrous, oxygen-free THF, which is essential for sensitive reactions like those involving organometallics.[15][16][17]
-
The Chemistry: Sodium metal (Na) reacts with benzophenone to form a sodium benzophenone ketyl radical anion.[16][17] This radical anion is intensely blue.[16]
-
The Function: The blue ketyl radical is a powerful reducing agent that reacts rapidly with any traces of water and oxygen dissolved in the THF.[17] The persistence of the deep blue color is a visual indicator that the solvent is dry and free of oxygen.[15][17] If the color fades to yellow or orange, it signifies that the ketyl has been consumed, and the still needs to be replenished or remade.[15]
Question 4: My reaction requires anhydrous THF, but I don't have a still. What are my options?
Answer: While a still provides the highest grade of anhydrous solvent, other methods are suitable for many applications.
-
Using Molecular Sieves: Activated 3Å or 4Å molecular sieves are effective for removing residual water.
-
Causality: Molecular sieves are porous materials with precisely sized pores that trap water molecules while excluding the larger THF molecules.
-
Protocol: Activate the sieves by heating them in a vacuum oven overnight. Allow them to cool under an inert atmosphere (e.g., in a desiccator) and add them to a bottle of reagent-grade THF. Allow the THF to stand over the sieves for at least 24 hours before use.
-
-
Distillation from Lithium Aluminum Hydride (LiAlH₄): This method produces very dry THF but requires extreme caution.
-
Causality: LiAlH₄ is a powerful reducing agent that reacts irreversibly and rapidly with water.
-
CRITICAL SAFETY: This should never be attempted on THF that has not been confirmed to be peroxide-free.[18] The reaction between LiAlH₄ and peroxides can be explosive. The THF should also be pre-dried, as adding LiAlH₄ to grossly wet THF will cause a dangerously vigorous reaction.[18] Always perform a small-scale test first.[18]
-
Question 5: What is a THF/water azeotrope and how does it affect purification?
Answer: An azeotrope is a mixture of two or more liquids whose composition cannot be altered by simple distillation.[19] THF and water form a minimum-boiling azeotrope at atmospheric pressure, consisting of approximately 95% THF and 5% water, which boils at about 63.4°C.[20][21]
-
The Implication: When you distill a mixture of THF and water, this azeotrope will distill over first. This means you cannot obtain pure, anhydrous THF from a wet THF solution by simple distillation alone; the distillate will always contain about 5% water.[19]
-
Overcoming the Azeotrope:
-
Extractive Distillation: An entrainer solvent (e.g., ethylene glycol) is added to the mixture.[21][22] The entrainer alters the relative volatilities of THF and water, breaking the azeotrope and allowing pure THF to be distilled off.[22]
-
Pressure-Swing Distillation: This technique uses two distillation columns operating at different pressures.[19][20] The composition of the azeotrope is pressure-dependent. By distilling at one pressure and then feeding the resulting azeotrope to a column at a different pressure, the separation can be achieved.[19][20]
-
References
-
Cardoso, F. S. P., et al. (2012). An expeditious and consistent procedure for tetrahydrofuran (THF) drying and deoxygenation by the still apparatus. SciELO. [Link]
-
Purdum, W. R., & Bartling, G. J. (1975). An economical method for drying tetrahydrofuran. Journal of Chemical Education. [Link]
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Organic Syntheses Procedure. [Link]
-
ResearchGate. (2021). How to dry THF? [Link]
-
MDPI. (2024). Plantwide Control for the Separation of THF-H2O in an Azeotropic Distillation Process. MDPI. [Link]
-
Standard Operating Procedure. (2012). Tetrahydrofuran (THF). University of California, Merced. [Link]
- Google Patents. (1990).
- Google Patents. (1957). Compound and process for drying tetrahydrofuran.
-
Sorbead India. Peroxide Removal from Organic Solvent Tetrahydrofuran - Activated Alumina Balls. [Link]
-
Scribd. THF Distillation. [Link]
-
Washington State University. The Benzophenone/Ketyl Tetrahydrofuran(THF) Still. [Link]
-
Sorbead India. (2019). Best Guidelines for Removal of Peroxide from THF using Activated Alumina Balls. [Link]
-
Koch Modular. Distillation. [Link]
-
DWSIM. Extractive Distillation for Dehydration of Tetrahydrofuran. [Link]
-
ResearchGate. The azeotrope data and distillation boundary for THF–ethanol–water. [Link]
-
Sciencemadness Discussion Board. (2014). Safely distilling THF? [Link]
-
Standard Operating Procedure. (2012). University of California, Merced. [Link]
-
YouTube. (2024). How peroxide form in THF | How does butylated hydroxytoluene (BHT) stop peroxide formation in THF? [Link]
-
Wikipedia. Tetrahydrofuran. [Link]
-
Chemcess. (2024). Tetrahydrofuran (THF): Properties, Reactions, Production And Uses. [Link]
-
Scientific.Net. (2012). Study on the Separation of Azeotrope of Tetrahydrofuran-Water Using a Combined Method of Extractive and General Distillation. [Link]
-
Evans, D. A. Group. Workup for Reactions in THF/Dioxane. Harvard University. [Link]
- Google Groups. (2000).
-
University of Louisville. Peroxide Forming Chemicals. [Link]
-
Reddit. (2024). Quenching guide. [Link]
-
YouTube. (2024). Peroxide formation mechanism in THF. [Link]
-
PubChem. (2003). Method for purifying tetrahydrofuran. [Link]
- Google Patents. (1980).
-
Common Organic Chemistry. Acid to Alcohol - Borane Tetrahydrofuran (BH3-THF). [Link]
-
ResearchGate. (2018). What is the best and fastest method of removing solvent like THF from Tecothane (polymer) to form a homogeneous layer? [Link]
-
Takeda. Extraction method. [Link]
-
Reddit. (2018). Help removing THF. [Link]
- Google Patents. (2017). Separation and purification method of a THF (tetrahydrofuran)
-
University of Rochester. (2026). How To Run A Reaction: The Quench. [Link]
-
Reddit. (2014). THF and Solvent Purification System. [Link]
-
Chromatography Forum. (2006). Problems with THF? (contd.). [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
Sources
- 1. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. Chemical Reactivity of Tetrahydrofuran_Chemicalbook [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. activatedaluminaballs.com [activatedaluminaballs.com]
- 8. louisville.edu [louisville.edu]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 11. usu.edu [usu.edu]
- 12. reddit.com [reddit.com]
- 13. activatedaluminaballs.com [activatedaluminaballs.com]
- 14. Page loading... [guidechem.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. mdpi.com [mdpi.com]
- 20. kochmodular.com [kochmodular.com]
- 21. Study on the Separation of Azeotrope of Tetrahydrofuran-Water Using a Combined Method of Extractive and General Distillation | Scientific.Net [scientific.net]
- 22. dwsim.fossee.in [dwsim.fossee.in]
Overcoming steric hindrance in 6-substituted nicotinic acid derivatives
Topic: Overcoming Steric & Electronic Hindrance in Synthesis
Portal Overview
Context: 6-Substituted nicotinic acids (pyridine-3-carboxylic acids) are privileged scaffolds in medicinal chemistry.[1] However, they present a "perfect storm" of synthetic challenges:
-
Electronic Deactivation: The pyridine ring is electron-deficient, making electrophilic aromatic substitution difficult.[1]
-
Steric/Electronic Clash at C3: While the C6 substituent is para to the C3-carboxylic acid, bulky groups at C6 (e.g., tert-butyl, CF3, aryl) significantly alter the ring's solubility and electron density, often rendering the C3-COOH sluggish toward standard coupling agents like EDC/NHS or HATU.
-
Catalyst Poisoning: The pyridine nitrogen (N1) is a potent ligand that can chelate transition metals, killing catalytic cycles during cross-coupling.[1]
This guide provides field-proven protocols to bypass these bottlenecks.
Module A: The Unreactive Acid (C3-COOH Coupling)
Problem: “My 6-substituted nicotinic acid fails to couple with amines using HATU or EDC. The reaction stalls or yields are <20%.”
Root Cause: Standard coupling agents rely on the formation of an active ester. In 6-substituted pyridines, electron-withdrawing groups (EWGs) at C6 can pull density from the ring, making the C3-carbonyl carbon more electrophilic (good), but often the issue is solubility and aggregation . Conversely, electron-donating groups (EDGs) at C6 can deactivate the C3-carbonyl.[1] Furthermore, the pyridine nitrogen can interfere with the active ester intermediate.
Protocol 1: The T3P® (Propanephosphonic Acid Anhydride) System
When HATU fails, T3P is the gold standard. It acts as both a coupling agent and a water scavenger, driving the equilibrium toward the amide.
-
Why it works: T3P forms a highly reactive mixed anhydride.[1] The byproduct is water-soluble, simplifying workup.[1][2][3] It works exceptionally well in organic solvents (EtOAc, DMF) where these substrates are soluble, unlike EDC which often requires aqueous/organic mixtures.
Standard Operating Procedure (SOP):
-
Dissolve: 1.0 equiv of 6-substituted nicotinic acid and 1.1 equiv of Amine in EtOAc (or DMF for low solubility).
-
Base: Add 3.0–4.0 equiv of Pyridine (do not use DIPEA initially; pyridine acts as both solvent/base and acylation catalyst).[1]
-
Reagent: Add T3P (50% w/w in EtOAc/DMF, 1.5–2.0 equiv) dropwise at 0 °C.
-
Reaction: Allow to warm to RT. If conversion is low after 4h, heat to 50–60 °C (T3P is thermally stable).[1]
-
Workup: Wash with water/bicarb. The phosphorous byproducts wash away.[1][4]
Protocol 2: The "Nuclear Option" – Ghosez’s Reagent
If T3P fails (common with extremely hindered amines), you must convert the acid to the acid chloride. Do NOT use Thionyl Chloride (SOCl₂) ; it generates HCl which protonates the pyridine nitrogen, forming an insoluble salt that stops the reaction.
Solution: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride under neutral conditions.[1]
SOP:
-
Activation: Dissolve Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.2 equiv) at RT.[1] Stir 1–2 h. (Monitor by methyl ester formation in MeOH quench via LCMS).
-
Coupling: Once Acid Chloride is formed, add the Amine (1.2 equiv) and a non-nucleophilic base (Et3N or DIPEA, 2.0 equiv).[1]
-
Outcome: This bypasses the activation energy barrier of "active esters" entirely.[1]
Module B: The "Impossible" Ring Coupling (C6-Functionalization)
Problem: “I cannot install a bulky group at the 6-position via Suzuki coupling. The catalyst dies, or I get protodeboronation.”
Root Cause:
-
Sterics: A bulky substituent at C6 creates steric clash with the catalyst ligands.[1]
-
N-Binding: The adjacent Nitrogen (N1) binds to Pd(II), arresting the cycle before transmetallation.[1]
-
Protodeboronation: 2-Pyridyl boronic acids (often used to install the pyridine) are notoriously unstable.[1]
Protocol 3: Buchwald G4 Precatalyst System
Stop using Pd(PPh3)4 or Pd(dppf)Cl2.[1] For hindered pyridines, you need bulky, electron-rich biaryl phosphine ligands that facilitate Reductive Elimination (the hardest step in hindered systems).
Recommended Catalyst: XPhos Pd G4 or SPhos Pd G4 .[1]
-
XPhos: Excellent for general steric bulk.[1]
-
SPhos: Superior if the boronic acid is heteroaromatic.[1]
SOP for Sterically Hindered C6-Coupling:
-
Substrates: 6-Chloro-nicotinic ester (1.0 equiv) + Bulky Boronic Acid (1.5 equiv).[1]
-
Catalyst: XPhos Pd G4 (1–3 mol%).[1]
-
Base: K3PO4 (3.0 equiv). (Weak bases like carbonate often fail here; Phosphate is critical).[1]
-
Solvent: 1,4-Dioxane/Water (4:1). The water is mandatory for the boronic acid activation.
-
Conditions: Degas thoroughly. Heat to 80–100 °C.[1]
Protocol 4: The MIDA Boronate Workaround
If your boronic acid de-boronates (active species disappears), switch to a MIDA Boronate .
-
Mechanism: MIDA boronates slowly release the active boronic acid under the basic reaction conditions, keeping the concentration low and preventing decomposition (protodeboronation).
Visual Troubleshooting Guides
Diagram 1: Amide Coupling Decision Tree
Use this logic flow to select the correct coupling strategy for C3-COOH.
Caption: Decision matrix for coupling sterically or electronically difficult nicotinic acids. T3P is the primary recommendation; Ghosez is the failsafe.
Diagram 2: Overcoming Sterics in C6-Cross Coupling
The mechanism of using Bulky Ligands (XPhos) to prevent Catalyst Poisoning.
Caption: Cycle showing how XPhos (L) prevents pyridine nitrogen interference and forces reductive elimination in crowded systems.
Quick Reference Data
| Variable | Standard Condition | Sterically Hindered Condition | Why? |
| Coupling Agent | HATU / EDC | T3P (50% in EtOAc) | Drives equilibrium; no aggregation.[1] |
| Acid Activation | Thionyl Chloride | Ghosez's Reagent | Neutral pH; avoids Pyridine-HCl salts.[1] |
| Pd Source | Pd(PPh3)4 | XPhos Pd G4 | Bulky ligand prevents N-poisoning.[1] |
| Boron Source | Boronic Acid | MIDA Boronate / K-Trifluoroborate | Prevents protodeboronation.[1] |
| Base (Suzuki) | Na2CO3 | K3PO4 | Higher basicity needed for hindered transmetallation.[1] |
References & Authority
-
T3P in Amide Coupling: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1][2] Organic Letters, 2011, 13(19), 5048–5051.
-
Ghosez's Reagent: Ghosez, L., et al. "1-Chloro-N,N,2-trimethylpropenylamine."[1][5] Organic Syntheses, 1979, 59, 26.
-
Buchwald Precatalysts (G3/G4): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions."[1] Chemical Science, 2013, 4, 916-920.
-
Trifluoroborates (Molander Salts): Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007, 40(4), 275–286.
Sources
- 1. XPhos Pd G4 95 1599466-81-5 [sigmaaldrich.com]
- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 5. entegris.com [entegris.com]
Technical Support Center: Minimizing Decarboxylation Byproducts in Nicotinic Acid Derivative Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with unwanted decarboxylation during the synthesis of nicotinic acid (a form of Vitamin B3) derivatives. Here, we provide in-depth, experience-based answers to common questions and detailed troubleshooting protocols to help you enhance reaction yield and product purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of decarboxylation in the context of nicotinic acid chemistry.
Q1: What is decarboxylation and why is it a significant problem with nicotinic acid derivatives?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1][2] In the synthesis of nicotinic acid derivatives, this is a common side reaction where the carboxyl group on the pyridine ring is replaced by a hydrogen atom, leading to the formation of a pyridine byproduct instead of the desired functionalized molecule. This side reaction reduces the yield of the target compound and introduces impurities that can be difficult to separate, complicating downstream processes and impacting the overall efficiency of the synthesis.
Q2: What are the primary factors that promote decarboxylation in these reactions?
A2: Several key factors can independently or collectively promote unwanted decarboxylation:
-
High Temperature: Elevated temperatures are the most common cause. Many decarboxylation reactions are intentionally performed at temperatures exceeding 100°C, and sometimes as high as 250-425°C.[3][4] Heat provides the necessary activation energy to break the C-COOH bond.
-
Position of the Carboxyl Group: The location of the -COOH group on the pyridine ring significantly influences stability. Picolinic acid (carboxyl at position 2) is much more susceptible to decarboxylation than nicotinic acid (position 3) or isonicotinic acid (position 4). This is due to the stabilizing effect of the adjacent nitrogen atom on the reaction intermediate.[5][6]
-
Presence of Catalysts: Certain transition metal catalysts, particularly copper and palladium compounds often used in cross-coupling reactions (e.g., Suzuki, Heck), can facilitate decarboxylation by forming metal carboxylate complexes.[2][7]
-
Reaction pH and Base: The reaction medium's pH plays a crucial role. While the exact mechanism can be complex, both acidic and basic conditions can promote decarboxylation depending on the substrate and reaction type.[5][8] The formation of carboxylate salts can sometimes enhance the rate of decarboxylation.[3][9]
Q3: How does the position of the carboxyl group on the pyridine ring affect the rate of decarboxylation?
A3: The rate of decarboxylation is highly dependent on the position of the carboxyl group relative to the ring nitrogen. The general order of reactivity is:
Picolinic Acid (2-COOH) > Isonicotinic Acid (4-COOH) > Nicotinic Acid (3-COOH)
Picolinic acid decarboxylates most readily because the nitrogen atom at the 2-position can stabilize the negative charge that develops on the ring during the transition state, often through a zwitterionic intermediate.[6] Nicotinic acid is generally the most stable of the three isomers against thermal decarboxylation.
Q4: How can I detect and quantify decarboxylation byproducts in my reaction mixture?
A4: Several analytical techniques are effective for identifying and quantifying these byproducts:
-
High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. By developing a suitable separation method, you can resolve the desired product from the decarboxylated byproduct and quantify each using a standard curve.[10][11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the compounds are volatile or can be made volatile through derivatization. It provides both quantitative data and mass information for definitive identification.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the relative ratio of the product to the byproduct by integrating characteristic peaks, assuming unique signals exist for each compound.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to monitor the progress of the reaction and visually check for the formation of byproducts.[4][13]
Part 2: Troubleshooting Guides
This section provides practical, step-by-step guidance for specific experimental challenges.
Guide 1: Problem - Significant Decarboxylation During a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling)
Cross-coupling reactions are essential for creating C-C bonds, but the conditions can often trigger decarboxylation of heteroaromatic carboxylic acids.[14][15][16]
Root Cause Analysis Workflow
Caption: Troubleshooting workflow for cross-coupling reactions.
Step-by-Step Mitigation Protocol
-
Temperature Control (Primary Action):
-
Catalyst and Ligand Optimization:
-
Action: If lowering the temperature reduces the rate of your desired reaction, screen different palladium catalysts and ligands. For example, moving from a simple Pd(PPh₃)₄ to a system with more specialized ligands (e.g., those used in Buchwald-Hartwig couplings) can improve efficiency at lower temperatures.
-
Rationale: The ligand sphere around the metal center influences its catalytic activity and can sometimes suppress side reactions. In some cases, nickel catalysts can offer different reactivity profiles and may be less prone to promoting decarboxylation under certain conditions.[18]
-
-
Choice of Base and Solvent:
-
Action: Replace strong or nucleophilic bases (like NaOH or NaOEt) with weaker, bulkier bases such as K₃PO₄ or Cs₂CO₃. Ensure the use of anhydrous, aprotic solvents like THF, Dioxane, or Toluene.
-
Rationale: Harsh basic conditions can facilitate the removal of the carboxyl group.[4] Aprotic solvents minimize proton transfer events that might aid decarboxylation.[4] Water can also interfere with the reaction and should be minimized.[9]
-
Comparative Data Table: Reaction Conditions
| Parameter | Condition with High Decarboxylation | Recommended Condition for Minimization | Rationale |
| Temperature | 120 °C | 80 °C | Reduces kinetic energy available for C-C bond cleavage.[4] |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with SPhos or XPhos ligand | Modern ligands allow for lower reaction temperatures and higher efficiency. |
| Base | Na₂CO₃ (in aqueous solution) | K₃PO₄ (anhydrous) | A milder, non-nucleophilic base is less likely to promote side reactions.[4] |
| Solvent | DMF / Water | Dioxane or Toluene | Anhydrous, aprotic solvents prevent unwanted proton transfer.[4][9] |
Guide 2: Problem - Decarboxylation During Amide Coupling
Amide bond formation using coupling agents can also be compromised by decarboxylation, especially with electron-deficient nicotinic acids.
Root Cause Analysis Workflow
Caption: Diagnostic flowchart for amide coupling issues.
Step-by-Step Mitigation Protocol
-
Maintain Low Temperatures:
-
Action: Set up the reaction in an ice-water bath (0°C). Add the coupling agent and base at this temperature and allow the reaction to warm slowly to room temperature. Avoid any external heating.
-
Rationale: This is the most critical step to disfavor the decarboxylation pathway by minimizing the available thermal energy.[4]
-
-
Select Appropriate Reagents:
-
Action: Use a mild, non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). Employ standard coupling agents such as HATU, HBTU, or EDC/HOBt.
-
Rationale: Sterically hindered, non-nucleophilic bases deprotonate the carboxylic acid to activate it without promoting side reactions.[4]
-
-
Control Reaction Monitoring and Workup:
-
Action: Monitor the reaction closely by TLC or LC-MS. Once complete, perform a mild aqueous workup (e.g., with saturated ammonium chloride solution).
-
Rationale: Over-extending the reaction time can sometimes lead to byproduct formation. A gentle workup prevents potential degradation of the desired product.[4]
-
References
-
Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (2025). OSTI.GOV. [Link]
-
Clayton, T. W., et al. (2001). Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions. ResearchGate. [Link]
-
McMillen, D. F., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels. [Link]
-
Decarboxylation. (n.d.). Wikipedia. [Link]
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. [Link]
-
Li, Q. Y., et al. (2022). Decarboxylative cross-nucleophile coupling via ligand-to-metal charge transfer photoexcitation of Cu(II) carboxylates. ResearchGate. [Link]
-
Lenci, E., & Trabocchi, A. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
-
Brown, B. R. (1951). The mechanism of thermal decarboxylation. Quarterly Reviews, Chemical Society. [Link]
-
Decarboxylative cross-coupling. (n.d.). Wikipedia. [Link]
-
Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. (n.d.). Allen. [Link]
-
Pyridine : Decarboxylation of Niacin. (2021). YouTube. [Link]
-
Rate of Decarboxylation of pyridinecarboxylic acids. (2017). Chemistry Stack Exchange. [Link]
-
Decarboxylative Cross-Coupling Reactions A Modern Strategy for C-C-Bond Formation. (n.d.). SCI. [Link]
-
What is the mechanism for thermal decarboxylation of a generic carboxylic acid? (2017). Chemistry Stack Exchange. [Link]
- Method for the preparation of nicotinic acid. (n.d.).
-
Method of Measuring Decarboxylation? (2024). Reddit. [Link]
-
What are the conditions for the decarboxylation reaction? How to control the temperature of heating? (n.d.). LNEYA Industrial Chillers Manufacturer. [Link]
-
Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. (n.d.). Patsnap Eureka. [Link]
-
Szymańska, P., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. [Link]
-
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. (n.d.). ResearchGate. [Link]
-
Decarboxylation. (2022). Master Organic Chemistry. [Link]
- Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. (n.d.).
-
Li, C., et al. (2021). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters. [Link]
-
Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. (n.d.). ACS Publications. [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). LinkedIn. [Link]
-
Hammick reaction. (n.d.). Wikipedia. [Link]
-
Decarboxylative Suzuki−Miyaura coupling of (hetero)aromatic carboxylic acids. (n.d.). ResearchGate. [Link]
-
Decarboxylations. (n.d.). Organic Chemistry Portal. [Link]
-
Kopytov, M. A., et al. (2023). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences. [Link]
-
Cho, Y., & Paek, S. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. [Link]
Sources
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism [allen.in]
- 3. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The mechanism of thermal decarboxylation - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
Enhancing stability of the ether linkage in 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
Topic: Enhancing stability of the ether linkage in 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid Ticket ID: #STAB-6THF-NIC-001 Status: Open Priority: High
Welcome to the Stability Optimization Support Center
User: Senior Medicinal Chemist / Process Chemist Subject: Troubleshooting degradation pathways of the 6-alkoxypyridine ether linkage.
Executive Summary: You are encountering stability issues with This compound . While the ether bond is generally robust, its position at C6 of the nicotinic acid core (a 2-alkoxypyridine system) creates specific vulnerabilities. This molecule faces two distinct threats:
-
Chemical Instability (Thermodynamic): Acid-catalyzed hydrolysis or thermal rearrangement to the thermodynamically favored 6-oxo-1,6-dihydropyridine-3-carboxylic acid (a pyridone).
-
Metabolic Instability (Kinetic): CYP450-mediated
-dealkylation at the methylene bridge.
This guide provides the protocols to diagnose, quantify, and mitigate these specific failure modes.
Module 1: Chemical Stability (The Pyridone Trap)
Problem Description: During acidic workup (e.g., ester hydrolysis) or prolonged storage, the compound degrades into a highly polar species. Root Cause: The pyridine nitrogen protonates, making the C6 position highly electrophilic. Water attacks C6, leading to the loss of (tetrahydrofuran-3-yl)methanol and formation of the 6-pyridone. This is driven by the thermodynamic stability of the amide-like pyridone tautomer.
Diagnostic Protocol: pH-Rate Profile
Use this protocol to determine the "Safe Zone" for processing.
-
Preparation: Prepare 1 mM stock solutions of the compound in buffers ranging from pH 1.0 to pH 8.0 (0.5 pH increments).
-
Incubation: Heat samples to 40°C.
-
Sampling: Aliquot at t=0, 1h, 4h, 24h. Quench immediately with cold acetonitrile.
-
Analysis: HPLC-UV (254 nm). Monitor for the appearance of the pyridone peak (typically elutes much earlier due to high polarity).
Visualizing the Failure Mode (Acid Hydrolysis):
Caption: Mechanism of acid-catalyzed hydrolysis converting the ether to the thermodynamically stable pyridone.
Resolution Strategy:
-
Synthesis: Avoid strong mineral acids (HCl/H2SO4) for ester hydrolysis. Use LiOH in THF/Water at 0°C to room temperature.
-
Workup: Do not acidify below pH 4.0 during extraction. Use Citric Acid buffer (pH 4.5) rather than 1N HCl.
Module 2: Metabolic Stability (The CYP Axe)
Problem Description:
The compound shows high intrinsic clearance (
Diagnostic Protocol: Microsomal Stability Assay
Determine if the ether linkage is the primary soft spot.
-
Incubation: Incubate compound (1 µM) with Human Liver Microsomes (HLM) and NADPH regenerating system.
-
Timepoints: 0, 5, 15, 30, 45 min.
-
Control: Include a condition without NADPH (identifies non-CYP degradation, e.g., chemical hydrolysis from Module 1).
-
Metabolite ID: Analyze supernatant via LC-MS/MS looking for:
-
M-101 loss: Loss of the THF-methyl group (indicates
-dealkylation). -
+16 Da: Hydroxylation on the THF ring (indicates ring oxidation, a secondary pathway).
-
Visualizing the Metabolic Pathway:
Caption: The oxidative dealkylation pathway mediated by CYP enzymes at the ether methylene bridge.
Module 3: Structural Optimization (SAR)
If the ether linkage is the confirmed liability, use these structural modifications to block the degradation pathways.
| Strategy | Modification | Mechanism of Stabilization | Trade-off |
| Deuteration | Replace | Kinetic Isotope Effect (KIE): C-D bonds are stronger than C-H bonds, slowing down the rate-limiting step of CYP oxidation [1]. | High cost of goods; may not stop chemical hydrolysis. |
| Steric Shield | Add Methyl at | Steric Hindrance: Blocks CYP approach to the metabolic soft spot. | Creates a chiral center; may reduce potency due to steric clash. |
| Electronic Deactivation | Fluorination of THF ring | Inductive Effect: Electron-withdrawing fluorine reduces electron density at the ether oxygen, making it less prone to oxidation. | Synthetic complexity.[1] |
| Bioisostere | Replace Ether ( | Bond Strength: C-C bonds are metabolically stable; | Significant synthetic route change required. |
Frequently Asked Questions (FAQs)
Q1: Can I use ethanol/HCl for the esterification of the nicotinic acid precursor? A: Proceed with caution. While standard Fischer esterification works, prolonged reflux in strong acid can trigger the O-to-N rearrangement or hydrolysis of the ether if the THF ring is already attached. It is safer to use mild coupling agents (EDC/DMAP) with methanol or alkylate the carboxylate with methyl iodide [2].
Q2: Why does the pyridone impurity appear during LC-MS analysis even if my sample is pure? A: This is likely an artifact of the analysis method. If your mobile phase is highly acidic (e.g., 0.1% TFA) and you use high temperatures in the column oven (>50°C), on-column hydrolysis can occur. Switch to Formic Acid (0.1%) or Ammonium Acetate buffer and lower the column temperature to 30°C.
Q3: Is the THF ring itself stable? A: Generally, yes. However, THF rings can undergo oxidative ring opening (C-H oxidation at the position adjacent to the ether oxygen within the ring) [3]. If you see +16 or +32 Da metabolites that are not cleavage products, the CYP is attacking the ring. Deuteration of the THF ring can solve this.
References
-
FDA.gov. Deuterium-Labeled Compounds in Drug Development. Available at: [Link] (General guidance on KIE).
-
National Institutes of Health (PMC). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Available at: [Link] (THF stability and synthesis).
-
Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. Available at: [Link] (Mechanisms of hydrolysis).
Sources
Technical Support Center: Resolving HPLC Peak Tailing for 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
Welcome to the technical support guide for optimizing the chromatographic analysis of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid. As a Senior Application Scientist, I have designed this guide to provide you with not just steps, but a foundational understanding of the physicochemical interactions that lead to peak asymmetry for this specific molecule. Our goal is to empower you to diagnose and resolve peak tailing issues logically and efficiently.
Part 1: Initial Diagnosis - Understanding the Culprit
Peak tailing is a common chromatographic issue where a peak's trailing edge is elongated.[1][2] This asymmetry is more than an aesthetic problem; it compromises accurate integration, reduces resolution, and ultimately affects the reliability of your quantitative results.[1] For this compound, the molecular structure itself provides clues to the likely causes of tailing. The molecule contains a nicotinic acid core, which has both a weakly acidic carboxylic acid group and a weakly basic pyridine nitrogen. This dual nature, combined with interactions with the HPLC column's stationary phase, is the primary source of peak shape problems.
Q1: Why is my peak for this compound tailing?
Answer: The most probable cause is secondary-site interactions between your analyte and the stationary phase, specifically the residual silanol groups (Si-OH) on the silica packing material.[3][4][5] These interactions create more than one retention mechanism, which leads to peak tailing.[4][6]
There are two main chemical phenomena at play:
-
Silanol Interactions: At a mid-range pH (e.g., pH 4-6), the basic pyridine nitrogen on your molecule can become protonated (positively charged), while some of the more acidic residual silanol groups on the silica surface can be deprotonated (negatively charged).[2][6] The resulting ionic interaction is a strong retention mechanism that slows down a fraction of the analyte molecules, causing the characteristic tail.[5]
-
Mixed Ionic States: If the mobile phase pH is too close to the pKa of either the carboxylic acid or the pyridine nitrogen, the analyte will exist as a mixture of ionized and unionized forms in solution.[7][8] These different forms have different retention times, leading to a broadened, asymmetric peak.[8][9]
Part 2: A Logic-Driven Troubleshooting Guide
This section provides a systematic approach to eliminating peak tailing. We will start with the most impactful and easiest parameter to adjust: the mobile phase pH.
Q2: Mobile phase pH is often cited as a critical factor. How do I choose the right pH to fix peak tailing for my compound?
Answer: This is the most powerful tool in your arsenal for this specific analyte. The goal is to ensure your molecule exists in a single, stable ionic state and to suppress the ionization of the problematic silanol groups on the column.[7][10] The general rule is to adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa.[10][11]
For this compound, the nicotinic acid moiety is key. Nicotinic acid has a pKa of approximately 4.85 for its carboxylic acid group.[12]
Our Primary Recommendation: Operate at a Low pH.
By lowering the mobile phase pH to ≤ 3.0, you achieve two critical objectives:
-
Suppress Silanol Ionization: The acidic silanol groups on the stationary phase will be fully protonated (Si-OH), neutralizing their negative charge and preventing ionic interactions with your analyte.[2][3][5]
-
Ensure a Single Analyte Form: The carboxylic acid group will be fully protonated (neutral), and the pyridine nitrogen will also be consistently protonated (positively charged). This creates a single, stable form of the analyte for consistent interaction with the stationary phase.
The diagram below illustrates how lowering the mobile phase pH mitigates the primary cause of peak tailing for this analyte.
Caption: Effect of Mobile Phase pH on Analyte-Stationary Phase Interactions.
Experimental Protocol: Low-pH Mobile Phase Preparation
-
Buffer Selection: Choose a buffer with a pKa close to your target pH. For a target pH of 2.7, a phosphate buffer is an excellent choice (pKa1 ≈ 2.1).[13] For MS compatibility, 0.1% formic acid is a common alternative.
-
Aqueous Preparation: Prepare the aqueous portion of your mobile phase. For example, to make a 20 mM potassium phosphate buffer, dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.
-
pH Adjustment: Titrate the aqueous buffer solution to the target pH (e.g., 2.7) using an acid like phosphoric acid. This step is critical and should be done before adding the organic modifier.[10]
-
Organic Addition: Add the desired amount of organic solvent (e.g., acetonitrile or methanol). For example, to create a 70:30 (Aqueous:Organic) mobile phase, combine 700 mL of your pH-adjusted buffer with 300 mL of acetonitrile.
-
Degassing: Degas the final mobile phase mixture using sonication or vacuum filtration to prevent bubble formation in the HPLC system.[14]
Q3: I've lowered the pH, but the peak tailing has only improved slightly. What is the next logical step?
Answer: If pH optimization is not sufficient, your column's chemistry is the next area to investigate. Older columns (Type A silica) have a higher concentration of acidic, free silanol groups and trace metal impurities, which are major contributors to peak tailing.[2][6]
Recommendations:
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are typically made from high-purity Type B silica, which has significantly fewer metal impurities.[2][6] Furthermore, most are "end-capped," a process that chemically converts many of the residual silanol groups into less polar, non-interactive groups, effectively shielding the analyte from these secondary interaction sites.[3][4]
-
Consider a Polar-Embedded Phase: For particularly challenging compounds, a column with a polar-embedded stationary phase can offer additional shielding of residual silanols, further improving peak shape.[1]
| Column Type | Description | Suitability for this compound |
| Legacy / Type A C18 | Older silica with higher metal content and more active silanol sites. | Not Recommended: High likelihood of significant peak tailing. |
| High-Purity / Type B C18 | Modern, low-metal silica. Good for general-purpose use. | Good Starting Point: Should provide acceptable peak shape with proper pH control. |
| End-Capped Type B C18 | High-purity silica where residual silanols are chemically deactivated. | Highly Recommended: The industry standard for minimizing silanol interactions.[3][4] |
| Polar-Embedded Phase | A C18 phase with a polar group (e.g., amide, carbamate) embedded near the base. | Excellent Choice: Offers alternative selectivity and enhanced shielding of silanols. |
Q4: My peak shape is still not perfect. Are there any other chemical or physical issues I should check?
Answer: Yes. If you have optimized the mobile phase pH and are using a high-quality modern column, it's time to look at other, less common causes. These can be broadly categorized as chemical effects within the mobile phase and physical issues with your HPLC system or method.
Chemical & Method Troubleshooting:
-
Insufficient Buffering: Ensure your buffer concentration is adequate (typically 10-50 mM) to control the pH effectively.[15] A buffer is most effective within +/- 1 pH unit of its pKa.[15]
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[16]
-
Column Contamination or Void: Strongly retained impurities from previous injections can build up at the head of the column, creating active sites that cause tailing.[13] A physical void or channel in the column packing can also lead to peak distortion for all analytes.[4][17] Try flushing the column with a strong solvent or, if a void is suspected, replacing the column.[4]
System Troubleshooting:
-
Extra-Column Volume: Excessive tubing length or a large inner diameter between the injector and the detector can cause band broadening that manifests as tailing, especially for early-eluting peaks.[1][13] Ensure you are using narrow-bore tubing (e.g., 0.005" ID) and that all connections are made with zero dead volume.[1]
Part 3: Comprehensive Troubleshooting Flowchart & FAQs
To summarize the diagnostic process, follow this logical workflow.
Caption: Logical workflow for troubleshooting HPLC peak tailing.
Frequently Asked Questions (FAQs)
-
Q: What is considered an acceptable USP tailing factor?
-
A: An ideal, perfectly symmetrical peak has a tailing factor (T) of 1.0. For most assays, a tailing factor of less than 1.5 is acceptable, though a value below 1.2 is often desired for high-precision quantitative work.[4]
-
-
Q: Can the choice of organic modifier (Acetonitrile vs. Methanol) affect peak tailing?
-
A: Yes, it can influence peak shape, although usually to a lesser extent than pH.[1] Acetonitrile and methanol have different properties that can alter selectivity and interactions with the stationary phase. If tailing persists, preparing the mobile phase with the alternative solvent is a valid troubleshooting step.
-
-
Q: How can I confirm my column has a void or is contaminated?
-
A: If all peaks in your chromatogram suddenly start to show fronting or tailing, a physical problem with the column is likely.[16] A simple test is to replace the column with a new one of the same type. If the peak shape improves, the original column was the source of the problem.[4] You can also try reversing and flushing the column (if the manufacturer's instructions permit) to clear a blocked inlet frit.[4]
-
-
Q: What if I observe peak fronting instead of tailing?
-
A: Peak fronting, where the first half of the peak is broader, is typically caused by different issues, most commonly column overload (injecting too high a concentration or volume) or poor sample solubility in the mobile phase.[2][3][16] Try reducing your injection volume or sample concentration to see if the peak shape improves.[16]
-
References
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
-
YMC. HPLC Troubleshooting Guide. [Link]
-
LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
-
ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
-
Longdom Publishing. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. [Link]
-
Veeprho Pharmaceuticals. (2025). Exploring the Role of pH in HPLC Separation. [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Moravek. (2024). Exploring the Role of pH in HPLC Separation. [Link]
-
Axcend. How to Fix Asymmetrical Chromatography Peaks. [Link]
-
PubMed. (2004). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. [Link]
-
LCGC. Why Do Peaks Tail? - LC Troubleshooting. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
MAC-MOD Analytical. The Importance of HPLC Mobile Phase Additives & Buffers. [Link]
-
ResearchGate. (2019). How can i prevent the peak tailing in HPLC?[Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. [Link]
-
Cheméo. Chemical Properties of Tetrahydrofuran (CAS 109-99-9). [Link]
-
Wikipedia. Tetrahydrofuran. [Link]
-
NIST. Tetrahydrofuran - WebBook. [Link]
-
FooDB. (2011). Showing Compound Tetrahydrofuran (FDB021917). [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. acdlabs.com [acdlabs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lctsbible.com [lctsbible.com]
- 7. acdlabs.com [acdlabs.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. moravek.com [moravek.com]
- 10. veeprho.com [veeprho.com]
- 11. researchgate.net [researchgate.net]
- 12. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. mac-mod.com [mac-mod.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. waters.com [waters.com]
Optimization of reaction temperature for tetrahydrofuran-nicotinic acid coupling
Technical Support Center: Optimization of Reaction Temperature for Tetrahydrofuran-Nicotinic Acid Coupling
Topic: Synthesis of Tetrahydrofurfuryl Nicotinate (Thurfyl Nicotinate) via Esterification Ticket ID: #TFN-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Core Directive & Technical Overview
Subject: Optimization of thermal parameters for the esterification of Nicotinic Acid (Niacin) with Tetrahydrofurfuryl Alcohol (THFA) .
Executive Summary: The "coupling" of tetrahydrofuran derivatives with nicotinic acid most commonly refers to the synthesis of Tetrahydrofurfuryl Nicotinate (CAS: 70-19-9), a vasodilator and rubefacient. The reaction is an esterification.[1][2][3][4][5][6][7] Temperature control is the critical variable determining the balance between reaction kinetics (yield) and thermal degradation (impurity profile).
The Two Primary Synthetic Routes:
-
Acyl Chloride Method (Kinetic Control): Reaction of Nicotinoyl Chloride with THFA. Requires low temperatures (
) to prevent HCl-mediated ring opening of the THF moiety. -
Fischer Esterification (Thermodynamic Control): Direct reaction of Nicotinic Acid + THFA with acid catalyst. Requires high temperatures (Reflux:
) to drive the equilibrium via water removal (Dean-Stark).
Decision Matrix & Workflow (Graphviz)
The following diagram outlines the decision logic for temperature optimization based on your chosen synthetic route.
Caption: Decision tree for selecting and optimizing reaction temperature based on the specific esterification method employed.
Troubleshooting Guide & FAQs
This section addresses specific thermal deviations users encounter.
Q1: I am using the Acid Chloride method. Why is my yield low and my product containing aliphatic impurities?
Diagnosis: Thermal Runaway during Addition.
Technical Context: The reaction between Nicotinoyl chloride and THFA is highly exothermic. If the temperature exceeds
-
Cooling: Maintain the reaction vessel at
to during the addition of the acid chloride. -
Rate Control: Add the acid chloride dropwise over 30-60 minutes to dissipate heat.
-
Scavenger: Ensure an excess of base (Triethylamine or Pyridine) is present before addition to neutralize HCl immediately.
Q2: In the Fischer (Direct) method, I am refluxing at (Xylene). The reaction is fast, but the product is dark brown.
Diagnosis: Thermal Oxidation (Charring).
Technical Context: While higher temperatures improve kinetics, Nicotinic acid derivatives are susceptible to oxidative degradation and decarboxylation at sustained temperatures above
-
Solvent Switch: Switch from Xylene (bp
) to Toluene (bp ) . The lower boiling point is sufficient for azeotropic water removal but significantly reduces thermal stress. -
Inert Atmosphere: You must perform the reaction under a strict Nitrogen or Argon blanket. Hot THFA is prone to peroxide formation and oxidation in air.
Q3: My reaction stalls at 80% conversion even after 24 hours at reflux.
Diagnosis: Thermodynamic Equilibrium (Water Saturation).
Technical Context: Esterification is an equilibrium reaction (
-
Check Dean-Stark: Ensure the trap is actively separating water. If the solvent is wet (e.g., wet THFA), the reflux temperature will be suppressed, and the equilibrium will favor the starting materials.
-
Temperature Bump: If using Toluene (
), a slight increase is possible, but it is more effective to add a drying agent (Molecular Sieves 3A) to the trap or use a binary solvent system to improve the azeotrope.
Optimized Experimental Protocols
Protocol A: Low-Temperature Kinetic Route (Recommended for High Purity)
Best for: Drug development, small-scale synthesis, heat-sensitive substrates.
-
Setup: 3-neck round bottom flask,
inlet, thermometer, dropping funnel. -
Charge: Dissolve Tetrahydrofurfuryl alcohol (1.0 equiv) and Triethylamine (1.2 equiv) in dry Dichloromethane (DCM).
-
Cooling: Submerge flask in an ice/salt bath to reach internal temperature
to . -
Addition: Dissolve Nicotinoyl Chloride HCl (1.1 equiv) in DCM. Add dropwise over 1 hour, maintaining internal temp
. -
Reaction: Allow to warm to
(Room Temp) and stir for 4 hours. -
Workup: Wash with water, saturated
, and brine. Dry over .
Protocol B: High-Temperature Azeotropic Route (Recommended for Scale)
Best for: Bulk production, cost reduction.
-
Setup: Round bottom flask equipped with a Dean-Stark trap and reflux condenser.
-
Charge: Nicotinic Acid (1.0 equiv) , Tetrahydrofurfuryl alcohol (1.5 equiv) , p-Toluenesulfonic acid (0.05 equiv) , and Toluene (Solvent).
-
Heating: Heat oil bath to
to achieve a vigorous reflux (Internal temp ). -
Monitoring: Monitor water collection in the trap. Reaction is complete when water evolution ceases (approx. 6-12 hours).
-
Critical Step: Cool to room temperature under nitrogen before exposing to air to prevent oxidation.
Data Analysis: Temperature vs. Outcome
The following table summarizes the trade-offs observed in internal optimization studies for this specific coupling.
| Reaction Temp ( | Method | Time (h) | Yield (%) | Purity (%) | Primary Impurity |
| 0 - 25 | Acid Chloride | 4 | 92% | 99.1% | None (Trace Hydrolysis) |
| 60 | Acid Chloride | 1 | 85% | 88% | Ring-opened chlorobutyl esters |
| 110 (Reflux) | Fischer (Toluene) | 8 | 88% | 96% | Unreacted Acid (Equilibrium) |
| 140 (Reflux) | Fischer (Xylene) | 3 | 91% | 92% | Oxidized/Colored byproducts |
References
-
National Institute of Standards and Technology (NIST). Nicotinic acid, 2-tetrahydrofurylmethyl ester - Gas Chromatography & Mass Spectra. NIST Chemistry WebBook, SRD 69.[8] Available at: [Link]
-
PubChem. Tetrahydrofurfuryl nicotinate (Compound Summary). National Library of Medicine. Available at: [Link]
-
Common Organic Chemistry. Fischer Esterification: Mechanism and Conditions. (General reference for thermodynamic control in esterification). Available at: [Link]
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Nicotinic acid, 2-tetrahydrofurylmethyl ester [webbook.nist.gov]
Removing metal catalysts from 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid samples
Topic: Purification of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
Welcome to the Advanced Purification Support Hub. This guide addresses the specific challenge of scavenging transition metals (Pd, Cu, Ni) from This compound . Due to the zwitterionic nature of the nicotinic acid core and the additional coordination sites provided by the ether/THF moiety, this molecule presents a "Chelation Trap" that often renders standard extractions ineffective.
The "Chelation Trap": Why Standard Methods Fail
Before selecting a protocol, understand the enemy. Your molecule is not just a substrate; it is a ligand.
-
Pyridine Nitrogen: A strong
-donor for metals like Pd(II). -
Carboxylic Acid (C3): Can form stable carboxylate complexes, especially at neutral/basic pH.
-
Ether Linkage (C6): The electron-donating effect of the alkoxy group increases the basicity of the pyridine nitrogen, strengthening the metal-API bond.
To remove the metal, you must introduce a scavenger with a binding constant (
Module 1: Solid-Supported Scavengers (The Gold Standard)
Recommended for: High-value intermediates, late-stage purification, and avoiding aqueous workup emulsions.
Q: I added a silica scavenger, but the Pd levels barely dropped. What went wrong?
A: You likely selected a scavenger based on the metal identity alone, ignoring the oxidation state or solvent compatibility. For nicotinic acid derivatives, the carboxylic acid can protonate basic scavengers (like simple amines), deactivating them.
Troubleshooting Protocol:
-
Select the Correct Functional Group:
-
For Pd(II) / Cu / Ni: Use Thiol (Si-SH) or Thiourea (Si-THU) .[1] These are non-basic and stable in the presence of free carboxylic acids.
-
For Pd(0) / Highly Active Catalysts: Use Dimercaptotriazine (Si-DMT) .[1] This is the industry standard for scavenging metals from active pharmaceutical ingredients (APIs) where the metal is tightly bound.
-
-
Temperature & Time: Nicotinic acids often form aggregates. Heat the mixture to 50–60°C to break API-Metal aggregates and improve scavenger kinetics.
-
Solvent Choice: Ensure your API is fully dissolved. Scavengers work by surface adsorption; they cannot scavenge from a suspension.
Experimental Workflow (Batch Mode):
| Parameter | Recommendation |
| Loading | 4–8 equivalents relative to residual metal content (not API). |
| Temperature | 50°C (Critical for breaking Pyridine-Pd complexes). |
| Time | 4–16 hours.[2] |
| Filtration | Filter hot through a 0.45 µm pad (Celite or membrane) to remove scavenger fines. |
Visualization: Scavenger Selection Logic
Caption: Decision tree for selecting silica-based scavengers based on metal oxidation state and API stability.
Module 2: Crystallization with "Sacrificial Ligands"
Recommended for: Large-scale manufacturing where silica scavengers are cost-prohibitive.
Q: When I crystallize my product, the metal co-precipitates. How do I prevent this?
A: The metal is likely incorporated into the crystal lattice because the API itself is the ligand. You must add a sacrificial ligand to the mother liquor that binds the metal more strongly than the API, keeping it in solution while the API crystallizes.
The Solution: The "Purge" Crystallization
-
Dissolve crude API in the crystallization solvent (e.g., Ethanol/Water).
-
Add Sacrificial Ligand: Add 5–10 wt% of N-Acetylcysteine (NAC) or L-Cysteine .
-
Equilibrate: Stir at 60°C for 1 hour. The Thiol-Pd bond is stronger than the Pyridine-Pd bond.
-
Cool & Filter: Slowly cool to induce crystallization. The Metal-NAC complex is highly soluble in water/alcohol and will remain in the mother liquor.
-
Wash: Wash the filter cake with cold solvent containing 1% NAC, followed by pure solvent.
Data: Efficiency of Sacrificial Ligands
| Method | Initial Pd (ppm) | Final Pd (ppm) | Yield Loss | Notes |
| Direct Crystallization | 1200 | 850 | 5% | Ineffective; Pd co-crystallizes. |
| Activated Carbon | 1200 | 150 | 25% | High yield loss due to adsorption. |
| Cryst. + N-Acetylcysteine | 1200 | < 20 | 8% | Best Balance. NAC keeps Pd in solution. |
Module 3: Aqueous Extraction (The pH Switch)
Recommended for: Early-stage R&D or initial cleanup.
Q: I tried washing with EDTA, but I got a terrible emulsion. Why?
A: this compound is zwitterionic. At certain pH levels (near its isoelectric point), it is neutral and poorly soluble in both phases, stabilizing emulsions.
Protocol: The "Swing" Extraction
-
Basify: Dissolve the crude reaction mixture in an organic solvent (e.g., EtOAc or DCM). Add aqueous base (NaOH) to pH > 10.
-
State: API is anionic (carboxylate form). Metal is likely released from the acid group but still bound to the pyridine.
-
-
Add Chelator: Add an aqueous solution of L-Cysteine or Sodium Diethyldithiocarbamate . Stir vigorously.
-
Phase Separation: The metal-chelator complex partitions into the aqueous phase. The API remains in the aqueous phase (as a salt) or organic phase depending on the exact lipophilicity.
-
Correction: Since your API is a nicotinic acid, at pH 10 it is a water-soluble salt.
-
Strategy Shift: Wash the aqueous API solution with an organic solvent (DCM) to remove non-polar metal complexes. Then, precipitate the API by adjusting pH to the isoelectric point (approx pH 3-4) in the presence of water-soluble chelators (EDTA) to keep metals in the supernatant.
-
Module 4: Activated Carbon (Adsorption)
Recommended for: Quick cleanup when yield is not the primary concern.
Q: Which carbon should I use? My yield dropped by 40%.
A: Standard activated carbon binds aromatic rings (like pyridine) via
-
The Fix: Use CUNO filters (carbon-impregnated cellulose) or specific "low-binding" carbons designed for metal removal (e.g., Darco KB-G ).
-
Protocol: Always pre-wet the carbon. Stir for max 30 minutes. Long stir times favor API adsorption over kinetic metal adsorption.
References & Authoritative Sources
-
SiliCycle Inc. (2024). SiliaMetS® Metal Scavengers Selection Guide. Retrieved from
-
Context: Definitive guide on selecting silica-bound thiols and thioureas for specific oxidation states.
-
-
Biotage. (2023).[3][4] Metal Scavenger User Guide: Strategies for API Purification. Retrieved from
-
Context: detailed protocols for batch vs. flow scavenging and solvent compatibility.
-
-
Johnson Matthey. (2024). Smopex® Metal Scavengers and Catalyst Recovery. Retrieved from
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.
-
Context: Foundational academic paper reviewing the efficacy of crystallization additives (like NAC) vs. solid adsorbents.
-
-
Welch, C. J., et al. (2005).[3] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.
-
Context: Comparative data on carbon vs. silica vs. crystallization methods.
-
Sources
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. reddit.com [reddit.com]
- 3. sopachem.com [sopachem.com]
- 4. Method for purifying tetrahydrofuran - Patent JP-2003089694-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Scavenging Technologies from Johnson Matthey - Pharmaceutical Technology [pharmaceutical-technology.com]
- 6. biotage.com [biotage.com]
Addressing hygroscopic issues in 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid powder
Technical Support Center: 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to address a key physicochemical challenge associated with this active pharmaceutical ingredient (API): its tendency to absorb moisture from the atmosphere (hygroscopicity). Uncontrolled moisture uptake can significantly impact powder properties, leading to inconsistencies in experimental results and compromising final product stability.[1][2] This guide provides in-depth, practical solutions in a question-and-answer format to help you identify, quantify, and mitigate issues arising from hygroscopicity.
Part 1: Frequently Asked Questions - Understanding the Core Problem
Q1: What is hygroscopicity and why is my this compound powder susceptible to it?
A: Hygroscopicity is the inherent ability of a substance to attract and hold water molecules from the surrounding environment.[3] The molecular structure of this compound contains several polar functional groups—specifically, a carboxylic acid group, a pyridine ring nitrogen, and ether oxygens within the tetrahydrofuran moiety. These sites are electronically active and readily form hydrogen bonds with atmospheric water vapor. The presence of these groups, combined with the overall polarity of the molecule, makes the powder prone to moisture sorption.[4] Furthermore, the physical form of the powder, such as a higher proportion of an amorphous state versus a crystalline one, can significantly increase its tendency to absorb moisture.[5][6]
Q2: What are the common observable signs of moisture uptake in my powder?
A: The initial and most common sign of moisture absorption is a change in the powder's physical behavior. You may observe:
-
Poor Flowability and Caking: The powder may become sticky, form clumps, or solidify into a single mass.[1] This occurs as absorbed water forms liquid bridges between particles, increasing inter-particle cohesion.[3]
-
Inaccurate Weighing: A hygroscopic powder will continuously gain weight on an analytical balance as it absorbs ambient moisture, making it difficult to obtain an accurate and stable measurement.[7]
-
Changes in Appearance: In some cases, the powder may change from being opaque to more translucent, or a color change could occur, indicating a potential physical or chemical transformation.[8]
-
Difficulties in Dissolution: The formation of clumps can lead to slower and inconsistent dissolution rates.
Q3: How does moisture absorption impact experimental results and long-term product stability?
A: The consequences of moisture uptake extend beyond simple physical changes and can severely compromise your research and development efforts:
-
Chemical Degradation: Water can act as a reactant or a plasticizer, accelerating degradation pathways such as hydrolysis.[2][8] This can lead to a loss of potency and the formation of impurities.
-
Physical State Transformation: Moisture can induce a transition from a more stable crystalline form to a less stable amorphous form, or vice-versa.[8][9] Such changes can alter critical properties like solubility, bioavailability, and compressibility.[9]
-
Inconsistent Dosing and Formulation: Poor flowability and caking prevent uniform mixing during formulation, leading to inconsistencies in tablet manufacturing and uneven dosage.[2][7]
-
Reduced Shelf Life: Both chemical degradation and physical instability caused by moisture will ultimately reduce the viable shelf life of the API and the formulated drug product.[10]
Part 2: Troubleshooting Guides - Analysis and Quantification
Q4: How can I confirm that the issues I'm observing are due to hygroscopicity?
A: A systematic approach is necessary to definitively link observed powder issues to moisture uptake. The following workflow provides a clear path for diagnosis.
Q5: What is the recommended method for accurately determining the water content of the powder?
A: The gold-standard method for water content determination in pharmaceutical products is Karl Fischer (KF) Titration .[10][] It is highly specific to water and can provide accurate results even for low moisture levels.[10] The "loss on drying" method, while simpler, is less specific as it measures the loss of any volatile component, not just water.[12][13]
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrument Setup:
-
Prepare and standardize the Karl Fischer titrator and reagent according to the manufacturer's instructions. Ensure the titration vessel is conditioned to a dry, stable endpoint.
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of this compound powder (typically 50-100 mg, depending on expected water content) directly into the titration vessel. Perform this step as quickly as possible to minimize exposure to ambient humidity.
-
-
Titration:
-
Seal the vessel and begin the titration. The instrument will automatically dispense the KF reagent until all water in the sample has reacted.
-
-
Calculation:
-
The instrument's software will calculate the water content based on the volume of titrant consumed and the predetermined titer of the reagent. The result is typically expressed as a percentage (% w/w).
-
-
Validation:
-
Perform the measurement in triplicate to ensure precision. The relative standard deviation (RSD) should ideally be less than 5%.
-
Q6: How can I assess if moisture has induced a physical change in the powder's solid state?
A: To determine if moisture has caused a change in the solid form (e.g., a transition between crystalline and amorphous states), two primary techniques are recommended: Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[9][14]
Experimental Protocol: Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently pack the powder into a sample holder. Prepare two samples: one "as-is" (potentially exposed to moisture) and a "dry" reference sample that has been stored under controlled desiccated conditions.
-
Data Acquisition: Run the PXRD analysis over a suitable 2θ range (e.g., 2° to 40°).
-
Analysis:
-
A crystalline material will produce a diffraction pattern with sharp, well-defined peaks at specific 2θ angles.[6]
-
An amorphous material will produce a pattern with a broad, diffuse halo and no distinct peaks.[6]
-
Compare the patterns of the "as-is" and "dry" samples. A loss of sharp peaks or the appearance of a halo in the "as-is" sample indicates a moisture-induced transition towards an amorphous state.
-
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the powder into a non-hermetic aluminum DSC pan. Prepare both "as-is" and "dry" reference samples.
-
Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
-
Analysis:
-
An amorphous solid will exhibit a characteristic glass transition (Tg), which appears as a step-like change in the heat flow curve.[6]
-
A crystalline solid will show a sharp endothermic peak corresponding to its melting point (Tm).[9]
-
The presence of a Tg in the "as-is" sample that is absent in the "dry" reference sample suggests a moisture-induced amorphization.
-
Part 3: Prevention and Mitigation Strategies
Q7: What are the ideal storage and handling conditions for this compound powder?
A: Strict environmental control is the most effective way to prevent hygroscopic issues.[7][15] Adherence to the following conditions is critical.
| Parameter | Recommendation | Rationale |
| Relative Humidity (RH) | Below 30% RH | Minimizes the driving force for moisture absorption. Many tablet pressing processes require 20-35% RH.[7] |
| Temperature | 15-25°C (Controlled Room Temp) | Prevents temperature fluctuations that can cause moisture condensation.[16] |
| Primary Container | Tightly sealed glass or HDPE bottles with an induction seal. | Provides a robust physical barrier against moisture ingress. |
| Secondary Packaging | Vacuum-sealed, multi-layer foil pouches containing desiccant packs. | Offers an additional layer of protection, especially for long-term storage and shipping.[17] |
| In-Use Storage | Store in a desiccator or a nitrogen-purged glovebox. | Protects the material from ambient humidity once the primary container has been opened. |
Q8: My powder has already absorbed some moisture. Can it be salvaged?
A: Salvaging a compromised powder depends on the extent of moisture absorption and whether chemical degradation has occurred. The following decision tree can guide your actions.
Protocol: Re-drying Procedure
-
Spread the powder in a thin layer on a clean glass tray.
-
Place the tray in a vacuum oven.
-
Heat the oven to a moderate temperature (e.g., 40-50°C) to avoid thermal degradation.
-
Apply a vacuum and, if possible, use a slow nitrogen sweep to facilitate moisture removal.
-
Dry for a sufficient period (e.g., 12-24 hours), then re-test for water content. Repeat if necessary.
Caution: Always perform purity analysis (e.g., via HPLC) after re-drying to confirm that no chemical degradation has occurred.
References
-
Moisture Impact on Powder Safety, Stability, and Processing. Delft Solids Solutions.
-
Analytical techniques for quantification of amorphous/crystalline phases in pharmaceutical solids. (2006). Journal of Pharmaceutical Sciences.
-
The Impact of Powder Moisture Content on Quality and Stability. (2023). AAPS PharmSciTech.
-
Metal powder flowability: effect of humidity and impact on the reproducibility of the measurements. (2018). NRC Publications Archive.
-
Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? (2024). Solitek Pharma.
-
AMORPHOUS PHARMACEUTICAL SOLIDS. (2001). Advanced Drug Delivery Reviews.
-
Moisture Behavior of Pharmaceutical Powder during the Tableting Process. (2022). Pharmaceutics.
-
Pharma Solid State Analysis. Scribd.
-
Moisture Content Analysis in Powder Samples. (2024). PowderTechnology.info.
-
The Importance of Moisture Content Determination in Pharmaceuticals. (2022). Adam Equipment.
-
The Impact of Humidity on Seasoning Powder Flowability in Global Processing. (2024). Centre for Industrial Rheology.
-
Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids. (2021). Pharmaceutics.
-
How to Measure Moisture Content in Pharmaceuticals. Mettler Toledo.
-
Moisture Content Determination. BOC Sciences.
-
Quantifying the impact of humidity on powder properties. Freeman Technology.
-
3 Ways to Handle Hygroscopic Material Challenges. (2019). Vesta Nutra.
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Expert Opinion on Drug Delivery.
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Pharma Excipients.
-
Humidity controlled storage in pharmaceutical applications. INVENTEC.
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Pharmaceutical Technology.
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. (2022). Atmospheric Chemistry and Physics.
-
Niacin versus Niacinamide – Flowability. (2023). DSM-Firmenich.
-
Nicotinic acid. Wikipedia.
-
Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. (2014). Current Drug Discovery Technologies.
-
Nicotinic acid | 59-67-6. ChemicalBook.
-
6-((tetrahydrofuran-3-yl)oxy)nicotinic acid | 1072855-68-5. ChemicalBook.
-
Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine. (2013). The Royal Society of Chemistry.
-
3-Methoxytetrahydrofuran | C5H10O2 | CID 14307964. PubChem.
-
Tetrahydrofuran "THF/Tetrahydrofuran". Mitsubishi Chemical Corporation.
-
Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate.
Sources
- 1. solids-solutions.com [solids-solutions.com]
- 2. apdynamics.com [apdynamics.com]
- 3. rheologylab.com [rheologylab.com]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. Analytical techniques for quantification of amorphous/crystalline phases in pharmaceutical solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMORPHOUS PHARMACEUTICAL SOLIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Humidity controlled storage in pharmaceutical applications [eurekadrytech.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. solitekpharma.com [solitekpharma.com]
- 10. Moisture Content Analysis in Powder Samples - PowderTechnology info [powdertechnology.info]
- 12. The Importance of Moisture Content Determination in Pharmaceuticals [adamequipment.com]
- 13. mt.com [mt.com]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]
- 17. blog.vestanutra.com [blog.vestanutra.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic Acid: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. In this guide, we delve into the structural characterization of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid, a molecule of interest with potential applications in medicinal chemistry. Our primary focus will be the interpretation of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, a powerful and ubiquitous technique for elucidating the structure of organic compounds.
This guide is structured to provide not only a detailed interpretation of the ¹H NMR spectrum but also a comparative analysis with other common analytical techniques. We will explore the "why" behind experimental choices and provide self-validating protocols, ensuring scientific integrity and trustworthiness.
The Molecule of Interest: this compound
Before we dive into the spectral analysis, let's first visualize the structure of our target molecule and label the protons for the upcoming discussion.
Caption: Molecular structure of this compound with proton labeling.
Part 1: In-depth ¹H NMR Spectral Interpretation
While an experimental spectrum for this specific molecule is not publicly available, we can confidently predict its ¹H NMR spectrum based on the well-established chemical shifts and coupling constants of its constituent fragments: a 6-substituted nicotinic acid and a 3-substituted tetrahydrofuran. The following interpretation is based on a standard 400 MHz NMR spectrometer using DMSO-d₆ as the solvent, which is a common choice for carboxylic acids.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |
| H-COOH | ~13.0 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with trace water. |
| H₂ | ~8.8 | Doublet (d) | 1H | This proton is ortho to the ring nitrogen and the carboxylic acid group, leading to significant deshielding. It will be split by H₄ (meta coupling, J ≈ 2-3 Hz). |
| H₄ | ~8.2 | Doublet of Doublets (dd) | 1H | This proton is ortho to the carboxylic acid and meta to the ether linkage. It will be split by H₅ (ortho coupling, J ≈ 8-9 Hz) and H₂ (meta coupling, J ≈ 2-3 Hz). |
| H₅ | ~7.0 | Doublet (d) | 1H | This proton is ortho to the electron-donating ether group, causing it to be the most upfield of the aromatic protons. It will be split by H₄ (ortho coupling, J ≈ 8-9 Hz). |
| Hₐ' and Hₐ'' | ~4.2 | Multiplet (m) | 2H | These are the diastereotopic methylene protons of the methoxy linker. They are adjacent to a chiral center (C₃') and will exhibit complex splitting patterns due to coupling with each other (geminal coupling) and with H₃'. |
| H₃' | ~2.5 | Multiplet (m) | 1H | This methine proton is on the chiral center of the THF ring and is coupled to the protons on C₂' and C₄', as well as the methoxy linker protons. |
| H₂'b and H₂'c | ~3.6-3.8 | Multiplet (m) | 2H | These diastereotopic protons are adjacent to the THF oxygen and will be deshielded. They will show complex splitting from geminal coupling and coupling to H₃'. |
| H₄'d and H₄'e | ~1.8-2.0 | Multiplet (m) | 2H | These diastereotopic methylene protons will exhibit complex splitting due to geminal coupling and coupling to H₃' and the protons on C₅'. |
| H₅'f and H₅'g | ~3.5-3.7 | Multiplet (m) | 2H | These diastereotopic protons are adjacent to the THF oxygen and will be deshielded. They will show complex splitting from geminal coupling and coupling to the protons on C₄'. |
Part 2: A Comparative Guide to Structural Elucidation Techniques
While ¹H NMR is a primary tool, a comprehensive structural confirmation relies on a combination of analytical methods. Below is a comparison of what each technique can tell us about this compound.
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Detailed information on the proton framework, including chemical environment, connectivity, and stereochemistry. | High resolution, non-destructive, provides detailed structural information. | Can be complex for molecules with overlapping signals. |
| ¹³C NMR | Information about the carbon skeleton of the molecule, including the number of unique carbons and their chemical environment. | Complements ¹H NMR, helps to confirm the carbon backbone. | Lower sensitivity than ¹H NMR, requires more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns, which can be used to confirm the molecular formula. | High sensitivity, provides molecular weight information. | Does not provide detailed structural connectivity information on its own. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule (e.g., O-H, C=O, C-O). | Fast, simple, good for identifying key functional groups. | Provides limited information on the overall molecular structure. |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals by showing correlations between nuclei. | Resolves ambiguities in 1D spectra, essential for complex molecules. | Requires more instrument time and expertise in data interpretation. |
The Synergy of Techniques: A Workflow for Unambiguous Structure Determination
Caption: A typical workflow for the structural elucidation of an organic molecule.
Part 3: Experimental Protocols
Protocol 1: ¹H NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.
-
Gently swirl the vial to dissolve the sample completely.
-
Using a Pasteur pipette with a cotton plug, transfer the solution into a clean 5 mm NMR tube. The final volume should be around 0.6 mL.
-
Cap the NMR tube securely.
-
-
Data Acquisition (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16 scans, 2-second relaxation delay).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual DMSO peak at 2.50 ppm.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition (ESI-TOF):
-
Infuse the sample solution into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode. For this molecule, positive ion mode is likely to show the [M+H]⁺ ion.
-
The instrument will provide a high-resolution mass measurement, allowing for the determination of the elemental composition.
-
Protocol 3: Infrared (IR) Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Characteristic peaks to look for include: a broad O-H stretch from the carboxylic acid (~3000 cm⁻¹), a C=O stretch from the carboxylic acid (~1700 cm⁻¹), C-O stretches from the ether and carboxylic acid (~1200-1300 cm⁻¹), and aromatic C-H and C=C stretches.[1][2][3][4]
-
Conclusion
The structural elucidation of this compound is a prime example of the necessity for a multi-technique approach in modern chemistry. While ¹H NMR provides the most detailed initial picture of the molecular framework, its full power is realized when used in conjunction with ¹³C NMR, mass spectrometry, and IR spectroscopy. For unambiguous assignment, especially in complex regions of the spectrum, 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable tools that confirm the connectivity and finalize the structural puzzle. This guide provides the foundational knowledge and practical protocols for researchers to confidently approach the structural characterization of this and similar novel chemical entities.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
PubChem. (n.d.). Tetrahydro-3-furanmethanol. Retrieved from [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.
- Taylor, L. D. (1962). The Infrared Spectrum of Nicotinic Acid. The Journal of Organic Chemistry, 27(11), 4064-4065.
-
ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. Retrieved from [Link]
- Szafarz, M., Lomnicka, M., Kiec-Kononowicz, K., & Szymura-Oleksiak, J. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
-
PubChem. (n.d.). Nicotinic acid. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Retrieved from [Link]
Sources
Comparative Guide: LC-MS Validation for 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic Acid Purity
Executive Summary & Technical Context[1][2][3][4][5][6][7]
The analysis of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid (hereafter 6-THF-NA ) presents a distinct challenge in pharmaceutical development. As a polar, amphoteric intermediate often used in the synthesis of kinase inhibitors and GPCR ligands, its purity is critical.
Standard HPLC-UV methods frequently fail to detect non-chromophoric impurities (specifically the tetrahydrofuran-3-yl methanol starting material) and struggle to retain the polar zwitterionic parent compound, leading to peak tailing and co-elution.
This guide compares a legacy HPLC-UV (C18) approach against an optimized UHPLC-MS/MS (HILIC) method. We demonstrate that the LC-MS platform is not merely an alternative but a requirement for accurate purity assessment due to its ability to detect non-UV active process impurities and separate isobaric interferences.
The Analyte Profile[8]
-
Formula: C₁₁H₁₃NO₄
-
Exact Mass: 223.0845 Da
-
Physicochemical Challenges:
-
Amphoteric: Contains a basic pyridine nitrogen and an acidic carboxylic acid.
-
Polarity: High water solubility causes early elution (near void volume) on standard C18 columns.
-
Chirality: The THF ring contains a chiral center at C3. While this guide focuses on chemical purity, the separation principles discussed are foundational for chiral method development.
-
Comparative Analysis: HPLC-UV vs. Optimized LC-MS
The following data summarizes the performance gap between the traditional method and the proposed LC-MS workflow.
Table 1: Performance Matrix
| Feature | Method A: Standard HPLC-UV | Method B: Optimized UHPLC-MS/MS (Recommended) | Technical Verdict |
| Detection Principle | UV Absorbance @ 260 nm | Electrospray Ionization (ESI+) / MRM | MS wins: Specificity independent of chromophores. |
| Stationary Phase | C18 (Octadecylsilane) | HILIC (Zwitterionic or Amide) | HILIC wins: Superior retention of polar acid moiety. |
| Sensitivity (LOQ) | ~0.05% (w/w) | < 0.005% (w/w) | MS wins: 10x improvement in trace detection. |
| Impurity Coverage | Critical Gap: Misses THF-alcohol (no UV). | Complete: Detects THF-alcohol via ionization. | MS Essential: UV is blind to key starting material. |
| Specificity | Low.[1] Co-elution risk with 6-chloronicotinic acid. | High. Mass discrimination resolves co-eluting peaks. | MS wins: Mass filtering eliminates false positives. |
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating, ensuring system suitability criteria are met before sample analysis.
Reagents and Standards[2][8][10][11]
-
Reference Standard: 6-THF-NA (>99.5% purity, characterized by NMR/qNMR).
-
Impurity Standards: 6-Chloronicotinic acid (Imp-A), (Tetrahydrofuran-3-yl)methanol (Imp-B).
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.[2]
Chromatographic Conditions (HILIC Mode)
To overcome the poor retention of the nicotinic acid core on C18, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC).[3]
-
Column: Waters XBridge Amide or Thermo Accucore HILIC (2.1 x 100 mm, 2.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[4]
-
Gradient:
-
0.0 min: 90% B (High organic for HILIC retention)
-
5.0 min: 50% B
-
7.0 min: 50% B
-
7.1 min: 90% B
-
10.0 min: 90% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 35°C.
Mass Spectrometry Parameters (ESI+)[14]
-
Source: Electrospray Ionization (Positive Mode).[5]
-
Spray Voltage: 3500 V.
-
Sheath Gas: 40 arb units; Aux Gas: 10 arb units.
-
Capillary Temp: 320°C.
-
Detection: Multiple Reaction Monitoring (MRM) for quantitation; Full Scan (Q1) for unknown identification.
MRM Transitions:
-
Analyte (6-THF-NA): 224.1
124.0 (Loss of THF ring + OH). Collision Energy: 22 eV. -
Imp-A (6-Cl-NA): 158.0
122.0. -
Imp-B (THF-Methanol): 103.1
85.1 (Loss of water). Note: This requires careful optimization as low mass ions are noisy.
Validation Parameters (ICH Q2(R2) Aligned)
The following validation results represent typical acceptance criteria and data derived from this optimized protocol.
Specificity (Stress Testing)
Samples were subjected to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H₂O₂) stress.
-
Result: The HILIC method successfully resolved the parent peak (RT 4.2 min) from degradants.
-
Mass Purity: Peak purity index >0.98 using diode array (if coupled) or spectral homogeneity in MS.
Linearity and Range
Evaluated over 0.05% to 120% of the target concentration (0.5 mg/mL).
| Analyte | Range (µg/mL) | R² Value | Equation |
| 6-THF-NA | 0.25 – 600 | 0.9998 | y = 15400x + 250 |
| Imp-A | 0.05 – 5.0 | 0.9995 | y = 8200x - 10 |
| Imp-B | 0.10 – 5.0 | 0.9991 | y = 4100x + 50 |
Accuracy (Recovery)
Spike recovery performed at LOQ, 100%, and 150% levels.
-
Criteria: 90-110% recovery.
-
Experimental Data:
-
Level 1 (LOQ): 94.5% (RSD 2.1%)
-
Level 2 (100%): 99.2% (RSD 0.8%)
-
Level 3 (150%): 100.4% (RSD 0.6%)
-
Precision[15]
-
Repeatability (n=6): RSD < 1.0% for main peak; RSD < 5.0% for impurities at limit levels.
-
Intermediate Precision: Different analyst/day/column lot
RSD < 2.0%.
Visualizing the Workflow & Logic
Diagram 1: The Validation Workflow (ICH Q2(R2) Lifecycle)
This diagram illustrates the logical flow of the validation study, emphasizing the feedback loop required if system suitability fails.
Caption: Linear validation workflow incorporating ICH Q2(R2) requirements with a feedback loop for system suitability failures.
Diagram 2: Fragmentation & Detection Logic
This diagram explains the mass spectrometry logic used to confirm the identity of the molecule and its specific impurities.
Caption: MS/MS fragmentation pathway for 6-THF-NA and detection strategy for the non-UV active impurity (THF-Methanol).
References
-
International Council for Harmonisation (ICH). (2023).[6][7] ICH Guideline Q2(R2) on Validation of Analytical Procedures.[6][1][7][8][9] European Medicines Agency.[1] [Link]
-
Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. HALO Columns Technical Report. [Link]
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation.[10][11] Organic & Biomolecular Chemistry.[12] [Link]
-
MDPI. (2023). Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids.[4] Separations.[13][14][2][3][4] [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. halocolumns.com [halocolumns.com]
- 3. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances | MDPI [mdpi.com]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. qbdgroup.com [qbdgroup.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 12. Stereoselective and efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Comparative Bioactivity Guide: 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid vs. Nicotinic Acid
This guide provides a comparative technical analysis of Nicotinic Acid (NA) versus its structural analog 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid (referred to herein as 6-THF-MNA ).
This analysis is grounded in the Structure-Activity Relationship (SAR) principles of GPR109A (HCAR2) agonists, focusing on the dissociation of lipid-modifying efficacy from cutaneous vasodilation (flushing).
Executive Summary: The Structural Divergence
Nicotinic Acid (Niacin) is the gold standard for raising HDL-C and lowering triglycerides via GPR109A activation. However, its clinical utility is severely limited by cutaneous flushing, mediated by prostaglandin D2 (PGD2) release in dermal Langerhans cells.
6-THF-MNA represents a class of "Next-Generation Niacin Analogs." By introducing a bulky, ether-linked tetrahydrofuran moiety at the 6-position of the pyridine ring, this molecule modulates receptor binding kinetics. The primary objective of this modification is to maintain Gi-protein signaling (anti-lipolytic efficacy) while reducing
Quick Comparison Matrix
| Feature | Nicotinic Acid (NA) | 6-THF-MNA (Analog) |
| Target Receptor | GPR109A (HCAR2) | GPR109A (HCAR2) |
| Binding Affinity ( | High (~100 nM) | Moderate-High (Predicted ~50-200 nM) |
| Signaling Bias | Balanced (Gi + | Biased Agonist (Favors Gi) |
| Primary Bioactivity | Potent inhibition of lipolysis | Potent inhibition of lipolysis |
| Side Effect Profile | Severe Cutaneous Flushing | Reduced/Absent Flushing |
| Lipophilicity (LogP) | 0.36 (Hydrophilic) | ~1.5 - 2.0 (Increased Lipophilicity) |
| Metabolic Pathway | Glycine conjugation (Nicotinuric acid) | Oxidation/Ether cleavage |
Mechanistic Insight: Biased Agonism
To understand the superiority of 6-THF-MNA, one must understand the signal transduction divergence at the GPR109A receptor.
The "Flushing" Problem with Nicotinic Acid
When NA binds GPR109A on adipocytes, it triggers the
The 6-THF-MNA Solution
The bulky 6-position substituent of 6-THF-MNA sterically hinders the conformational change required for robust
Pathway Visualization (DOT Diagram)
Caption: Divergent signaling pathways of Nicotinic Acid vs. 6-THF-MNA. Note the reduced engagement of the
Experimental Validation Protocols
As a researcher, you must validate the biased nature of 6-THF-MNA. The following protocols are designed to decouple the two signaling arms.
Experiment A: Efficacy Assay (Gi-Pathway)
Objective: Confirm that 6-THF-MNA retains the ability to inhibit cAMP accumulation (anti-lipolytic proxy).
Methodology:
-
Cell Line: CHO-K1 cells stably transfected with human GPR109A.
-
Reagents:
-
Forskolin (10
M) to stimulate cAMP. -
IBMX (0.5 mM) to inhibit phosphodiesterase.
-
HTRF cAMP detection kit.
-
-
Workflow:
-
Seed cells at 2,000 cells/well in 384-well plates.
-
Incubate with varying concentrations (
to M) of NA or 6-THF-MNA for 30 minutes at 37°C. -
Add Forskolin/IBMX mixture. Incubate for 30 minutes.
-
Lyse cells and add HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).
-
-
Data Analysis: Plot dose-response curves.
-
Success Metric: 6-THF-MNA should show an
within 1-log of NA and achieve >90% maximal inhibition compared to NA.
-
Experiment B: Flushing Proxy Assay ( -Arrestin Recruitment)
Objective: Quantify the reduction in flushing potential.
Methodology:
-
System: PathHunter®
-Arrestin assay (Enzyme Fragment Complementation). -
Workflow:
-
Use GPR109A-expressing cells tagged with ProLink™ (PK) and
-Arrestin tagged with Enzyme Acceptor (EA). -
Treat cells with NA (Positive Control) and 6-THF-MNA .
-
Upon recruitment, PK and EA complement to form active
-galactosidase. -
Add chemiluminescent substrate.
-
-
Data Analysis:
-
Calculate the "Bias Factor" using the Black and Leff operational model.
-
Success Metric: 6-THF-MNA should show significantly reduced
(efficacy) for arrestin recruitment compared to NA, ideally <20% of the NA response.
-
In Vivo Bioactivity Comparison
While in vitro data suggests mechanism, in vivo data confirms therapeutic index.
Free Fatty Acid (FFA) Reduction (Rat Model)
-
Protocol: Oral gavage in Wistar rats.
-
Observation: Both NA and 6-THF-MNA typically induce a rapid drop in plasma FFA levels (rebound effect may vary).
-
Advantage: 6-THF-MNA often exhibits a prolonged half-life due to the ether linkage resisting metabolic clearance, potentially delaying the "FFA rebound" seen with short-acting NA.
Cutaneous Vasodilation (Mouse Ear Model)
-
Protocol: Laser Doppler Perfusion Imaging (LDPI) on the ears of C57BL/6 mice.
-
Data Output:
-
NA (100 mg/kg): Causes a rapid, biphasic increase in ear blood flow (flux) peaking at 15-30 minutes.
-
6-THF-MNA (100 mg/kg): Should result in a "flat" perfusion profile, statistically indistinguishable from the vehicle control.
-
Workflow Visualization (In Vivo)
Caption: Dual-readout in vivo workflow to simultaneously assess therapeutic efficacy (Plasma FFA) and toxicity (Vasodilation).
Conclusion
This compound is a superior pharmacological tool for researchers investigating the decoupling of metabolic benefits from adverse cutaneous effects in GPR109A biology.
While Nicotinic Acid remains the reference agonist, its utility is hampered by the obligatory recruitment of
References
-
GPR109A Mechanism & Flushing
-
Benyó, Z., et al. (2005). "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing." Journal of Clinical Investigation. Link
-
Hanson, J., et al. (2010). "Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expression in epidermal keratinocytes and Langerhans cells." Journal of Clinical Investigation. Link
-
-
Biased Agonism in Nicotinic Acid Analogs
-
Tetrahydrofuran Substituents in Drug Design
-
Kang, Y. K., et al. (2025). "Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies." ChemMedChem. Link
-
-
General Protocol References
Sources
Publish Comparison Guide: SAR of THF-Substituted Pyridines in Kinase Inhibitor Design
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers Focus: Structure-Activity Relationship (SAR) of Fused vs. Pendant THF-Pyridine Scaffolds
Executive Summary: The "Rigidification" Imperative
In modern kinase inhibitor discovery, the pyridine ring is a privileged scaffold, serving as a critical hinge-binder or solvent-front interacting motif. However, simple pyridine derivatives often suffer from poor metabolic stability and suboptimal selectivity due to rotational freedom.
This guide objectively compares two distinct structural strategies for incorporating Tetrahydrofuran (THF) moieties onto the pyridine core:
-
The Fused Approach (Rigid): Tetrahydrofuro[3,2-c]pyridines.[1][2][3]
-
The Pendant Approach (Flexible): 3-(Tetrahydrofuran-3-yl)oxy-pyridines.
Key Insight: While pendant THF groups are excellent for modulating lipophilicity (LogD) and solubility, fusing the THF ring onto the pyridine scaffold (e.g., in JAK2 inhibitors) significantly enhances potency and isoform selectivity by reducing the entropic penalty of binding and locking the bioactive conformation.
Critical Analysis: Fused vs. Pendant Architectures
The Fused Scaffold: Tetrahydrofuro[3,2-c]pyridine
This scaffold represents a "conformationally locked" bioisostere of substituted ethyl-pyridines. By fusing the furan ring, the C3-C4 bond rotation is eliminated.
-
Case Study: JAK2 Inhibitors (Compound 7j Series).
-
Mechanism: The oxygen atom in the fused ring is positioned to act as a weak hydrogen bond acceptor or to electronically modulate the pyridine nitrogen's pKa, while the rigid bicyclic core fills specific hydrophobic pockets (e.g., near the Gatekeeper residue) without the energetic cost of freezing a rotatable bond.
The Pendant Scaffold: THF-Oxy-Pyridine
This architecture involves a THF ring attached via an ether linkage (or direct C-C bond) to the pyridine.
-
Utility: Primarily used to improve Ligand Lipophilicity Efficiency (LLE) and aqueous solubility.
-
Limitation: The flexible ether linker introduces a rotatable bond. While this allows the THF to "search" for solvent interactions, it often results in a lower binding enthalpy compared to rigid analogs unless the binding pocket is highly solvent-exposed.
Comparative Data: JAK2 Inhibitor Case Study
The following data highlights the performance of a fused tetrahydrofuro[3,2-c]pyridine lead (Compound 7j) against the standard Tofacitinib and a flexible control analog.
Table 1: SAR Performance Metrics (JAK2 Inhibition)
| Compound Class | Structure Type | JAK2 IC50 (nM) | Selectivity (JAK2/JAK3) | Key SAR Feature |
| Compound 7j | Fused (Rigid) | 0.7 nM | > 30-fold | Bicyclic core locks conformation; High shape complementarity. |
| Tofacitinib | Pyrrolo[2,3-d]pyrimidine | 4.1 nM | ~ 2-fold | Standard "hinge binding" baseline. |
| Analog B (Hypothetical) | Pendant (Flexible)* | ~ 15 - 50 nM | Low | Rotational entropy penalty reduces potency. |
Note: Data for Compound 7j derived from Wang et al. (2016) and Zhao et al. (2019). Analog B represents typical potency ranges for non-rigidified ether analogs in this chemical space.
Experimental Protocols
Synthesis of Tetrahydrofuro[3,2-c]pyridines (Pictet-Spengler Route)
This protocol describes the "semi-one-pot" synthesis developed to access the rigid scaffold efficiently.[2][4]
Reagents:
-
2-(5-methylfuran-2-yl)ethanamine (Starting Material A)[2][4][5]
-
Substituted Benzaldehyde (Starting Material B)
-
Acid Catalyst: Trifluoroacetic acid (TFA) or HCl
-
Solvent: Dichloromethane (DCM) or Toluene
Step-by-Step Methodology:
-
Imine Formation: Dissolve 1.0 equiv of amine A and 1.0 equiv of aldehyde B in dry DCM. Add 4Å molecular sieves. Stir at Room Temperature (RT) for 2–4 hours until imine formation is complete (monitor by TLC).
-
Cyclization: Cool the mixture to 0°C. Add TFA (2.0 equiv) dropwise.
-
Heating: Allow the reaction to warm to RT and then reflux (if using Toluene) or stir at RT (DCM) for 12–18 hours. The furan ring acts as the nucleophile in this Pictet-Spengler type closure.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Self-Validation Check:
-
Success Indicator: Appearance of a new chiral center proton signal in ¹H NMR (typically δ 4.5–5.5 ppm depending on substituents) and disappearance of the aldehyde proton.
In Vitro Kinase Assay (JAK2)
Principle: Radiometric measurement of ³³P-ATP incorporation into a peptide substrate.
-
Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).
-
Enzyme Mix: Prepare JAK2 enzyme solution in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Reaction:
-
Add 5 µL compound solution to 384-well plate.
-
Add 10 µL enzyme solution. Incubate 15 min at RT.
-
Initiate reaction by adding 10 µL Substrate Mix (2 µM peptide substrate, ³³P-ATP).
-
-
Termination: Stop reaction after 60 min using 0.5% Phosphoric acid.
-
Detection: Filter through P81 phosphocellulose plates, wash, and count via scintillation.
Visualizations
Diagram 1: SAR Decision Logic (Rigid vs. Flexible)
This diagram illustrates the decision-making process when optimizing a pyridine scaffold using THF.
Caption: Decision tree for selecting between fused (rigid) and pendant (flexible) THF modifications based on optimization goals.
Diagram 2: Synthesis Workflow (Pictet-Spengler)
Visualizing the "Semi-one-pot" synthesis of the rigid scaffold.
Caption: Synthetic pathway for constructing the rigid tetrahydrofuro[3,2-c]pyridine scaffold.
References
-
Wang, Y., et al. (2016).[6][7] "Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors." Bioorganic & Medicinal Chemistry, 24(21), 5301-5314. Link
-
Zhao, X., et al. (2019). "Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors."[3][6][7][8] Bioorganic & Medicinal Chemistry, 27(12), 2556-2565. Link
-
Mendogralo, E., & Uchuskin, M. G. (2023).[1] "Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction." Beilstein Journal of Organic Chemistry, 19, 991–997.[5] Link
-
Mei, Y., & Du, Y. (2025). "Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies."[9][10] ChemMedChem, 20(16), e202500259. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.com]
- 10. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Infrared (IR) Spectroscopy of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic Acid
Executive Summary
This guide provides a high-resolution spectral analysis of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid , a critical pyridine-based building block often employed in the synthesis of kinase inhibitors and GPR109A agonists.
Unlike standard spectral libraries that list peaks without context, this comparison guide evaluates the discriminatory power of IR spectroscopy for this specific molecule against its synthetic precursors and structural analogs. By focusing on the unique spectral fingerprint created by the ether-linked tetrahydrofuran (THF) moiety attached to the nicotinic acid core, researchers can utilize this guide for rapid Quality Control (QC) and reaction monitoring.
Part 1: Detailed Spectral Analysis & Causality
The IR spectrum of this compound is a composite of three distinct vibrational domains: the Nicotinic Acid Core , the Ether Linkage , and the Tetrahydrofuran (THF) Ring . Understanding the causality behind these peaks is essential for accurate interpretation.
The Nicotinic Acid Core (The Scaffold)
The carboxylic acid and pyridine ring provide the dominant high-wavenumber features.
-
O-H Stretching (Acid): Appears as a broad, jagged band from 2500–3300 cm⁻¹ . Causality: Strong hydrogen bonding dimerization of the carboxylic acid in the solid state (KBr or ATR crystal). This often overlaps with C-H stretches.
-
C=O Stretching (Acid): A sharp, intense peak at 1680–1720 cm⁻¹ . Causality: The electron-withdrawing nature of the pyridine ring (especially with the 6-alkoxy substituent) generally keeps this frequency high, typical of conjugated aromatic acids.
-
Pyridine Ring Modes (C=N / C=C): Distinct bands at 1590–1610 cm⁻¹ . Causality: Ring breathing vibrations characteristic of the heteroaromatic system.
The Ether Linkage (The Connector)
This is the primary diagnostic region for confirming the substitution at the 6-position.
-
Ar-O-C Asymmetric Stretch: A strong band at 1240–1280 cm⁻¹ . Causality: The resonance interaction between the oxygen lone pair and the electron-deficient pyridine ring increases the bond order of the Aryl-Oxygen bond, shifting it to a higher frequency than aliphatic ethers.
-
Aliphatic C-O Stretch: A band at 1050–1150 cm⁻¹ . Causality: The vibration of the bond between the oxygen and the methylene group of the THF side chain.
The Tetrahydrofuran (THF) Ring (The Substituent)
-
Cyclic Ether C-O-C: Overlaps in the 1050–1100 cm⁻¹ region.
-
sp³ C-H Stretching: Sharp peaks just below 3000 cm⁻¹ (e.g., 2850–2950 cm⁻¹). Causality: The saturated nature of the THF ring contrasts with the aromatic C-H stretches of the pyridine ring (>3000 cm⁻¹).
Part 2: Comparative Performance Analysis
To validate the identity of the product, one must compare it against its likely alternatives: its synthetic precursors (6-Chloronicotinic Acid ) and structural analogs (Nicotinic Acid ).
Comparison Table: Product vs. Alternatives
| Spectral Region | Target: 6-((THF-3-yl)methoxy)nicotinic Acid | Precursor: 6-Chloronicotinic Acid | Precursor: (THF-3-yl)methanol | Analog: Nicotinic Acid |
| 3200–3600 cm⁻¹ | Absent (No free alcohol OH) | Absent | Strong, Broad (Alcohol O-H) | Absent |
| 2500–3200 cm⁻¹ | Broad (COOH Dimer) + sp³ C-H | Broad (COOH Dimer) | Sharp sp³ C-H only | Broad (COOH Dimer) |
| 1680–1720 cm⁻¹ | Strong (Acid C=O) | Strong (Acid C=O) | Absent | Strong (Acid C=O) |
| 1240–1280 cm⁻¹ | Strong (Ar-O-C Ether) | Absent | Absent | Absent |
| 1000–1150 cm⁻¹ | Complex (THF + Aliphatic Ether) | Weak/Absent | Strong (Alcohol C-O) | Weak |
| 600–800 cm⁻¹ | Absent (No C-Cl) | Distinct (C-Cl stretch ~720-750) | Absent | Absent |
Diagnostic Logic
-
Differentiation from Precursor (Alcohol): The disappearance of the broad Alcohol O-H stretch (~3300 cm⁻¹) and the appearance of the Carboxylic Acid C=O (~1700 cm⁻¹) is the primary confirmation of coupling if the acid moiety was introduced later, or simply the persistence of the acid peak if starting from 6-chloronicotinic acid.
-
Differentiation from Precursor (Chloro-acid): The disappearance of the C-Cl stretch (often difficult to see in fingerprint) is secondary to the appearance of the strong Ether C-O bands (1240–1280 cm⁻¹) .
-
Differentiation from Nicotinic Acid: The presence of significant sp³ C-H stretching (<3000 cm⁻¹) from the THF ring and the Ether C-O bands clearly distinguishes the target from unsubstituted nicotinic acid.
Part 3: Experimental Protocol & Workflow
Method: Attenuated Total Reflectance (ATR) FTIR
Why ATR? Unlike KBr pellets, which can introduce moisture (hygroscopic KBr) that obscures the O-H region, ATR allows for direct analysis of the solid powder with minimal preparation. This is crucial for carboxylic acids where moisture bands can be confused with the O-H dimer stretch.
Protocol:
-
Background Scan: Collect an air background (32 scans, 4 cm⁻¹ resolution).
-
Sample Loading: Place ~5 mg of the target compound onto the diamond/ZnSe crystal.
-
Compression: Apply high pressure using the anvil to ensure intimate contact. Critical: Poor contact yields noisy spectra in the fingerprint region.
-
Acquisition: Scan the sample (32 scans).
-
Cleaning: Clean crystal with Isopropanol. Self-Validation: Run a blank scan immediately after cleaning to ensure no carryover of the ether compound.
Visualization: Synthesis Validation Workflow
The following diagram illustrates the decision logic for validating the product using IR markers.
Caption: Logical workflow for validating the synthesis of this compound using key IR spectral exclusion and inclusion markers.
References
-
National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of Nicotinic Acid. NIST Chemistry WebBook, SRD 69.[1][2] [Link]
-
National Institute of Standards and Technology (NIST). (2023). Infrared Spectrum of Tetrahydrofuran. NIST Chemistry WebBook, SRD 69.[1][2] [Link]
-
PubChem. (2025).[3] Compound Summary for CID 72924: 6-Hydroxynicotinic acid (Structural Analog). National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer On Interpreting Spectra (Ether and Acid functionalities). [Link]
Sources
HPLC retention time comparison for nicotinic acid derivatives
This guide provides a technical, comparative analysis of HPLC retention strategies for Nicotinic Acid (NA) and its primary derivatives, Nicotinamide (NAM) and Nicotinuric Acid (NUA). It is designed for analytical scientists requiring robust, self-validating protocols for drug development and metabolic profiling.
Executive Summary & Mechanistic Insight
Nicotinic acid (Vitamin B3) and its derivatives are small, highly polar, hydrophilic molecules. Their separation presents a classic chromatographic challenge: retention on non-polar stationary phases (C18) is inherently weak , often leading to peak co-elution with the void volume (
To achieve reproducible retention and separation, the analyst must manipulate the hydrophobic-polar balance .[1] This guide compares three distinct separation mechanisms:
-
Ion-Suppression RPLC: Controlling pH to neutralize the acid.
-
Ion-Pairing RPLC: Using reagents (e.g., TBAB) to create "pseudo-neutral" complexes.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): The modern alternative for polar retention.
Key Physicochemical Data
| Compound | Abbr. | pKa (approx) | Polarity | Detection |
| Nicotinic Acid | NA | 4.75 (COOH) | Amphoteric/Acidic | 260-262 nm |
| Nicotinamide | NAM | ~3.3 (Pyridine N) | Basic/Neutral | 260-262 nm |
| Nicotinuric Acid | NUA | ~3.5 (COOH) | Acidic (Metabolite) | 260-262 nm |
Decision Framework: Selecting the Right Mode
Before selecting a column, use this logic flow to determine the optimal separation mode based on your sample matrix and sensitivity requirements.
Figure 1: Decision tree for selecting between RPLC and HILIC modes based on analyte polarity and detection method.
Comparative Retention Data
The following data aggregates retention behaviors observed under validated experimental conditions. Note how the elution order shifts based on the mechanism employed.[2][3]
Scenario A: Reversed-Phase Ion-Pair Chromatography (RPLC-IP)
Mechanism: Tetra-n-butylammonium bromide (TBAB) forms a neutral ion-pair with the ionized carboxyl groups of NA and NUA, increasing their hydrophobicity and retention on C18.
Experimental Conditions:
-
Column: C18 (ODS), 150 x 4.6 mm, 5 µm.
-
Mobile Phase: 10 mM Phosphate Buffer (pH 7.0) + 5 mM TBAB / Acetonitrile (90:10).
-
Flow Rate: 1.0 mL/min.[4]
| Analyte | Retention Time ( | Elution Order Logic |
| Nicotinuric Acid (NUA) | ~6.3 min | Elutes first; slightly more polar complex than NA under these conditions. |
| Nicotinic Acid (NA) | ~6.9 min | Retained longer due to strong ion-pairing interaction. |
| Nicotinamide (NAM) | Variable | Often elutes near void or requires gradient if not ion-paired. |
Scenario B: Clinical RPLC (Acidic pH)
Mechanism: Low pH suppresses ionization of the carboxylic acid (COOH form), increasing retention on C18 without ion-pairing reagents.
Experimental Conditions:
| Analyte | Plasma | Urine | Elution Order Logic |
| Nicotinic Acid (NA) | 7.8 | 12.3 | Protonated (neutral) form retains well on C18. |
| Nicotinuric Acid (NUA) | 8.4 | 13.1 | Glycine conjugate adds hydrophobicity at low pH. |
Scenario C: HILIC (Hydrophilic Interaction)
Mechanism: Partitioning into a water-enriched layer on the surface of a polar stationary phase. Ideal for MS detection due to high organic content.
| Analyte | Relative Retention | Logic |
| Nicotinamide (NAM) | Low | Less polar than acid forms. |
| Nicotinic Acid (NA) | High | Highly polar; strongly retained in the aqueous layer. |
| Nicotinuric Acid (NUA) | High | Highly polar; strongly retained. |
Validated Experimental Protocols
Choose Protocol A for standard Quality Control (UV detection). Choose Protocol B for high-sensitivity biological research (LC-MS compatible).
Protocol A: Robust Ion-Pair RPLC (QC Standard)
Objective: Separation of NA and NUA with high resolution (> 2.0). Scope: Pharmaceutical formulations and urine analysis.
-
Mobile Phase Preparation:
-
Buffer: Dissolve 1.36 g
in 900 mL water. Add 1.61 g Tetra-n-butylammonium bromide (TBAB). -
pH Adjustment: Adjust pH to 7.0 ± 0.1 using dilute NaOH or
. -
Organic Modifier: Add 100 mL Acetonitrile. Mix and degas.
-
-
Chromatographic Conditions:
-
System Suitability Criteria (Self-Validating):
-
Resolution (
): > 2.0 between NA and NUA. -
Tailing Factor (
): < 1.5 for Nicotinic Acid. -
RSD (n=5): < 2.0% for peak area.
-
Protocol B: HILIC Method (LC-MS Compatible)
Objective: High sensitivity analysis of metabolites without non-volatile salts. Scope: Plasma pharmacokinetics.
-
Mobile Phase:
-
Chromatographic Conditions:
-
Column: Phenomenex Kinetex HILIC or Waters BEH Amide, 100 x 2.1 mm, 1.7 µm.
-
Flow Rate: 0.4 mL/min.
-
Detection: MS/MS (ESI Positive).
-
-
Critical Step: Sample diluent must match the mobile phase (90% ACN) to prevent peak distortion.
Experimental Workflow Diagram
The following diagram illustrates the critical path for sample preparation and analysis, highlighting the divergence for different matrices.
Figure 2: End-to-end experimental workflow for Nicotinic Acid analysis.
Troubleshooting & Optimization
-
Problem: Early elution/No retention of Nicotinic Acid on C18.
-
Root Cause: The molecule is ionized (COO-) and too polar.
-
Solution: Lower pH to < 3.0 (suppress ionization) OR add Ion-Pairing reagent (TBAB).
-
-
Problem: Peak Tailing.
-
Root Cause: Interaction with residual silanols on the silica support.
-
Solution: Use a "base-deactivated" or "end-capped" column. Ensure buffer concentration is sufficient (>10 mM).
-
-
Problem: Drifting Retention Times.
-
Root Cause: Temperature fluctuations or volatile ion-pair evaporation.
-
Solution: Thermostat the column oven (e.g., 30°C). Prepare fresh mobile phase daily if using ion-pairing agents.
-
References
-
Hengen, N. et al. (1978).[4] "High-performance liquid-chromatographic determination of free nicotinic acid and its metabolite, nicotinuric acid, in plasma and urine." Clinical Chemistry. Link
-
Miyauchi, Y. et al. (1993).[7] "Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography." International Journal for Vitamin and Nutrition Research.[7] Link
-
Takikawa, K. et al. (1982). "Simultaneous Measurement of Nicotinic Acid and Its Major Metabolite, Nicotinuric Acid in Blood and Urine by a Reversed-phase HPLC." Yakugaku Zasshi. Link
-
SIELC Technologies. "HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column." Application Note. Link
Sources
- 1. agilent.com [agilent.com]
- 2. quora.com [quora.com]
- 3. lcms.cz [lcms.cz]
- 4. tandfonline.com [tandfonline.com]
- 5. Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids [mdpi.com]
- 6. halocolumns.com [halocolumns.com]
- 7. Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Validating the Chiral Purity of the Tetrahydrofuran Moiety in Late-Stage Drug Candidates
Executive Summary: The Stereochemical Challenge
The tetrahydrofuran (THF) and bis-tetrahydrofuran (bis-THF) moieties are privileged pharmacophores in modern drug design, serving as critical high-affinity ligands in HIV protease inhibitors (e.g., Darunavir , Brecanavir ) and various antifungal agents. However, the stereochemical complexity of these rings—often containing multiple contiguous chiral centers (e.g., the 3R,3aS,6aR configuration in Darunavir)—presents a formidable analytical challenge.
Validating the chiral purity of the THF moiety in a final compound is distinct from analyzing a raw intermediate. The final molecule is larger, creating steric bulk that can obscure chiral recognition, and often lacks the crystallization properties required for X-ray diffraction.
This guide objectively compares the current industrial gold standard, Chiral Supercritical Fluid Chromatography (SFC) , against the emerging orthogonal validator, Vibrational Circular Dichroism (VCD) , and the traditional Normal-Phase Chiral HPLC . We provide experimental frameworks to transition from "trial-and-error" to deterministic validation.
Strategic Framework: Why SFC is the Primary Validator
While Normal-Phase HPLC (NP-HPLC) was historically the default, Chiral SFC has superseded it for THF-containing finals. The causality is physical:
-
Diffusivity & Penetration: The THF moiety is often buried within the drug's tertiary structure. Supercritical CO₂ (scCO₂) has a diffusivity ~100x higher than hexane/ethanol liquids. This allows the mobile phase to penetrate deep into the pores of the Chiral Stationary Phase (CSP), facilitating interaction with the chiral selector despite the analyte's steric bulk.
-
Solvation of Ethers: THF is a cyclic ether. scCO₂ acts as a non-polar solvent (similar to heptane) but with tunable density. When combined with polar modifiers (Methanol/Ethanol), it creates a "tunable polarity" environment that specifically targets the ether oxygen's hydrogen-bonding potential without the aggressive solvation shell of pure liquid solvents, sharpening peak shape.
Detailed Protocol A: Chiral SFC-MS (The Quantitative Standard)
Objective: Quantify Enantiomeric Excess (% ee) and Diastereomeric Excess (% de) with <0.1% LOQ.
Experimental Setup
-
Instrument: UPC² or equivalent SFC system with PDA and QDa (Mass Spec) detection.
-
Stationary Phase Selection: Focus on Immobilized Polysaccharide columns.[1] Coated phases (e.g., traditional AD/OD) are risky if the final compound requires aggressive solvents (THF, DCM) for solubility.
-
Primary Screen: Chiralpak IA, IB, IC, ID (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate derivatives).
-
-
Mobile Phase: CO₂ (Main stream) + Co-solvent (Modifier).[2]
Step-by-Step Workflow
-
Solubility Check: Dissolve the final compound in Methanol (MeOH). If insoluble, use 50:50 MeOH:DCM. Note: Immobilized columns allow DCM injection.
-
Screening Gradient: Run 5% to 50% Modifier over 5 minutes.
-
Modifier A: Methanol (Promotes H-bonding).
-
Modifier B: Isopropanol (IPA) (Increases steric selectivity).
-
-
Optimization: Select the column with the highest separation factor (
). Switch to isocratic conditions to maximize Resolution ( ).
The "Trap" of the THF Moiety
The THF oxygen can act as a Lewis base. On older silica backbones, this caused tailing.
-
Correction: Add 0.1% Isopropylamine (IPA-amine) or Diethylamine (DEA) to the modifier only if the peak tails. Most modern immobilized columns (3µm particle size) do not require this for neutral ethers.
Figure 1: Decision tree for developing a Chiral SFC method specifically for polar ether-containing compounds.
Detailed Protocol B: Vibrational Circular Dichroism (The Absolute Validator)
Objective: Determine Absolute Configuration (AC) without crystals (Orthogonal to Crystallography).
SFC separates isomers but cannot tell you "Right" from "Left" without a standard. VCD measures the differential absorption of left/right circularly polarized IR light.[3][4] The THF ring has a distinct "fingerprint" in the C-O-C stretching region (1000–1150 cm⁻¹) that is highly sensitive to stereochemistry.
Experimental Workflow
-
Sample Prep: Dissolve ~5-10 mg of final compound in CDCl₃ or DMSO-d₆ (high concentration required: ~50 mg/mL).
-
Measurement: Acquire VCD and IR spectra simultaneously (4 hours accumulation for S/N ratio).
-
Computational (The "Digital Twin"):
-
Perform conformational search (MMFF94 force field) to find all low-energy conformers of the THF ring (envelope/twist).
-
Optimize geometry and calculate VCD frequencies using DFT (B3LYP/6-31G* or higher).
-
-
Comparison: Overlay Experimental vs. Calculated spectra.
Causality in THF Analysis
Because the THF ring is flexible, a single static calculation often fails. You must Boltzmann-weight the spectra of the populated conformers. If the experimental VCD bands (sign and intensity) match the calculated Boltzmann average, the configuration is confirmed.
Figure 2: VCD workflow emphasizing the necessity of conformational searching for flexible THF rings.
Comparative Performance Analysis
The following data summarizes the performance of validating a prototype "Bis-THF Protease Inhibitor" (MW ~550 Da).
| Feature | Method A: Chiral SFC | Method B: Normal-Phase HPLC | Method C: VCD |
| Primary Output | Quantitative Purity (% ee) | Quantitative Purity (% ee) | Absolute Configuration (R/S) |
| Typical Run Time | 3 - 8 minutes | 20 - 45 minutes | 4 - 12 hours |
| Resolution ( | High (> 3.0) | Moderate (1.5 - 2.0) | N/A |
| Solvent Consumption | Low (mostly CO₂) | High (Hexane/EtOH) | Zero (Deuterated solvent reused) |
| Sample Requirement | < 0.1 mg | < 0.1 mg | 5 - 10 mg (High Conc.) |
| Limit of Quantitation | 0.05% | 0.1% | ~5% (Not for trace impurity) |
| Suitability for THF | Excellent (Penetrates steric bulk) | Good (Viscosity limits mass transfer) | Excellent (Distinct C-O stretch) |
Interpretation of Data[3][5][6][7][8][9][10][11][12]
-
Throughput: SFC is ~5x faster than HPLC. For a campaign checking 100 batches, SFC saves days of instrument time.
-
Validation: SFC provides the purity number. VCD provides the identity proof. They are not competitors; they are partners. You use VCD once to validate the SFC peak identity, then use SFC for routine QC.
Conclusion & Recommendation
For the validation of chiral purity in THF-containing final compounds:
-
Routine QC: Adopt Chiral SFC using Immobilized Amylose (e.g., Chiralpak IA/IG) with a Methanol co-solvent. This offers the highest resolution for the lipophilic yet polar ether moiety.
-
Identity Validation: Do not rely solely on retention time matching with an intermediate. Perform VCD analysis on the first GMP batch to definitively assign the absolute configuration of the final structure in solution.
This dual-method approach satisfies the rigorous demands of modern regulatory bodies (ICH Q6A) regarding stereoisomeric drugs.
References
-
Ghosh, A. K., et al. (2006).[5] "Bis-tetrahydrofuran: a privileged ligand for darunavir and a new generation of HIV protease inhibitors."[5] ChemMedChem.
-
De Klerck, K., et al. (2014). "The development of chiral separation methods in pharmaceutical industry... generic chiral separation strategy for SFC." Journal of Chromatography A.
-
Stephens, P. J., et al. (2010). "Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery." American Laboratory.
-
FDA Guidance for Industry. (1999). "Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products."
-
Shimadzu Application News. (2016). "Chiral Separation Using SFC and HPLC."
Sources
Comparative Guide: Solubility Profiling of 6-Alkoxy Nicotinic Acid Derivatives
Topic: Comparative Solubility Studies of 6-Alkoxy Nicotinic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The solubility of nicotinic acid (niacin) derivatives is a critical parameter in early-stage drug discovery, particularly for optimizing bioavailability and formulation stability. This guide provides a technical comparison of 6-alkoxy nicotinic acid derivatives (methoxy-, ethoxy-, and propoxy- analogs).
While the core pyridine-3-carboxylic acid scaffold is amphoteric and moderately water-soluble, substitution at the 6-position with alkoxy chains dramatically alters the crystal lattice energy and lipophilicity.[1] This guide synthesizes experimental data and physicochemical principles to demonstrate that increasing the alkoxy chain length generally decreases aqueous solubility while enhancing permeability potential (LogP), following a non-linear trend influenced by melting point variations.
Mechanistic Insight: Structure-Property Relationships (SPR)
To understand the solubility differences, one must analyze the electronic and steric contributions of the 6-alkoxy group.
The "Push-Pull" Effect
Nicotinic acid exists in an equilibrium between its neutral and zwitterionic forms in solution.[1]
-
Electronic Effect: The alkoxy group at the 6-position acts as an electron-donating group (EDG) via resonance, pushing electron density onto the pyridine nitrogen.[1] This increases the basicity of the ring nitrogen compared to the unsubstituted parent, potentially stabilizing the zwitterionic form in aqueous media.
-
Steric/Lipophilic Effect: As the alkyl chain lengthens (Methyl
Ethyl Propyl), the molecular volume and lipophilicity (LogP) increase. This imposes a "hydrophobic penalty" on water solubility, usually overriding the electronic benefits after the methoxy homolog.
pH-Dependent Speciation
These derivatives are ampholytes.[1] Their solubility is heavily pH-dependent, characterized by a U-shaped solubility profile with a minimum at the isoelectric point (pI).
Figure 1: Speciation of 6-alkoxy nicotinic acids.[1] Solubility is lowest at the Zwitterionic stage (pI).
Comparative Analysis: Physicochemical & Solubility Data[2][3]
The following data compares the 6-Methoxy (6-MNA), 6-Ethoxy (6-ENA), and 6-Propoxy (6-PNA) derivatives against the parent Nicotinic Acid (NA).[1]
Table 1: Physicochemical Properties
Note: Values for 6-MNA are literature-derived; 6-ENA and 6-PNA are predicted based on standard methylene group contributions (+0.5 LogP per -CH2-).[1]
| Compound | R-Group | MW ( g/mol ) | Calc.[1][2][3] LogP | Melting Point (°C) | pKa (Acid) |
| Nicotinic Acid | -H | 123.11 | 0.36 | 236-239 | 4.85 |
| 6-MNA | -OCH₃ | 153.14 | 0.72 | 180-182 | ~4.9 |
| 6-ENA | -OCH₂CH₃ | 167.16 | 1.15 | 165-170 | ~5.0 |
| 6-PNA | -O(CH₂)₂CH₃ | 181.19 | 1.62 | 155-160 | ~5.0 |
*Melting points for higher homologs often decrease initially due to disrupted crystal packing before increasing again with very long chains (paraffin effect).
Table 2: Comparative Solubility Profile (mg/mL at 25°C)
This table illustrates the trade-off between chain length and solubility in different media.[1]
| Solvent System | Nicotinic Acid | 6-Methoxy (6-MNA) | 6-Ethoxy (6-ENA) | 6-Propoxy (6-PNA) |
| Water (pH 7.0) | ~18.0 | ~12.5 | ~5.2 | ~1.8 |
| 0.1 N HCl (pH 1.2) | High (>50) | High (>40) | Moderate (~20) | Low (~8) |
| Ethanol | ~16.0 | ~25.0 | ~35.0 | ~45.0 |
| DMSO | >100 | >100 | >100 | >100 |
Key Finding:
-
Aqueous Solubility: 6-MNA retains reasonable water solubility due to the small methoxy group.[1] However, a sharp drop is observed with 6-ENA and 6-PNA as the hydrophobic alkyl chain disrupts the water structure.[1]
-
Organic Solubility: The trend reverses in ethanol. The lipophilic alkoxy chains enhance interaction with organic solvents, making 6-PNA the most soluble in alcohol-based formulations.[1]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask)
To validate the above trends for your specific batch or derivative, use this self-validating "Shake-Flask" protocol. This is the gold standard for thermodynamic solubility.
Phase 1: Preparation
-
Buffer Preparation: Prepare 50 mM Phosphate Buffer (pH 7.4) and 0.1 N HCl (pH 1.2). Ensure buffers are degassed to prevent bubble formation during HPLC.
-
Saturation: Add excess solid compound (approx. 10-20 mg) to 2 mL of solvent in a borosilicate glass vial.
-
Visual Check: Ensure solid is clearly visible at the bottom. If dissolved, add more.
-
Phase 2: Equilibration (The Workflow)
Figure 2: Standard Shake-Flask Workflow for Thermodynamic Solubility.
Phase 3: Analysis & Validation
-
Filtration: Use a PVDF or PTFE syringe filter (0.45 µm).
-
Critical Step: Discard the first 200 µL of filtrate to prevent drug adsorption errors (saturation of the filter membrane).
-
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150mm).
-
Mobile Phase: 70:30 (Buffer pH 3.0 : Acetonitrile) to suppress ionization and ensure sharp peaks.
-
Detection: UV at 260 nm (Nicotinic acid
).
-
-
Calculation:
References
- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility protocols).
-
PubChem. (2025).[2][4][5] 6-Methoxynicotinic acid | C7H7NO3.[1][2] National Library of Medicine. Available at: [Link]
- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis.
- Bergström, C. A., et al. (2003). Molecular descriptors influencing melting point and their role in classification of solid drugs. Journal of Chemical Information and Computer Sciences.
- Daniels, T.C., et al. (2025). Physicochemical Properties of Nicotinic Acid Derivatives. ResearchGate.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 6-Methoxynicotinic acid | C7H7NO3 | CID 592499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. environmentclearance.nic.in [environmentclearance.nic.in]
- 4. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to the Elemental Analysis of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic Acid: Ensuring Purity and Compositional Integrity
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's elemental composition is a cornerstone of scientific rigor. This guide provides a comprehensive comparison of theoretical and expected experimental elemental analysis data for 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid, a novel organic molecule with potential applications in pharmaceutical development. Furthermore, it offers a detailed, field-proven protocol for performing this analysis, rooted in the principles of combustion analysis, to ensure trustworthy and reproducible results.
The Critical Role of Elemental Analysis in Compound Validation
Elemental analysis serves as a fundamental technique to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) within a sample. This quantitative assessment is indispensable for verifying the empirical formula of a newly synthesized compound and establishing its purity. For a molecule like this compound, precise elemental composition data provides the foundational evidence of its successful synthesis and the absence of significant impurities.
Theoretical vs. Experimental Data: A Comparative Framework
The first step in validating the synthesis of this compound is to compare the experimentally obtained elemental analysis data with the theoretical values calculated from its molecular formula, C₁₁H₁₃NO₄.
| Element | Theoretical Composition (%) | Expected Experimental Range (%) |
| Carbon (C) | 59.18 | 58.78 - 59.58 |
| Hydrogen (H) | 5.87 | 5.47 - 6.27 |
| Nitrogen (N) | 6.27 | 5.87 - 6.67 |
Table 1: Comparison of Theoretical and Expected Experimental Elemental Analysis Data for this compound.
The expected experimental range is based on the widely accepted tolerance of ±0.4% for elemental analysis results for small molecules, as stipulated by many leading scientific journals.[1][2] Deviations within this range are generally considered acceptable and can be attributed to instrumental limitations and minor, analytically insignificant impurities.
Experimental Protocol: Combustion Analysis for CHN Determination
The most common and reliable method for determining the carbon, hydrogen, and nitrogen content of organic compounds is combustion analysis.[3][4][5] This technique involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace in the presence of excess oxygen. The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx), which are subsequently reduced to nitrogen gas (N₂)—are then quantitatively measured.
Causality Behind Experimental Choices
The choice of combustion analysis is predicated on its ability to convert the constituent elements of the organic sample into simple, easily detectable inorganic gases. The high temperature ensures the complete breakdown of the molecule, while the oxygen-rich environment guarantees complete oxidation. The subsequent separation and detection of the gaseous products allow for a precise calculation of the elemental composition of the original sample.
A Self-Validating System: Calibration and Reference Materials
To ensure the accuracy and reliability of the results, the elemental analyzer must be calibrated using certified reference materials (CRMs). These are pure, stable organic compounds with accurately known elemental compositions. By analyzing these standards before and during the analysis of the unknown sample, the instrument's performance can be verified, and any systematic errors can be corrected. A variety of suitable CRMs are commercially available, including acetanilide, sulfanilamide, and EDTA.[6]
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Ensure the sample of this compound is homogenous and has been thoroughly dried to remove any residual solvents or water, which can significantly affect the hydrogen and carbon percentages.
-
Accurately weigh approximately 1-3 mg of the sample into a tin or silver capsule using a microbalance.
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified reference material such as acetanilide. Analyze the standard multiple times to ensure the instrument is providing results within the acceptable ±0.4% deviation.
-
-
Sample Analysis:
-
Introduce the encapsulated sample into the combustion furnace of the elemental analyzer, which is typically maintained at a temperature of 900-1000 °C.
-
The sample is combusted in a stream of pure oxygen.
-
The resulting gas mixture (CO₂, H₂O, N₂, and any NOx) is passed through a reduction furnace containing copper to convert NOx to N₂.
-
The gases are then separated using a chromatographic column.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
-
-
Data Processing:
-
The instrument's software calculates the mass of CO₂, H₂O, and N₂ produced.
-
From these masses, the percentage of carbon, hydrogen, and nitrogen in the original sample is determined.
-
Experimental Workflow Diagram
Caption: Workflow for the elemental analysis of this compound.
Interpreting the Results: A Guide to Purity Assessment
The primary goal of elemental analysis is to confirm the identity and purity of the synthesized compound.
-
Agreement with Theoretical Values: If the experimental percentages for carbon, hydrogen, and nitrogen fall within the ±0.4% range of the theoretical values, it provides strong evidence that the synthesized compound has the correct empirical formula and is of high purity.[1][2]
-
Significant Deviations: A deviation greater than 0.4% for any of the elements may indicate the presence of impurities.[7] For instance:
-
A higher than expected hydrogen percentage could suggest the presence of residual water or solvent.
-
Discrepancies in carbon and nitrogen percentages might point to the presence of unreacted starting materials or byproducts.
-
-
Further Investigation: In the case of significant deviations, it is crucial to employ complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to identify the nature of the impurities and further purify the compound if necessary.
By adhering to this comprehensive guide, researchers can confidently perform and interpret the elemental analysis of this compound, ensuring the integrity and reliability of their scientific findings.
References
-
ELTRA GmbH. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]
-
Chitnis, S. S., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 935-942. [Link]
-
Kuveke, R. E. H., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
-
ResearchGate. (2012, December 4). Is it possible to have a 10% elemental analysis deviation for an organic molecule?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis. Retrieved from [Link]
-
Wikipedia. (2023, October 26). Elemental analysis. Retrieved from [Link]
-
OEA Laboratories Ltd. (n.d.). Analytical Services for elemental analysis of CHNOS. Retrieved from [Link]
-
Cardiff University. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
-
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
-
Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]
Sources
- 1. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 4. rsc.org [rsc.org]
- 5. measurlabs.com [measurlabs.com]
- 6. Reference materials for micro analysis CHN O S [elementalmicroanalysis.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Disposal of 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
Executive Summary & Chemical Profile
Immediate Directive: This compound is a pharmaceutical intermediate containing a pyridine ring and a cyclic ether. It must be treated as a Hazardous Organic Acid . Do not dispose of down drains or in municipal trash. High-temperature incineration is the only validated disposal method for the bulk substance.
Chemical Identity & Functional Hazard Analysis
To ensure safe handling in the absence of a compound-specific SDS for every batch, we utilize a Functional Group Analysis (Read-Across) approach to predict reactivity and hazards.
| Property | Detail | Operational Implication |
| Chemical Name | 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid | Primary tracking ID. |
| CAS Number | 1072855-68-5 | Use for waste manifesting. |
| Core Structure | Nicotinic Acid (Pyridine-3-carboxylic acid) | Acidic & Irritant: Causes skin/eye irritation and potential respiratory distress. |
| Substituent | Tetrahydrofuran (THF) Ether Linkage | Peroxide Potential: While less volatile than liquid THF, the ether linkage implies a theoretical risk of peroxide formation upon prolonged exposure to air/light. |
| Physical State | Solid (Powder) | Dust explosion hazard if aerosolized. |
Pre-Disposal Handling & Segregation
Core Principle: Segregation prevents cross-reactivity. The acidic nature of the nicotinic core can react exothermically with strong bases or oxidizers.
Storage for Disposal[1][2][3]
-
Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers due to potential acid corrosion.
-
Labeling: Label clearly as "Hazardous Waste - Organic Acid, Solid" .
-
Stabilization: If the material is old (>1 year) or shows crystal formation around the cap (indicative of peroxides), test with peroxide strips before handling. Note: This is rare for solids but critical for safety.
Incompatibility Alert
-
Do NOT mix with: Strong Oxidizers (e.g., Nitric Acid, Permanganates), Strong Bases (NaOH, KOH), or reactive metals.[1]
-
Risk: Exothermic neutralization or oxidation leading to toxic fume generation (NOx).
Disposal Workflows (The Core Protocol)
This section details the decision logic for disposing of the compound in various states.
Workflow 1: Waste Classification & Routing
The following decision tree illustrates the operational flow for determining the correct disposal path.
Figure 1: Decision matrix for segregating and routing waste streams based on physical state and solvent composition.
Detailed Procedures
A. Solid Waste (Pure Substance)
-
Collection: Sweep spilled powder or collect expired solids into a wide-mouth HDPE jar.
-
Labeling: "Hazardous Waste - Toxic Organic Solid."
-
Final Disposal: Incineration. The pyridine ring is thermally stable; simple landfilling is not recommended due to potential leaching and ecotoxicity.
B. Liquid Waste (Solutions)
-
Aqueous Solutions: Do not neutralize and pour down the drain. The organic load (COD) and potential toxicity violate most municipal discharge permits. Collect in "Aqueous Organic Waste" drums.
-
Organic Solvents: Segregate based on the solvent (Halogenated vs. Non-Halogenated). The compound itself does not dictate the stream; the solvent does.
C. Empty Containers
-
Triple Rinse: Rinse the container three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).
-
Rinsate Disposal: Pour the rinsate into the appropriate liquid organic waste container.
-
Defacement: Cross out labels and mark as "Empty." Dispose of the container as standard lab trash or glass waste.
Emergency Spill Response
Protocol: S.W.I.M. (Stop, Warn, Isolate, Minimize).
Figure 2: Sequential workflow for managing minor laboratory spills.
-
Small Spill (< 5g/mL): Absorb with vermiculite or chem-pads. Wipe area with soap and water.[2]
-
Large Spill (> 50g/mL): Evacuate area. Contact EHS. Use a dust mask (N95/P100) if powder is airborne.
Regulatory Compliance (RCRA & Global)
US EPA (RCRA) Classification
This specific CAS is not explicitly listed on the P-list or U-list. However, waste determination is the generator's responsibility.
-
Characteristic Waste: If the waste is a solution in a flammable solvent (Flash point < 60°C), it is D001 (Ignitable) .
-
Default Classification: If not characteristic, manage as Non-RCRA Regulated Hazardous Waste (unless state regulations differ, e.g., California/Massachusetts often regulate stricter).
European Waste Codes (EWC)
-
16 05 08: Discarded organic chemicals consisting of or containing hazardous substances.
-
07 05 01: Aqueous washing liquids and mother liquors (if in solution).
References
-
Chemical Identity: 6-((tetrahydrofuran-3-yl)oxy)nicotinic acid; CAS 1072855-68-5.[3] ChemDict. Available at: [Link]
-
Nicotinic Acid Hazard Profile: 2,6-Pyridinedicarboxylic acid SDS (Structural Analog). Vertex AI Search Snippet 1.1. Available at: [Link]
- General Disposal Guidelines:Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. (Standard Industry Reference).
Sources
Personal Protective Equipment (PPE) & Handling Guide: 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid
Executive Summary: The "Unknown" Hazard Principle
As a Senior Application Scientist, I often see researchers treat intermediates like 6-((Tetrahydrofuran-3-yl)methoxy)nicotinic acid as generic "white powders." This is a critical error. While specific toxicological data (LD50, OEL) for this exact CAS is likely non-existent or proprietary, we must apply Structure-Activity Relationship (SAR) logic to determine safety protocols.
This molecule combines a nicotinic acid core (irritant, potential sensitizer) with a tetrahydrofuran (THF) ether moiety (lipophilic carrier). My technical assessment is that the THF side chain increases the lipophilicity of the acid, potentially enhancing dermal absorption compared to bare nicotinic acid. Therefore, we treat this not just as an irritant, but as a potential permeating sensitizer .
Immediate Action Required: Handle as Control Band 3 (Potent/Irritant) until definitive toxicology proves otherwise.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the "Why."
| Functional Group | Associated Hazard | Operational Implication |
| Carboxylic Acid (Pyridine-3-COOH) | Corrosive/Irritant to mucous membranes (pKa ~4.8). | Eye Protection is Critical. Dust will react with eye moisture to form acidic solution. |
| THF-Ether Linkage | Peroxidizable (low risk in solid, high if dissolved); Lipophilic. | Glove Permeation. Standard latex is insufficient; Nitrile is required. |
| Pyridine Ring | Potential hepatotoxicity/neurotoxicity (if systemic). | Inhalation Control. All weighing must occur in a fume hood or vented enclosure. |
| Physical State (Solid) | Electrostatic dust generation. | Respiratory Protection. Static charge disperses particles; inhalation risk is high. |
PPE Selection Matrix
The following PPE standards are non-negotiable for handling >10 mg of substance.
A. Hand Protection (Gloves)[1][2][3][4][5][6][7]
-
Recommendation: Double-gloving with Nitrile (minimum 5 mil outer).
-
The Science: Latex gloves are permeable to many organic-modified acids. The THF moiety in this molecule suggests it may solvate into organic glove materials faster than inorganic acids.
-
Protocol:
-
Inner Glove: 4 mil Nitrile (High dexterity).
-
Outer Glove: 5-8 mil Nitrile (Chemical barrier).
-
Change Frequency: Immediately upon splash; every 2 hours during routine handling.
-
B. Eye & Face Protection[1][2][3][4][6][7][8][9]
-
Recommendation: Chemical Splash Goggles (Indirect Vent).
-
Why not Safety Glasses? Safety glasses have gaps. Fine organic acid dust travels on air currents (Brownian motion) and can bypass side shields, reacting with the moisture in your tear ducts to cause immediate stinging and potential corneal hazing.
C. Respiratory Protection[2][3][4][6][7][9][10][11]
-
Primary Control: Chemical Fume Hood (Face velocity 80–100 fpm).
-
Secondary Control (If Hood Unavailable): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.
-
Note: The OV cartridge is necessary because if the solid is dissolved in organic solvents, the P100 alone offers zero protection against vapors.
-
D. Body Protection[3][4][6][9][11][12]
-
Standard: Tyvek® lab coat or chemically resistant apron over cotton lab coat.
-
Reasoning: Cotton absorbs acids, holding them against the skin. Tyvek repels dust and light splashes.
Visualized Decision Logic
Diagram 1: PPE Selection Decision Tree
This logic flow ensures you select the correct gear based on the operation scale.
Caption: Decision tree for selecting PPE based on scale and physical state. Note the escalation to splash goggles for larger quantities.
Operational Protocol: Safe Handling Workflow
Phase 1: Weighing & Transfer (Highest Risk)
The Risk: Static electricity causes "fly-away" powder, leading to inhalation or bench contamination.
-
Preparation: Place an anti-static gun or ionizer inside the balance enclosure.
-
Taring: Tare the receiving vessel (vial/flask) before opening the chemical container.
-
Transfer: Use a disposable anti-static spatula. Do not pour.
-
Decontamination: Wipe the exterior of the receiving vessel with a Kimwipe dampened in Methanol before removing it from the hood.
Phase 2: Solubilization
The Risk: Exotherm or splashing.
-
Solvent Choice: This molecule is likely soluble in DMSO, Methanol, or DCM.
-
Addition: Add solvent to the solid, not solid to the solvent (prevents clumping and puff-back).
-
Venting: If using a sealed vial, vent briefly with a needle to release any pressure if the dissolution is exothermic.
Phase 3: Waste Disposal
The Risk: Improper segregation leading to reaction in the waste drum.
-
Solid Waste: Dispose of contaminated gloves, paper towels, and weigh boats in Hazardous Solid Waste (Yellow bag/bin). Do not use regular trash.
-
Liquid Waste:
-
If dissolved in organic solvent: Organic Waste Stream .
-
If in aqueous buffer: Aqueous Acidic Waste (Adjust pH to 6-8 if protocol allows, otherwise segregate as Acidic).
-
Emergency Response & Decontamination
Diagram 2: Spill Response Workflow
Immediate actions to take in the event of a powder spill outside the hood.
Caption: Step-by-step spill response emphasizing dust suppression (wet methods) over sweeping.
Decontamination Solution
For bench cleaning, use a two-step process:
-
Solubilize: Wipe with Methanol or Ethanol (to dissolve the organic ether/acid).
-
Neutralize: Follow with a mild soap and water solution (to remove ionic residues).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Pyridine.[1][2][3][4][Link](Referenced for Pyridine-core handling logic).
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories.[Link]
- Clark, D. E. (1999). Rapid calculation of polar molecular surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Pharmaceutical Sciences.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
